molecular formula C21H28O5 B587964 1,3-Bis[4-(2-methoxyethyl)phenoxy]- CAS No. 230975-30-1

1,3-Bis[4-(2-methoxyethyl)phenoxy]-

Cat. No.: B587964
CAS No.: 230975-30-1
M. Wt: 360.45
InChI Key: JHRIEMFHIZBBOY-UHFFFAOYSA-N
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Description

1,3-Bis[4-(2-methoxyethyl)phenoxy]- is a useful research compound. Its molecular formula is C21H28O5 and its molecular weight is 360.45. The purity is usually 95%.
BenchChem offers high-quality 1,3-Bis[4-(2-methoxyethyl)phenoxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis[4-(2-methoxyethyl)phenoxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-bis[4-(2-methoxyethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5/c1-23-13-11-17-3-7-20(8-4-17)25-15-19(22)16-26-21-9-5-18(6-10-21)12-14-24-2/h3-10,19,22H,11-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRIEMFHIZBBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)CCOC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724419
Record name 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230975-30-1
Record name 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol is a notable impurity associated with the synthesis of Metoprolol, a widely prescribed beta-1 selective adrenergic antagonist.[1] As with any pharmaceutical impurity, a thorough understanding of its chemical and physical properties, potential biological activity, and methods for its detection and control is paramount to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol, offering insights into its fundamental characteristics, a proposed synthetic pathway, and robust analytical methodologies for its identification and quantification.

Core Chemical and Physical Properties

1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol, also known as Metoprolol Bis Ether Impurity, is characterized by the chemical formula C₂₁H₂₈O₅ and a molecular weight of approximately 360.4 g/mol .[2] Its structure features a central propan-2-ol backbone with two 4-(2-methoxyethyl)phenoxy groups attached at the 1 and 3 positions.

Physicochemical Data

While experimentally determined data for this specific impurity is not extensively published, we can compile a table of its known and predicted properties.

PropertyValueSource
Molecular Formula C₂₁H₂₈O₅PubChem[2]
Molecular Weight 360.4 g/mol PubChem[2]
CAS Number 230975-30-1PubChem[2]
IUPAC Name 1,3-bis[4-(2-methoxyethyl)phenoxy]propan-2-olPubChem[2]
Calculated LogP 3.2PubChem[2]
Calculated Polar Surface Area 57.2 ŲPubChem[2]
Appearance Likely an oil or low-melting solidInferred from related structures
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane; sparingly soluble in water.Inferred from chemical structure
Spectroscopic Profile (Predicted)

Based on the chemical structure, the following spectroscopic characteristics are anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenoxy rings, the methylene protons of the methoxyethyl and propanol chains, the methoxy protons as a singlet, and a signal for the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the aliphatic carbons of the side chains and the propanol backbone, and the methoxy carbon.

  • Infrared (IR) Spectroscopy: Key absorption bands are predicted to include a broad O-H stretch around 3400 cm⁻¹ for the hydroxyl group, C-O-C stretching vibrations for the ether linkages, and C-H stretching for the aromatic and aliphatic components.[3]

  • Mass Spectrometry (MS): The mass spectrum under electron ionization would likely show a molecular ion peak (M+) at m/z 360. Fragmentation patterns would be expected to involve cleavage of the ether bonds and the propanol backbone.[4][5]

Synthesis and Purification

A plausible synthetic route for 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol can be extrapolated from the synthesis of Metoprolol and its other impurities. A likely pathway involves the reaction of 4-(2-methoxyethyl)phenol with a suitable three-carbon dielectrophile.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant1 4-(2-methoxyethyl)phenol (2 eq.) Reaction Base (e.g., NaOH or K₂CO₃) Solvent (e.g., DMF) Reactant1->Reaction Reactant2 Epichlorohydrin (1 eq.) Reactant2->Reaction Product 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol Reaction->Product

Caption: Proposed synthesis of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol.

Step-by-Step Experimental Protocol (Proposed)
  • Reaction Setup: To a solution of 4-(2-methoxyethyl)phenol (2 equivalents) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

  • Addition of Electrophile: Slowly add epichlorohydrin (1 equivalent) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[1] Given the low polarity of the compound, a solvent system with a low percentage of the more polar solvent would likely be effective.[6][7][8]

Analytical Methodology

A robust and validated analytical method is essential for the detection and quantification of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol in Metoprolol drug substance and formulations. High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable technique.

HPLC-UV Method

HPLC_Workflow cluster_sample Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve sample in mobile phase Injection Inject sample Sample->Injection Column C18 Reverse-Phase Column Injection->Column Detection UV Detector (e.g., 223 nm or 274 nm) Column->Detection MobilePhase Isocratic or Gradient (Acetonitrile/Water with buffer) MobilePhase->Column Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify based on peak area Chromatogram->Quantification

Caption: Workflow for the HPLC-UV analysis of the impurity.

Detailed HPLC Parameters
ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good separation for moderately polar to non-polar compounds.
Mobile Phase Acetonitrile and water with a buffer (e.g., phosphate or acetate)A common and effective mobile phase for reverse-phase chromatography.
Elution Gradient or isocraticA gradient elution may be necessary to separate the impurity from Metoprolol and other impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection Wavelength 223 nm or 274 nmMetoprolol has a UV maximum around 223 nm, which would also be suitable for this related impurity.[9]
Column Temperature 30 °CTo ensure reproducible retention times.

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10]

Pharmacological and Toxicological Considerations

Potential for Biological Activity

The structural similarity to Metoprolol, particularly the presence of the phenoxy propanolamine-like core (albeit with a second phenoxy group instead of the isopropylamine), suggests a possibility of interaction with adrenergic receptors. However, the absence of the secondary amine, which is crucial for the beta-blocking activity of Metoprolol, makes significant beta-blocking activity unlikely.

In Silico Toxicity Prediction

The presence of two aromatic ether groups suggests that its metabolic profile and potential toxicity could be related to other aromatic ethers. Some aromatic ethers are known to undergo metabolic activation to reactive intermediates. Quantitative Structure-Activity Relationship (QSAR) models could be employed to predict the potential for toxicity, including aquatic toxicity, based on its structural features.[11][12][13] Such models often consider parameters like LogP and electrophilicity.[14]

Importance of Forced Degradation Studies

To understand the stability of this impurity and to ensure that it does not degrade to more toxic compounds, forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are recommended.[9][15][16][17] This is a critical component of developing a stability-indicating analytical method.

Conclusion

1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol is a key impurity in the synthesis of Metoprolol that warrants careful characterization and control. This technical guide has provided a comprehensive overview of its known and predicted properties, a plausible synthetic route, and a robust analytical methodology for its quantification. For drug development professionals, diligent monitoring and control of this and other impurities are essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product. Further experimental studies to confirm the predicted physicochemical properties and to evaluate the toxicological profile of this compound are highly recommended.

References

  • Asian Journal of Research in Chemistry. (n.d.). Stability Indicating HPTLC Method for Estimation of Metoprolol Tartrate in Bulk and in Pharmaceutical Formulation. Retrieved from [Link]

  • IJCRT.org. (2025, May 5). Method Development, Validation & Forced Degradation Studies For The Determination Of Metoprolol Succinate In Bulk & Phar. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Prediction of the aquatic toxicity of aromatic compounds to tetrahymena pyriformis through support vector regression. Retrieved from [Link]

  • SIGNIFICANCE OF STRESS DEGRADATION STUDY IN THE STABILITY INDICATING ANALYTICAL TECHNIQUE DEVELOPMENT OF METOPROLOL, RAMIPRIL AND LERCANIDIPIN. (2023, February 5). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Stability Indicating Reverse phase Liquid chromatographic Method for the Determination of Metoprolol succinate in Pharmaceutical Dosage Forms. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation study | Download Table. Retrieved from [Link]

  • National Institutes of Health. (2021, May 22). Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR. Retrieved from [Link]

  • Inchem.org. (2004). ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004). Retrieved from [Link]

  • EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • NMR Chemical Shifts. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • PubMed. (n.d.). Parametrization of electrophilicity for the prediction of the toxicity of aromatic compounds. Retrieved from [Link]

  • PubMed. (2021, May 22). Metoprolol and Its Degradation and Transformation Products Using AOPs-Assessment of Aquatic Ecotoxicity Using QSAR. Retrieved from [Link]

  • ResearchGate. (2021, August 21). How can we separate and purify compounds having low polarity by using Column Chromatography? Retrieved from [Link]

  • MDPI. (n.d.). Using In Silico Approach for Metabolomic and Toxicity Prediction of Alternariol. Retrieved from [Link]

  • ResearchGate. (2022, June 22). Purification of non polar compounds? Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR. Retrieved from [Link]

  • YouTube. (2017, May 2). D.9 Extraction and purification of organic products (HL). Retrieved from [Link]

  • OUCI. (n.d.). Predictive toxicology of phytochemicals. Retrieved from [Link]

  • ACG Publications. (2021, March 1). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022030380A1 - Polar organic solvent purification method, polar organic solvent purification device, analysis method and purified polar organic solvent production method.
  • Research Journal of Pharmacy and Technology. (n.d.). Comprehensive Investigation and Exploration of Metoprolol Impurities: Novel Synthesis, Refinement and Characterization. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of propan-2-ol. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Bis (1-Methyl-2-octynyl) Ether. Retrieved from [Link]

  • PharmaInfo. (n.d.). Synthesis and Characterization of Some New Derivatives starting from Bis (4, 4'- diamino phenoxy) Ethane. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. Retrieved from [Link]

  • PubMed Central. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and characterization of ether linkage containing bis-fluoran compounds. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1-Phenoxypropan-2-ol. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Metoprolol. Retrieved from [Link]

  • Wikipedia. (n.d.). Totarol. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of propan-1-ol fragmentation. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

  • A Novel RP-HPLC Method for the Development and Validation of Metoprolol Succinate in Bulk and Pharmaceutical Dosage Form. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Development and Validation of Spectrophotometric and RP-HPLC Method for Determination of Metoprolol Succinate. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their structural motifs, which are often found in pharmacologically active molecules. This document details the prevalent synthetic methodologies, with a particular focus on the Williamson ether synthesis, including mechanistic insights, step-by-step experimental protocols, and data interpretation. The guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and explore the potential of these promising compounds.

Introduction: The Significance of Phenoxyalkane Scaffolds in Drug Discovery

The phenoxy group is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs.[1] Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties, including receptor binding affinity, metabolic stability, and bioavailability. The 1,3-bis(phenoxy)propane core, in particular, offers a flexible yet defined linker that can appropriately position pharmacophoric groups for optimal interaction with biological targets. The incorporation of the 4-(2-methoxyethyl)phenoxy moiety introduces additional features that can be advantageous for drug design, such as altered lipophilicity and potential for hydrogen bonding.

The target molecule, 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane, and its analogues are of interest for their potential as intermediates in the synthesis of more complex therapeutic agents. For instance, the structurally related compound Metoprolol, a widely used beta-blocker, features a 4-(2-methoxyethyl)phenoxy group linked to a propan-2-olamine side chain.[2] The synthesis of symmetrical bis-phenoxypropane derivatives can also serve as a platform for developing bivalent ligands or probes for studying biological systems.

This guide will focus on a robust and widely applicable synthetic approach: the double Williamson ether synthesis. We will explore the synthesis of the key precursor, 4-(2-methoxyethyl)phenol, and its subsequent coupling with a 1,3-dihalopropane linker.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target structure, 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane, suggests a convergent approach. The central propane linker can be disconnected at the two ether linkages, leading to two equivalents of a phenolic precursor and a three-carbon electrophile.

Retrosynthesis Target 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane Disconnect1 C-O Disconnection (Williamson Ether Synthesis) Target->Disconnect1 Precursors 2 x 4-(2-methoxyethyl)phenol + 1,3-Dihalopropane Disconnect1->Precursors

Caption: Retrosynthetic analysis of the target molecule.

This strategy relies on the well-established Williamson ether synthesis, a reliable method for forming aryl-alkyl ethers.[3][4] The key considerations for this approach are:

  • Synthesis of the Phenolic Precursor: A scalable and efficient synthesis of 4-(2-methoxyethyl)phenol is crucial.

  • Choice of the Propane Linker: A suitable 1,3-dihalopropane (e.g., 1,3-dibromopropane or 1,3-dichloropropane) is required as the electrophile.

  • Reaction Conditions: Optimization of the Williamson ether synthesis conditions to favor the desired bis-alkylation and minimize side reactions is paramount.

Synthesis of the Key Precursor: 4-(2-methoxyethyl)phenol

Several synthetic routes to 4-(2-methoxyethyl)phenol have been reported. A common and effective method involves the reduction of a carbonyl group at the benzylic position of a substituted acetophenone. One such patented method involves the bromination of 4-hydroxyacetophenone, followed by a methoxide-bromide exchange and subsequent reduction.[2]

An alternative approach involves the catalytic hydrogenation of 4-hydroxyphenylglyoxal dimethyl acetal.[5] For the purpose of this guide, we will detail a procedure adapted from the patent literature which provides a clear, multi-step synthesis.[2]

Experimental Protocol: Synthesis of 4-(2-methoxyethyl)phenol

Step 1: α-Bromo-4-hydroxyacetophenone

  • In a well-ventilated fume hood, dissolve 4-hydroxyacetophenone (1.0 eq) in a mixture of ethyl acetate and chloroform.

  • In a separate flask, dissolve copper(II) bromide (2.2 eq) in ethyl acetate.

  • Heat the copper(II) bromide solution to reflux and add the 4-hydroxyacetophenone solution.

  • Maintain reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the copper(I) bromide precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude α-bromo-4-hydroxyacetophenone, which can be purified by recrystallization.

Step 2: α-Methoxy-4-hydroxyacetophenone

  • Prepare a solution of sodium methoxide in methanol.

  • In a separate flask, dissolve the α-bromo-4-hydroxyacetophenone (1.0 eq) from the previous step in methanol.

  • Slowly add the α-bromo-4-hydroxyacetophenone solution to the stirred sodium methoxide solution at room temperature.

  • Stir the reaction mixture for 2-3 hours. A precipitate of sodium bromide will form.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and adjust the pH to ~6 with a suitable acid (e.g., dilute HCl).

  • Extract the aqueous solution with ethyl acetate.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield α-methoxy-4-hydroxyacetophenone.

Step 3: 4-(2-methoxyethyl)phenol

  • In a high-pressure hydrogenation vessel, dissolve the α-methoxy-4-hydroxyacetophenone (1.0 eq) in a suitable solvent such as methanol.

  • Add a palladium on carbon catalyst (e.g., 10% Pd/C).

  • Pressurize the vessel with hydrogen gas (e.g., 50-300 psig) and heat to a moderate temperature (e.g., 25-80°C).[2][5]

  • Maintain the reaction under hydrogen pressure with stirring until the uptake of hydrogen ceases.

  • Cool the vessel, vent the hydrogen, and filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(2-methoxyethyl)phenol.

  • Purify the product by vacuum distillation or column chromatography.

Core Synthesis: 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane via Williamson Ether Synthesis

The Williamson ether synthesis is a robust SN2 reaction where an alkoxide or phenoxide nucleophilically attacks an alkyl halide.[3][4] In this synthesis, the phenoxide of 4-(2-methoxyethyl)phenol will be reacted with a 1,3-dihalopropane.

Mechanistic Considerations

The reaction proceeds in two sequential SN2 steps. First, one molecule of the phenoxide displaces a halide from the 1,3-dihalopropane to form a mono-ether intermediate. This is followed by a second SN2 reaction where a second molecule of the phenoxide displaces the remaining halide to form the final bis-ether product.

Williamson_Mechanism cluster_0 Step 1: Formation of the Phenoxide cluster_1 Step 2: First SN2 Attack cluster_2 Step 3: Second SN2 Attack Ar-OH 4-(2-methoxyethyl)phenol Base Base (e.g., K₂CO₃) Ar-OH->Base + Ar-O⁻ Phenoxide Anion Base->Ar-O⁻ Ar-O⁻_2 Phenoxide Anion Di-halide 1,3-Dibromopropane Ar-O⁻_2->Di-halide + Intermediate Mono-ether Intermediate Di-halide->Intermediate Ar-O⁻_3 Phenoxide Anion Intermediate_2 Mono-ether Intermediate Ar-O⁻_3->Intermediate_2 + Product 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane Intermediate_2->Product

Caption: General mechanism of the Williamson ether synthesis.

The choice of base, solvent, and temperature is critical to maximize the yield of the desired product and minimize side reactions such as elimination, particularly with secondary halides, though not a concern with the primary halides in 1,3-dihalopropane.[3][4] The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile can accelerate the SN2 reaction.[3] Phase-transfer catalysis can also be employed to enhance the reaction rate and efficiency, especially in biphasic systems.[6][7]

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-(2-methoxyethyl)phenol (2.1 eq)

  • 1,3-Dibromopropane (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(2-methoxyethyl)phenol and anhydrous potassium carbonate.

  • Add anhydrous DMF to the flask to dissolve the solids.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Add 1,3-dibromopropane to the reaction mixture dropwise.

  • Heat the reaction mixture to 80-90°C and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane is typically a high-boiling oil. Purification can be achieved by one of the following methods:

  • Vacuum Distillation: This is an effective method for purifying high-boiling liquids that may decompose at their atmospheric boiling point.[8][9][10]

  • Column Chromatography: Using silica gel and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) can provide a high degree of purity.

Characterization Data:

The purified product should be characterized by standard spectroscopic methods to confirm its identity and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the methylene protons of the methoxyethyl side chains, the methoxy group protons, and the methylene protons of the propane linker. The integration of these signals should be consistent with the proposed structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the carbons of the methoxyethyl groups, and the carbons of the propane bridge.
Mass Spec. The molecular ion peak corresponding to the calculated mass of the product.
IR Spec. Characteristic absorption bands for C-O-C (ether) stretching, aromatic C=C stretching, and C-H stretching.

Alternative Synthetic Approaches

While the Williamson ether synthesis is the most common approach, other methods can be considered:

  • Mitsunobu Reaction: This reaction allows for the formation of ethers from alcohols and phenols under mild conditions using a phosphine and an azodicarboxylate.[11] However, for a bis-alkylation, this would likely require a two-step process or the use of a diol as the starting material for the propane linker.

  • Reaction with Epichlorohydrin: An alternative strategy involves reacting 4-(2-methoxyethyl)phenol with epichlorohydrin to form an epoxide intermediate.[12] This epoxide can then be opened by another equivalent of the phenoxide to form a 1,3-bis(phenoxy)propan-2-ol derivative. While this introduces a hydroxyl group on the propane linker, it can be a useful intermediate for further functionalization.

Conclusion and Future Perspectives

The synthesis of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane derivatives is readily achievable through well-established synthetic methodologies, primarily the Williamson ether synthesis. The availability of starting materials and the robustness of the reaction make this an attractive route for accessing these compounds for further investigation in drug discovery and materials science. The phenoxyalkane scaffold continues to be a fertile ground for the development of new therapeutic agents, and the derivatives described herein represent a valuable addition to the medicinal chemist's toolbox. Future work could involve the synthesis of libraries of these compounds with diverse substituents on the aromatic rings or modifications to the linker to explore their structure-activity relationships in various biological assays.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]

  • Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 57(11), 824. [Link]

  • Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. ACS Publications. [Link]

  • Williamson Ether Synthesis. (n.d.). [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]

  • JETIR. (2022). Contribution of phase transfer catalyst to green chemistry: A review. JETIR, 9(6). [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. [Link]

  • CK-12 Foundation. (2023). Methods of Purification of Organic Compounds. [Link]

  • University of Calgary. (n.d.). Ch24: ArOH to ArOR. [Link]

  • Ashenhurst, J. (2023). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.).
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  • University of Rochester. (n.d.). How To: Purify by Distillation. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 1,3-Dichloro-2-propanol in Modern Organic Synthesis. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • Soni, R., et al. (2021). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). ACG Publications. [Link]

  • Conant, J. B., & Quayle, O. R. (1923). GLYCEROL α,γ-DICHLOROHYDRIN. Organic Syntheses, 3, 55. [Link]

  • Google Patents. (n.d.). Process for producing 1,3-dichloro-2-propanol.
  • PrepChem.com. (n.d.). Synthesis of 4-(2'-methoxyethyl)phenol. [Link]

  • Google Patents. (n.d.). Method for producing 4-(2'-methoxyethyl) phenol.
  • Soni, R., et al. (2021). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). ACG Publications. [Link]

  • MDPI. (2023). Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. [Link]

  • PubMed. (2024). Phytochemicals in Drug Discovery-A Confluence of Tradition and Innovation. [Link]

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  • Google Patents. (n.d.). Method of producing high-purity 4-(2-hydroxyethyl)phenol.
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An In-depth Technical Guide on the Chemical Structure of Metoprolol Impurity A

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Impurity profiling is a critical aspect of drug development and manufacturing, ensuring that any unwanted chemical substances are identified, quantified, and controlled within acceptable limits. Metoprolol, a widely prescribed beta-blocker, is no exception. This guide provides a comprehensive technical overview of a significant Metoprolol impurity, designated as Metoprolol Related Compound A by both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). While the nomenclature of impurities can vary, with terms like "Metoprolol impurity 19" being used colloquially or in specific non-public contexts, this guide will focus on the officially recognized and chemically defined Metoprolol Related Compound A. We will delve into its chemical structure, formation pathways, and the analytical methodologies required for its robust characterization.

Introduction to Metoprolol and the Significance of Impurity Profiling

Metoprolol is a selective β1 receptor antagonist used in the treatment of various cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[1] Its chemical name is 1-[4-(2-methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol.[2] The presence of impurities in the final drug product, even in trace amounts, can potentially impact its safety and efficacy. Therefore, regulatory bodies worldwide mandate stringent control over these impurities.

The term "Metoprolol impurity 19" is not a standardized designation. For the purpose of providing a scientifically rigorous and actionable guide, this document will focus on Metoprolol Related Compound A , a well-documented process-related impurity and potential degradant.

Chemical Structure and Nomenclature of Metoprolol Related Compound A

Metoprolol Related Compound A is structurally similar to the parent drug, with a key difference in the N-alkyl substituent.

  • Systematic IUPAC Name: (±)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol[3][4]

  • Common Synonyms: Metoprolol EP Impurity A, Metoprolol USP Related Compound A[3]

  • CAS Number: 109632-08-8[4][5]

  • Chemical Formula: C14H23NO3[3][4]

  • Molecular Weight: 253.34 g/mol [3][4][5]

FeatureMetoprololMetoprolol Related Compound A
N-Alkyl Group IsopropylEthyl
Chemical Formula C15H25NO3C14H23NO3
Molecular Weight 267.36 g/mol 253.34 g/mol

Formation Pathways of Metoprolol Related Compound A

The presence of Metoprolol Related Compound A in the final API can be attributed to two primary sources: as a process-related impurity from the synthesis of Metoprolol, or as a degradation product.

Synthetic Origin

The most common synthetic route to Metoprolol involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with isopropylamine.[6][7] Metoprolol Related Compound A can be formed if ethylamine is present as an impurity in the isopropylamine starting material.

Metoprolol_Synthesis_and_Impurity_A_Formation cluster_synthesis Metoprolol Synthesis cluster_impurity Impurity A Formation Phenol 4-(2-methoxyethyl)phenol Epoxide 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane Phenol->Epoxide NaOH Epichlorohydrin Epichlorohydrin Metoprolol Metoprolol Epoxide->Metoprolol + Isopropylamine Epoxide_imp 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane Isopropylamine Isopropylamine Ethylamine Ethylamine (impurity) Impurity_A Metoprolol Related Compound A Epoxide_imp->Impurity_A + Ethylamine

Caption: Synthetic pathways for Metoprolol and Metoprolol Related Compound A.

Degradation Pathway

While less common, certain degradation conditions could potentially lead to the formation of related impurities. However, the primary source of Metoprolol Related Compound A is considered to be synthetic.

Spectroscopic and Chromatographic Characterization

Accurate identification and quantification of Metoprolol Related Compound A require a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural elucidation of impurities. In positive ion electrospray ionization (ESI+), Metoprolol and its related compound A will readily form protonated molecules [M+H]+.

  • Metoprolol: Expected [M+H]+ at m/z 268.1[8]

  • Metoprolol Related Compound A: Expected [M+H]+ at m/z 254.1

Tandem mass spectrometry (MS/MS) experiments can provide further structural confirmation through characteristic fragmentation patterns. The fragmentation of Metoprolol often involves the loss of the N-isopropyl group and cleavage of the ether bond. A similar fragmentation pattern, with mass shifts corresponding to the ethyl group, would be expected for Impurity A.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For Metoprolol Related Compound A, both ¹H and ¹³C NMR would show characteristic signals that differ from Metoprolol, particularly for the N-ethyl group.

Expected ¹H NMR Spectral Features for the N-ethyl group of Impurity A:

  • A triplet corresponding to the methyl protons (-CH3).

  • A quartet corresponding to the methylene protons (-CH2-).

These signals would replace the doublet and septet characteristic of the N-isopropyl group in Metoprolol.[9]

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the separation and quantification of Metoprolol Related Compound A from the parent drug and other impurities.[10][11][12]

Illustrative HPLC Method Protocol:

This protocol is a representative example and may require optimization based on the specific instrumentation and column used.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
  • Sample Preparation:

    • Accurately weigh and dissolve the Metoprolol API sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Prepare a reference standard of Metoprolol Related Compound A at a known concentration (e.g., 0.0015 mg/mL, corresponding to a 0.15% impurity level).

  • Analysis and Data Interpretation:

    • Inject the sample and reference standard solutions.

    • Identify the peaks based on their retention times relative to the reference standards.

    • Quantify the amount of Metoprolol Related Compound A in the sample using the peak area of the reference standard.

HPLC_Workflow Sample_Prep Sample Preparation (API in Mobile Phase) HPLC_System HPLC System (C18 Column, Gradient Elution) Sample_Prep->HPLC_System Standard_Prep Standard Preparation (Impurity A in Mobile Phase) Standard_Prep->HPLC_System Detection UV Detection (225 nm) HPLC_System->Detection Data_Analysis Data Analysis (Peak Identification & Quantification) Detection->Data_Analysis

Caption: General workflow for HPLC analysis of Metoprolol impurities.

Conclusion

The identification and control of impurities are fundamental to ensuring the quality and safety of pharmaceutical products. Metoprolol Related Compound A is a key impurity to monitor in the production of Metoprolol. A thorough understanding of its chemical structure, formation pathways, and the application of robust analytical techniques such as HPLC, MS, and NMR are essential for its effective control. This guide provides a foundational understanding for researchers and drug development professionals to develop and validate methods for the analysis of this and other related impurities.

References

  • Scholars Research Library. (n.d.). An improved validated HPLC method for separation of metoprolol and hydrochlorothiazide impurities in metoprolol and hydrochlorothiazide tablets. Retrieved from [Link]

  • Scholars Research Library. (n.d.). An improved validated HPLC method for separation of metoprolol and hydrochlorothiazide impurities in metoprolol and hydrochlorothiazide tablets. Retrieved from [Link]

  • Agilent. (2014). Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate. Retrieved from [Link]

  • Veeprho. (n.d.). N-Nitroso Metoprolol Related Compound A. Retrieved from [Link]

  • SynZeal. (n.d.). Metoprolol EP Impurity A. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (S)-metoprolol ((S)-3) via a four step route including.... Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Comprehensive Investigation and Exploration of Metoprolol Impurities. Retrieved from [Link]

  • Google Patents. (n.d.). CN103102281A - Synthesis method of metoprolol succinate.
  • SynZeal. (n.d.). Metoprolol EP Impurity H. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Metoprolol-impurities. Retrieved from [Link]

  • Google Patents. (n.d.). US20090247642A1 - Synthesis and preparations of metoprolol and its salts.
  • National Center for Biotechnology Information. (n.d.). Metoprolol. PubChem Compound Summary for CID 4171. Retrieved from [Link].

  • Pharmaffiliates. (n.d.). Metoprolol Succinate-impurities. Retrieved from [Link]

  • PubMed. (n.d.). Spectral data analyses and structure elucidation of metoprolol tartrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MSn experiments. Retrieved from [Link]

  • SciSpace. (n.d.). Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. Retrieved from [Link]

  • MDPI. (n.d.). Multipronged Approach to Profiling Metabolites in Beta vulgaris L. Dried Pulp Extracts Using Chromatography, NMR and Other Spectroscopy Methods. Retrieved from [Link]

  • MDPI. (n.d.). Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection. Retrieved from [Link]

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A Comprehensive Technical Guide to 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol: Characterization, Synthesis, and Pharmaceutical Relevance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol, a significant process-related impurity encountered during the synthesis of Metoprolol, a widely prescribed β1-selective adrenergic receptor blocker. For researchers, quality control analysts, and drug development professionals, understanding the physicochemical properties, formation pathways, and analytical methodologies for this specific impurity is paramount for ensuring the safety, efficacy, and regulatory compliance of Metoprolol drug products. This document delineates the compound's chemical identity, summarizes its key physical and chemical properties, outlines plausible synthetic origins, and presents a framework for its analytical characterization.

Chemical Identity and Nomenclature

Precise identification is the foundation of chemical and pharmaceutical analysis. 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol is most commonly recognized within the pharmaceutical industry as the "Metoprolol bis-ether impurity."

  • IUPAC Name: 1,3-bis[4-(2-methoxyethyl)phenoxy]propan-2-ol[1]

  • Synonyms: 1,3-bis(4-(2-methoxyethyl)phenoxy)propan-2-ol, Metoprolol Bis-Ether Impurity[1]

  • CAS Number: 230975-30-1[1][2] (Note: An alternative CAS number, 2724689-32-9, is also associated with this structure in some commercial listings[3][4])

  • Molecular Formula: C₂₁H₂₈O₅[1][3]

  • Molecular Weight: 360.45 g/mol [3]

Molecular Structure Visualization

The structure consists of a central propan-2-ol backbone symmetrically substituted at the 1 and 3 positions with 4-(2-methoxyethyl)phenoxy ether groups.

Synthesis_Workflow cluster_main Main Synthetic Route cluster_side Impurity Formation phenol 4-(2-methoxyethyl)phenol intermediate1 Epoxide Intermediate (1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene) phenol->intermediate1 + Base epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate1 metoprolol Metoprolol (Desired Product) intermediate1->metoprolol + Isopropylamine impurity 1,3-Bis-Ether Impurity (Side Product) intermediate1->impurity + Excess Phenol isopropylamine Isopropylamine

Sources

An In-depth Technical Guide to the Discovery and Significance of 1,3-Bis[4-(2-methoxyethyl)phenoxy] Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the discovery, history, and scientific relevance of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. Contrary to being a primary therapeutic agent, the history of this compound is intrinsically linked to the development and manufacturing of Metoprolol, a cornerstone β1-selective adrenergic receptor blocker. This guide will demonstrate that the "discovery" of this bis-compound was a consequence of rigorous process chemistry and analytical science aimed at ensuring the purity and safety of Metoprolol. We will delve into the pioneering work on aryloxypropanolamine beta-blockers, detail the synthetic pathways that lead to both Metoprolol and its dimeric process-related impurities, provide validated experimental protocols for their synthesis and analysis, and explore the critical β1-adrenergic signaling pathway they modulate. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, contextual understanding of this compound class, not as a standalone therapeutic, but as a crucial case study in pharmaceutical process control and impurity profiling.

Historical Context: The Dawn of Beta-Blockers and the Rise of Cardioselectivity

The story of 1,3-Bis[4-(2-methoxyethyl)phenoxy] compounds begins not with their own discovery, but with the revolutionary development of beta-adrenergic receptor antagonists. In the mid-20th century, Sir James Black, a Scottish pharmacologist, hypothesized that blocking the effects of catecholamines like adrenaline on the heart could alleviate the pain of angina pectoris by reducing myocardial oxygen demand.[1][2] This paradigm-shifting idea led to the synthesis of the first clinically significant beta-blockers, pronethalol and subsequently propranolol, at Imperial Chemical Industries (ICI) in the early 1960s.[1] This work, which revolutionized the treatment of cardiovascular disease, earned Sir James Black the Nobel Prize in Medicine in 1988.[1]

Propranolol was a non-selective beta-blocker, meaning it blocked both β1 receptors (predominantly in the heart) and β2 receptors (in the lungs and other tissues).[3] This lack of selectivity led to side effects, such as bronchoconstriction in asthmatic patients. This clinical reality drove the next wave of innovation: the quest for cardioselectivity. Researchers sought compounds that would preferentially block the β1 receptors to target cardiovascular effects while sparing the β2 receptors.

This research culminated in the 1969 synthesis of Metoprolol at Astra Pharmaceuticals by a team including key scientists Bengt Åblad and Enar Carlsson.[4][5] Metoprolol, an aryloxypropanolamine derivative, emerged as a highly successful second-generation beta-blocker, valued for its β1-selectivity.[6] The core of its structure is the 4-(2-methoxyethyl)phenoxy moiety, a critical component for its receptor binding and pharmacological profile. It is during the meticulous optimization of the Metoprolol manufacturing process that its process-related impurities, including the specific bis-compound of our focus, were first identified and characterized.

The Genesis of a Dimeric Impurity: Chemical Causality in Metoprolol Synthesis

The target molecule, 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol, is a known process-related impurity in the synthesis of Metoprolol, sometimes referred to as Metoprolol Impurity 19.[7] Its formation is a direct consequence of the chemical reactions used to produce the active pharmaceutical ingredient (API). Understanding its origin requires an examination of the primary synthetic route to Metoprolol.

The most common synthesis involves a two-step process:

  • Epoxide Formation: Reaction of 4-(2-methoxyethyl)phenol with an epoxide, typically epichlorohydrin, under basic conditions to form the key intermediate, 2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane.[1][8]

  • Amination (Epoxide Ring-Opening): Reaction of the epoxide intermediate with isopropylamine to yield Metoprolol.[1][8]

The formation of the 1,3-bis[4-(2-methoxyethyl)phenoxy]propan-2-ol impurity occurs when a competing nucleophilic reaction takes place. Instead of the epoxide ring being opened by isopropylamine, it is attacked by a second molecule of the starting material, 4-(2-methoxyethyl)phenol. This side reaction is a classic example of process-related impurity generation and is influenced by factors such as stoichiometry, reaction temperature, and the rate of addition of reagents.

cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Amination cluster_2 Side Reaction: Impurity Formation A 4-(2-methoxyethyl)phenol C 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (Key Intermediate) A->C Base (e.g., NaOH) F 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol (Dimeric Impurity) A->F Competes with Isopropylamine B Epichlorohydrin B->C E Metoprolol (API) C->E C->F D Isopropylamine D->E cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor β1-Adrenergic Receptor (GPCR) g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Activates blocked Reduced Heart Rate & Contractility receptor->blocked Prevents Activation ligand Norepinephrine (Agonist) ligand->receptor Binds & Activates antagonist Metoprolol (Antagonist) antagonist->receptor Binds & Blocks ac Adenylyl Cyclase g_protein->ac α-subunit activates atp ATP camp cAMP (Second Messenger) atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates response Increased Heart Rate & Contractility pka->response Phosphorylates Targets

Sources

Spectroscopic Data for 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol is a significant chemical entity, identified primarily as a process-related impurity in the synthesis of Metoprolol, a widely used beta-blocker.[1] Its chemical formula is C₂₁H₂₈O₅, with a molecular weight of approximately 360.44 g/mol .[2] Understanding the spectroscopic profile of this molecule is critical for quality control, impurity profiling, and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed analysis of the expected spectroscopic data for this compound, drawing upon established principles of organic spectroscopy and comparative data from structurally related molecules.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol with a systematic atom numbering scheme that will be referenced throughout this guide.

Caption: Molecular structure of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol.

Predicted ¹H NMR Spectroscopy Data

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR data is based on the analysis of its constituent functional groups and comparison with structurally similar compounds, such as Metoprolol impurity D.[3] The spectrum is expected to be recorded on a 400 MHz or higher field instrument using a deuterated solvent like DMSO-d₆ or CDCl₃.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32 (to ensure a good signal-to-noise ratio)

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-12 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Spectral Assignments:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Proton)Rationale
~7.15d, J ≈ 8.5 Hz4HAr-H (ortho to -OCH₂)Aromatic protons on C6, C8, C15, and C17, deshielded by the ether oxygen.
~6.85d, J ≈ 8.5 Hz4HAr-H (meta to -OCH₂)Aromatic protons on C5, C9, C14, and C18.
~4.20m1HCH (OH)The methine proton on the central carbon of the propanol backbone (C2).
~4.05d, J ≈ 5 Hz4HAr-O-CH₂ The two equivalent methylene groups attached to the phenoxy rings (C1 and C3).
~3.55t, J ≈ 7 Hz4H-CH₂ -O-CH₃The two equivalent methylene groups adjacent to the methoxy group (C11 and C20).
~3.30s6H-OCH₃ The two equivalent methyl groups of the methoxyethyl side chains (C12 and C21).
~2.80t, J ≈ 7 Hz4HAr-CH₂ -The two equivalent methylene groups attached to the aromatic rings (C10 and C19).
~2.50s (broad)1H-OH The hydroxyl proton, which may be broad and its chemical shift can vary with concentration and solvent.

Predicted ¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the molecule, several pairs of carbon atoms are chemically equivalent and will produce a single signal.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 100 MHz (for a 400 MHz ¹H) NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 512-1024 (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse sequence: Proton-decoupled

    • Spectral width: 0-200 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Spectral Assignments:

Chemical Shift (δ, ppm)Assignment (Carbon)Rationale
~157.0C -OAr (C4, C13)Aromatic carbons directly attached to the ether oxygen.
~132.0C -CH₂ (C7, C16)Aromatic carbons bearing the methoxyethyl substituent.
~129.5Ar-C H (C6, C8, C15, C17)Aromatic methine carbons ortho to the ether linkage.
~114.5Ar-C H (C5, C9, C14, C18)Aromatic methine carbons meta to the ether linkage.
~72.0Ar-O-C H₂ (C1, C3)Methylene carbons of the propanol backbone attached to the phenoxy groups.
~71.5-C H₂-O-CH₃ (C11, C20)Methylene carbons of the methoxyethyl side chains adjacent to the methoxy group.
~70.0C H(OH) (C2)The central methine carbon of the propanol backbone.
~58.5-OC H₃ (C12, C21)Methyl carbons of the methoxy groups.
~35.0Ar-C H₂- (C10, C19)Methylene carbons of the methoxyethyl side chains attached to the aromatic rings.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol is expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic functionalities.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Thin Film: If the sample is an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000-400 cm⁻¹

  • Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or salt plates.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850Medium-StrongC-H stretch (aliphatic)
1610, 1510Medium-StrongC=C stretch (aromatic ring)
1240StrongC-O stretch (aryl ether)
1110StrongC-O stretch (alkyl ether and alcohol)
820StrongC-H bend (para-disubstituted aromatic)

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., HPLC or GC).

  • Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a protonated molecular ion [M+H]⁺.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Predicted Mass Spectral Data:

  • Molecular Ion: The expected exact mass is 360.1937 for the neutral molecule (C₂₁H₂₈O₅). In positive ion mode ESI, a prominent peak at m/z 361.19 [M+H]⁺ is anticipated.

  • Key Fragmentation Pathways: Fragmentation is expected to occur via cleavage of the ether linkages and the propanol backbone. Potential fragment ions could include those corresponding to the loss of a methoxyethylphenoxy group or cleavage of the propanol chain.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis and Interpretation cluster_3 Structure Confirmation prep Pure Sample of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol nmr ¹H and ¹³C NMR prep->nmr ir FTIR Spectroscopy prep->ir ms Mass Spectrometry prep->ms nmr_analysis Correlate chemical shifts, multiplicities, and integrations to molecular structure. nmr->nmr_analysis ir_analysis Identify characteristic functional group absorptions. ir->ir_analysis ms_analysis Determine molecular weight and analyze fragmentation patterns. ms->ms_analysis confirm Confirm the structure of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol nmr_analysis->confirm ir_analysis->confirm ms_analysis->confirm

Caption: Workflow for spectroscopic characterization.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive profile for 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. By combining the insights from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers and drug development professionals can confidently identify and characterize this compound, ensuring the quality and purity of pharmaceutical products. The provided experimental protocols and data interpretations serve as a valuable resource for routine analysis and further research.

References

  • Soni, Z., et al. (2021). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). ACG Publications. [Link]

  • PubChem. 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. National Center for Biotechnology Information. [Link]

  • SynZeal. Metoprolol Impurities. [Link]

  • Pharmaffiliates. CAS No : 230975-30-1 | Product Name : Metoprolol Bis Propanol. [Link]

  • Allmpus. Metoprolol EP Impurity G. [Link]

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Biological activity of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane Derivatives

Authored by: A Senior Application Scientist

The landscape of drug discovery is one of intricate connections, where a single chemical scaffold can be the parent of a life-saving therapeutic, a metabolic byproduct, or a critical process-related impurity. The 1,3-diaryloxypropane backbone is a prime example of such a multifaceted structure. This guide provides a comprehensive exploration of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane derivatives, with a primary focus on 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. While this specific molecule is most recognized as a process-related impurity in the synthesis of the widely prescribed beta-blocker, metoprolol, the broader family of 1,3-diarylpropane analogs exhibits a compelling range of biological activities. This document will delve into the known context of the title compound as a pharmaceutical impurity, its synthesis, and expand to the wider therapeutic potential of its structural class, offering insights for researchers, and professionals in drug development.

The Core Compound: 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol

The primary subject of this guide, 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol, is a molecule of significant interest in the pharmaceutical industry, not for its therapeutic effects, but as a critical quality control marker. It is recognized as 'Metoprolol EP Impurity D', a substance formed during the manufacturing process of metoprolol.[1][2] Metoprolol is a cardioselective β1 receptor blocker used to treat a variety of cardiovascular conditions.[2] The presence of impurities like 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product, as mandated by regulatory bodies like the European Pharmacopoeia.[1]

Physicochemical Properties

A summary of the key computed physicochemical properties of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol is presented in Table 1.

PropertyValueSource
IUPAC Name 1,3-bis[4-(2-methoxyethyl)phenoxy]propan-2-olPubChem
Molecular Formula C21H28O5[3]
Molecular Weight 360.4 g/mol [3]
CAS Number 230975-30-1[3]
Canonical SMILES COCCC1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)CCOC)OPubChem
InChI InChI=1S/C21H28O5/c1-23-13-11-17-3-7-20(8-4-17)25-15-19(22)16-26-21-9-5-18(6-10-21)12-14-24-2/h3-10,19,22H,11-16H2,1-2H3[3]

Synthesis and Characterization

Understanding the formation of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol is crucial for its control during metoprolol production. It is typically formed as a by-product. The synthesis of this compound as a reference standard has been described, often involving the reaction of 4-(2-methoxyethyl)phenol with a propane linker.

Synthetic Pathway Overview

The synthesis generally involves the reaction of two equivalents of 4-(2-methoxyethyl)phenol with a three-carbon dielectrophile, such as epichlorohydrin, under basic conditions. The central hydroxyl group on the propane backbone is a key structural feature.

Synthesis_Pathway Figure 1: Generalized Synthetic Scheme cluster_reactants Reactants cluster_product Product Reactant1 4-(2-methoxyethyl)phenol (2 equivalents) Reaction_Step Base (e.g., KOH, NaOH) Reactant1->Reaction_Step Reactant2 Epichlorohydrin (or similar C3 linker) Reactant2->Reaction_Step Product 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol Reaction_Step->Product

Caption: Figure 1: Generalized Synthetic Scheme

Detailed Experimental Protocol: Synthesis of Metoprolol EP Impurity D

This protocol is adapted from established methods for the synthesis of related diaryloxypropane derivatives.

  • Reaction Setup: To a solution of 4-(2-methoxyethyl)phenol (2 equivalents) in a suitable solvent such as DMF, add a base like potassium carbonate (K2CO3).

  • Addition of Linker: Slowly add epichlorohydrin (1 equivalent) to the reaction mixture at room temperature with stirring.

  • Reaction Progression: Heat the mixture to 70-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol.[1]

Biological Activity Profile

While 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol is primarily known as an impurity, its core structure is shared with compounds of significant therapeutic interest. This section will first contextualize its relevance through the biological activity of its parent drug, metoprolol, and then explore the broader potential of the 1,3-diarylpropane scaffold.

Pharmacological Context: Metoprolol and Beta-Adrenergic Blockade

Metoprolol is a selective antagonist of β1-adrenergic receptors, which are predominantly found in cardiac tissue.[5] By blocking these receptors, metoprolol inhibits the effects of catecholamines like epinephrine and norepinephrine.[5][6] This leads to a reduction in heart rate, myocardial contractility, and blood pressure, thereby decreasing the oxygen demand of the heart.[5][7] This mechanism of action is fundamental to its use in treating hypertension, angina, and heart failure.[7][8]

Beta_Blocker_MoA Figure 2: Mechanism of Beta-1 Adrenergic Blockade Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1_Receptor Beta-1 Adrenergic Receptor (Cardiac Tissue) Catecholamines->Beta1_Receptor Binds to Sympathetic_Response Increased Heart Rate Increased Contractility Increased Blood Pressure Beta1_Receptor->Sympathetic_Response Activates Therapeutic_Effect Decreased Heart Rate Decreased Contractility Decreased Blood Pressure (Therapeutic Effect) Beta1_Receptor->Therapeutic_Effect Leads to Metoprolol Metoprolol Metoprolol->Beta1_Receptor Blocks

Caption: Figure 2: Mechanism of Beta-1 Adrenergic Blockade

Emerging Therapeutic Potential of the 1,3-Diarylpropane Scaffold

The 1,3-diarylpropane framework is not limited to beta-blockers. Research into structurally related analogs has revealed promising activity in other therapeutic areas, notably oncology and anti-inflammatory applications.

Several 1,3-diarylpropane derivatives have been investigated as potential antitumor agents. A patent describes a series of these compounds as tumor cell proliferation inhibitors.[9] The design of these molecules was inspired by Combretastatin A-4, a natural product known to inhibit tubulin polymerization.[9] The 1,3-diarylpropane scaffold serves as a stable and synthetically accessible alternative to the cis-stilbene bridge in Combretastatin A-4, with some derivatives showing good antitumor activity in vitro.[9] This suggests that the 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane backbone could be a starting point for the design of novel anticancer agents.

A particularly promising area of investigation for 1,3-diarylpropane derivatives is in the realm of anti-inflammatory agents. Certain analogs, specifically 1,3-diarylprop-2-yn-1-ones, have been identified as potent dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[10] These two enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[11]

Inhibition of both pathways can offer a more comprehensive anti-inflammatory effect with a potentially improved safety profile compared to traditional NSAIDs that primarily target COX enzymes.[11]

COX_LOX_Pathway Figure 3: Arachidonic Acid Cascade and Dual Inhibition Arachidonic_Acid Arachidonic Acid COX_Pathway COX-1 / COX-2 Arachidonic_Acid->COX_Pathway LOX_Pathway 5-LOX Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins (Inflammation, Pain) COX_Pathway->Prostaglandins Leukotrienes Leukotrienes (Inflammation, Bronchoconstriction) LOX_Pathway->Leukotrienes Dual_Inhibitor 1,3-Diarylpropane Derivatives (Dual Inhibitors) Dual_Inhibitor->COX_Pathway Inhibits Dual_Inhibitor->LOX_Pathway Inhibits

Caption: Figure 3: Arachidonic Acid Cascade and Dual Inhibition

Quantitative data from studies on these dual inhibitors highlight their potential. Table 2 summarizes the in vitro inhibitory activity of a lead compound from this class.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)15-LOX IC50 (µM)In vivo Anti-inflammatory Activity (ED50 mg/kg)Reference
13e 9.20.320.320.3635[10]
Celecoxib ----10.8[10]

Compound 13e: 3-(4-methanesulfonylphenyl)-1-(4-isopropylphenyl)prop-2-yn-1-one

The data indicates that while this derivative is a potent inhibitor of COX-2 and both lipoxygenases, its in vivo anti-inflammatory activity is moderate compared to celecoxib.[10] Nevertheless, it demonstrates the potential of the 1,3-diarylpropane scaffold as a template for developing novel dual-action anti-inflammatory drugs.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

To evaluate the anti-inflammatory potential of novel 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane derivatives, a COX inhibition assay is a fundamental experiment.

  • Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Incubation Mixture: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the enzyme.

  • Compound Addition: Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations to the reaction mixture and pre-incubate.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: After a set incubation period, terminate the reaction by adding a solution of HCl.

  • Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Conclusion and Future Perspectives

1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol, while chemically defined as an impurity of metoprolol, resides within a structural family of significant pharmacological interest. The established role of metoprolol as a β1-adrenergic antagonist provides a solid clinical context for the 1,3-diaryloxypropane scaffold. Furthermore, emerging research into related 1,3-diarylpropane derivatives reveals compelling evidence for their potential as antitumor and dual-action anti-inflammatory agents.

Future research should focus on a systematic evaluation of the biological activities of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane derivatives. Key areas for exploration include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with modifications to the phenoxy substituents and the propane linker to optimize for antitumor or anti-inflammatory activity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which these compounds exert their anticancer or anti-inflammatory effects.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety profiles of lead compounds to determine their viability for further development.

By viewing 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane derivatives not merely as impurities but as a potential source of novel therapeutic agents, new avenues for drug discovery and development may be uncovered.

References

  • Dr. Oracle. (n.d.). What is the mechanism of action of beta (beta) blockers? Retrieved from [Link]

  • Pon-Llopis, P., et al. (2022). Beta-blockers: Historical Perspective and Mechanisms of Action. Revista Española de Cardiología (English Edition), 75(10), 853-864.
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  • CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). Retrieved from [Link]

  • Tariq, R., et al. (2023). Beta Blockers. In: StatPearls [Internet]. Treasure Island (FL)
  • U.S. Food and Drug Administration. (n.d.). METOPROLOL SUCCINATE Label. Retrieved from [Link]

  • Wikipedia. (n.d.). Metoprolol. Retrieved from [Link]

  • Drugs.com. (n.d.). Metoprolol: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • Rao, P. N. P., Chen, Q.-H., & Knaus, E. E. (2006). Synthesis and structure-activity relationship studies of 1,3-diarylprop-2-yn-1-ones: dual inhibitors of cyclooxygenases and lipoxygenases. Journal of Medicinal Chemistry, 49(5), 1668–1683.
  • Jan, M., et al. (2024). Metoprolol. In: StatPearls [Internet]. Treasure Island (FL)
  • ACG Publications. (2021). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Comprehensive Investigation and Exploration of Metoprolol Impurities: Novel Synthesis, Refinement and Characterization. Retrieved from [Link]

  • Dr. Oracle. (n.d.). What is the mechanism of action of metoprolol (beta-1 selective adrenergic receptor blocker)? Retrieved from [Link]

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  • SynThink Research Chemicals. (n.d.). Metoprolol EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (n.d.). Metoprolol EP Impurity D. Retrieved from [Link]

  • Google Patents. (n.d.). CN101591226B - 1,3-diarylpropane derivatives and application thereof.
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  • PubMed. (n.d.). Natural Inhibitors against Potential Targets of Cyclooxygenase, Lipoxygenase and Leukotrienes. Retrieved from [Link]

  • Fiorucci, S., et al. (2001). Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? Biochemical Pharmacology, 62(11), 1433–1438.
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Unlocking the Therapeutic Potential of 1,3-Bis[4-(2-methoxyethyl)phenoxy] Compounds: A Technical Guide to Future Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Promise

The 1,3-bis[4-(2-methoxyethyl)phenoxy]propane scaffold represents a compelling yet underexplored area in medicinal chemistry. Characterized by two para-substituted methoxyethylphenoxy groups linked by a flexible propane chain, this core structure offers a unique combination of lipophilicity and potential hydrogen bond accepting moieties. Ether linkages, prevalent in numerous pharmaceuticals, provide metabolic stability, while the bis-aromatic nature allows for diverse interactions with biological targets.[1][2] This technical guide will provide a comprehensive overview of promising research avenues for this class of compounds, grounded in the established biological activities of structurally related molecules. We will delve into three key areas ripe for investigation: oncology, neuroprotection, and anti-protozoal therapies. For each area, we will propose a scientific rationale, detailed experimental workflows, and the underlying mechanistic hypotheses.

I. Anti-Cancer Investigations: Targeting Key Pro-Survival Pathways

The bis-phenoxyalkane motif has emerged as a promising pharmacophore in oncology. Structurally analogous compounds have demonstrated potent cytotoxic effects against various cancer cell lines, suggesting that 1,3-bis[4-(2-methoxyethyl)phenoxy] derivatives could represent a new class of anti-cancer agents.[3][4][5]

A. Rationale and Mechanistic Hypothesis: Dual Inhibition of PARP-1 and EGFR

Recent studies on bis-heterocyclic derivatives linked by a propane chain have revealed a compelling dual-inhibitory mechanism targeting Poly(ADP-ribose) Polymerase-1 (PARP-1) and the Epidermal Growth Factor Receptor (EGFR).[3] Both PARP-1 and EGFR are critical nodes in cancer cell survival, proliferation, and DNA repair. Their simultaneous inhibition can lead to synthetic lethality, particularly in tumors with existing DNA repair deficiencies.

We hypothesize that the 1,3-bis[4-(2-methoxyethyl)phenoxy]propane scaffold can be decorated with suitable pharmacophores to enable simultaneous binding to the active sites of both PARP-1 and EGFR. The central propane linker provides the necessary flexibility to position the two phenoxy moieties for optimal interaction with their respective targets. The methoxyethyl side chains can be further modified to enhance binding affinity and selectivity.

dual_inhibition cluster_0 Cancer Cell DNA_Damage DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 DNA_Repair DNA Repair PARP1->DNA_Repair Apoptosis_PARP Apoptosis DNA_Repair->Apoptosis_PARP Blocked EGF EGF EGFR EGFR EGF->EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Apoptosis_EGFR Apoptosis Proliferation->Apoptosis_EGFR Blocked Compound 1,3-Bis[4-(2-methoxyethyl)phenoxy] -Compound Compound->PARP1 Inhibition Compound->EGFR Inhibition

Caption: Proposed dual inhibition of PARP-1 and EGFR by a 1,3-bis[4-(2-methoxyethyl)phenoxy] compound.

B. Experimental Workflow: From Synthesis to In Vivo Efficacy

A systematic investigation into the anti-cancer potential of this compound class would involve a multi-stage approach, outlined below.

anticancer_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Compound Library (Williamson Ether Synthesis) Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity PARP_Assay PARP-1 Inhibition Assay Cytotoxicity->PARP_Assay EGFR_Assay EGFR Kinase Assay Cytotoxicity->EGFR_Assay Apoptosis_Assay Apoptosis Analysis (Annexin V/PI Staining) PARP_Assay->Apoptosis_Assay EGFR_Assay->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle Xenograft Xenograft Tumor Model Cell_Cycle->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: A streamlined workflow for the evaluation of anti-cancer properties.

C. Detailed Experimental Protocols

The core scaffold can be synthesized via a Williamson ether synthesis.[6][7][8]

  • Step 1: Deprotonation. In a round-bottom flask, dissolve 4-(2-methoxyethyl)phenol in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Step 2: Alkoxide Formation. Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.

  • Step 3: Nucleophilic Substitution. To the solution of the sodium phenoxide, add 1,3-dibromopropane dropwise.

  • Step 4: Reaction. Heat the reaction mixture to 80-100°C and monitor the progress by thin-layer chromatography (TLC).

  • Step 5: Work-up and Purification. After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This assay measures the PARP-1 catalyzed transfer of ADP-ribose to histone proteins.

  • Step 1: Plate Preparation. Coat a 96-well microplate with histone H4.

  • Step 2: Inhibitor Addition. Add serial dilutions of the test compounds to the wells.

  • Step 3: Enzyme and DNA Addition. Add recombinant human PARP-1 enzyme and activated DNA to each well. Incubate for 15 minutes at room temperature.

  • Step 4: Reaction Initiation. Initiate the reaction by adding β-NAD+ solution to each well. Incubate for 60 minutes at room temperature, protected from light.

  • Step 5: Detection. Wash the plate and add an anti-poly(ADP-ribose) (pADPr) antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a TMB substrate and stop the reaction with sulfuric acid. Read the absorbance at 450 nm. A decrease in absorbance indicates inhibition of PARP-1 activity.

This assay measures the amount of ADP produced from the kinase reaction.[9][10]

  • Step 1: Reagent Preparation. Prepare solutions of recombinant human EGFR, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test compounds.

  • Step 2: Kinase Reaction. In a 384-well plate, add the test compound, EGFR enzyme, and the substrate/ATP mixture. Incubate at room temperature for 60 minutes.

  • Step 3: ADP Detection. Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Step 4: Luminescence Generation. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase. Incubate for 30 minutes at room temperature.

  • Step 5: Measurement. Read the luminescence using a plate reader. A decrease in luminescence indicates inhibition of EGFR kinase activity.

Parameter Breast Cancer Cell Line (MCF-7) Breast Cancer Cell Line (MDA-MB-231)
Compound 8i (IC50) 1.31 µM0.12 µM
Erlotinib (IC50) 0.32 µM1.02 µM
Compound 8i PARP-1 Inhibition (IC50) -1.37 nM
Olaparib PARP-1 Inhibition (IC50) -1.49 nM
Compound 8i EGFR Inhibition (IC50) -64.65 nM
Erlotinib EGFR Inhibition (IC50) -80 nM
Data from a study on structurally related bis-heterocyclic compounds.[3]

II. Neuroprotective Applications: Combating Neuroinflammation and Oxidative Stress

Phenolic compounds are well-documented for their neuroprotective effects, primarily attributed to their antioxidant and anti-inflammatory properties.[9][11][12][13] The 1,3-bis[4-(2-methoxyethyl)phenoxy]propane scaffold, with its phenolic ether structure, is a prime candidate for exploration in the context of neurodegenerative diseases.

A. Rationale and Mechanistic Hypothesis: Modulation of Microglial Activation

Neuroinflammation, mediated by the over-activation of microglial cells, is a key pathological feature of many neurodegenerative disorders. Activated microglia release a barrage of pro-inflammatory cytokines and reactive oxygen species (ROS), leading to neuronal damage. We hypothesize that 1,3-bis[4-(2-methoxyethyl)phenoxy] compounds can exert neuroprotective effects by modulating microglial activation. The proposed mechanism involves the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, and the enhancement of antioxidant defenses within neuronal cells.

neuroprotection cluster_1 Microglia cluster_2 Neuron LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Oxidative_Stress Oxidative Stress Cytokines->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Nrf2 Nrf2 Pathway Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Antioxidant_Response->Oxidative_Stress Reduction Compound 1,3-Bis[4-(2-methoxyethyl)phenoxy] -Compound Compound->NFkB Inhibition Compound->Nrf2 Activation

Caption: Proposed neuroprotective mechanism via modulation of microglial activation and enhancement of neuronal antioxidant response.

B. Experimental Workflow: From In Vitro Neuroinflammation to Neuroprotection

The evaluation of neuroprotective potential will follow a logical progression from cellular models of neuroinflammation to direct assessment of neuronal survival.

neuroprotection_workflow cluster_synthesis_neuro Compound Synthesis cluster_invitro_neuro In Vitro Neuroinflammation & Neuroprotection Synthesis_Neuro Synthesis of Compound Library Microglia_Assay Microglial Activation Assay (LPS Stimulation) Synthesis_Neuro->Microglia_Assay Cytokine_Analysis Cytokine Measurement (ELISA) Microglia_Assay->Cytokine_Analysis NO_Assay Nitric Oxide Assay (Griess Reagent) Microglia_Assay->NO_Assay Neuron_Viability Neuronal Viability Assay (Co-culture with Activated Microglia) Microglia_Assay->Neuron_Viability

Caption: Workflow for assessing the neuroprotective effects of the compounds.

C. Detailed Experimental Protocols

This assay assesses the ability of the compounds to suppress the inflammatory response of microglial cells.

  • Step 1: Cell Culture. Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

  • Step 2: Compound Treatment. Plate the cells in a 96-well plate and treat with various concentrations of the test compounds for 1 hour.

  • Step 3: Inflammatory Stimulus. Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response.

  • Step 4: Supernatant Collection. Collect the cell culture supernatant for cytokine and nitric oxide analysis.

  • Step 1: Plate Coating. Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6).

  • Step 2: Sample Addition. Add the collected cell culture supernatants to the wells and incubate.

  • Step 3: Detection Antibody. Add a biotinylated detection antibody specific for the cytokine.

  • Step 4: Enzyme Conjugate. Add streptavidin-HRP conjugate.

  • Step 5: Substrate and Measurement. Add a TMB substrate and stop the reaction. Read the absorbance at 450 nm. The concentration of the cytokine is proportional to the absorbance.

  • Step 1: Sample Preparation. In a 96-well plate, mix the collected cell culture supernatant with Griess reagent A and Griess reagent B.

  • Step 2: Incubation. Incubate at room temperature for 10-15 minutes.

  • Step 3: Measurement. Measure the absorbance at 540 nm. The amount of NO is determined from a standard curve of sodium nitrite.

III. Anti-Protozoal Drug Discovery: A New Frontier

Dicationic aromatic compounds have long been a cornerstone in the treatment of protozoal infections.[10][14][15][16][17] The structural resemblance of the 1,3-bis[4-(2-methoxyethyl)phenoxy]propane scaffold to known anti-protozoal agents, particularly those with a bis-amidine or related cationic groups, suggests a high probability of activity against parasites such as Leishmania donovani, Trypanosoma brucei rhodesiense, and Plasmodium falciparum.

A. Rationale and Mechanistic Hypothesis: Targeting Parasite-Specific Processes

The precise mechanism of action of many dicationic anti-protozoal drugs is not fully elucidated but is thought to involve accumulation in the parasite and interaction with DNA and/or mitochondria. We hypothesize that by introducing cationic functionalities, such as amidines or guanidines, onto the terminal positions of the methoxyethyl side chains of the 1,3-bis[4-(2-methoxyethyl)phenoxy]propane core, we can create compounds with potent and selective anti-protozoal activity. The bis-cationic nature is expected to facilitate uptake and interaction with negatively charged macromolecules within the parasite.

B. Experimental Workflow: A Tri-Parasite Screening Cascade

A comprehensive screening approach against the three major protozoan parasites is proposed.

antiprotozoal_workflow cluster_synthesis_proto Compound Synthesis cluster_screening In Vitro Anti-Protozoal Screening Synthesis_Proto Synthesis of Cationic Derivatives Leishmania_Assay Leishmania donovani (Amastigote Assay) Synthesis_Proto->Leishmania_Assay Trypanosoma_Assay Trypanosoma brucei rhodesiense (Bloodstream Form Assay) Synthesis_Proto->Trypanosoma_Assay Plasmodium_Assay Plasmodium falciparum (SYBR Green I Assay) Synthesis_Proto->Plasmodium_Assay Cytotoxicity_Proto Mammalian Cell Cytotoxicity Leishmania_Assay->Cytotoxicity_Proto Trypanosoma_Assay->Cytotoxicity_Proto Plasmodium_Assay->Cytotoxicity_Proto

Caption: A screening cascade for identifying promising anti-protozoal candidates.

C. Detailed Experimental Protocols
  • Step 1: Macrophage Culture. Differentiate a human monocytic cell line (e.g., THP-1) into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Step 2: Infection. Infect the macrophages with Leishmania donovani promastigotes.

  • Step 3: Compound Treatment. Add serial dilutions of the test compounds to the infected macrophages and incubate for 72 hours.

  • Step 4: Staining and Visualization. Fix the cells and stain with Giemsa.

  • Step 5: Quantification. Determine the number of amastigotes per 100 macrophages microscopically. The IC50 is the concentration of the compound that reduces the parasite load by 50%.

  • Step 1: Parasite Culture. Culture bloodstream forms of Trypanosoma brucei rhodesiense in HMI-9 medium.

  • Step 2: Compound Addition. In a 96-well plate, add serial dilutions of the test compounds to the parasite culture.

  • Step 3: Incubation. Incubate the plates for 72 hours.

  • Step 4: Viability Assessment. Add a viability indicator such as resazurin and incubate for a further 2-4 hours.

  • Step 5: Measurement. Measure the fluorescence (excitation 560 nm, emission 590 nm). The IC50 is the concentration that inhibits parasite growth by 50%.

  • Step 1: Parasite Culture. Culture a chloroquine-sensitive strain of Plasmodium falciparum (e.g., 3D7) in human erythrocytes.

  • Step 2: Drug Plate Preparation. Prepare a 96-well plate with serial dilutions of the test compounds.

  • Step 3: Parasite Addition. Add the parasitized erythrocytes to the drug plate and incubate for 72 hours.

  • Step 4: Lysis and Staining. Lyse the erythrocytes and stain the parasite DNA with SYBR Green I.

  • Step 5: Measurement. Read the fluorescence (excitation 485 nm, emission 530 nm). The IC50 is the concentration that inhibits parasite growth by 50%.

Compound T. b. rhodesiense IC50 P. falciparum IC50 L. donovani IC50
1,3-Bis(4-amidinophenoxymethyl)benzene 2.1 nM--
1,3-Bis[4-(N-isopropylamidino)phenoxymethyl]benzene -3.6 nM-
1,4-Bis(4-amidinophenoxymethyl)benzene --1.3 µM
Data from a study on dicationically substituted bis(phenoxymethyl)benzene analogues.[10]

Conclusion: A Call to Exploration

The 1,3-bis[4-(2-methoxyethyl)phenoxy]propane scaffold stands as a versatile and promising platform for the development of novel therapeutics. The structural precedents set by related bis-phenoxy compounds strongly suggest the potential for significant biological activity in the realms of oncology, neuroprotection, and anti-protozoal chemotherapy. The experimental workflows and protocols detailed in this guide provide a robust framework for initiating a comprehensive investigation into this compound class. Through systematic synthesis, screening, and mechanistic studies, the full therapeutic potential of these intriguing molecules can be unlocked, paving the way for the next generation of targeted therapies.

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Understanding the formation of Metoprolol impurities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Formation of Metoprolol Impurities

Foreword: A Proactive Approach to Purity

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the protagonist of our story. Yet, the narrative of its efficacy and safety is profoundly influenced by a cast of minor characters: the impurities. For a widely prescribed cardioselective β1-blocker like Metoprolol, understanding the origin, formation, and structure of these impurities is not merely a regulatory hurdle; it is a scientific imperative.[1][2] This guide eschews a simple cataloging of known impurities. Instead, it delves into the why and the how—the mechanistic pathways and reaction kinetics that govern their formation. By understanding these core principles, researchers, process chemists, and formulation scientists can move from a reactive stance of impurity detection to a proactive strategy of impurity control. This document is structured to provide a holistic view, from the byproducts of synthesis to the degradants born from stress, culminating in the analytical strategies required to bring them to light.

Chapter 1: Process-Related Impurities - The Synthetic Lineage

The most direct source of impurities stems from the manufacturing process itself. The classical synthesis of Metoprolol provides several junctures where side reactions or impure starting materials can introduce undesired molecules into the final API. The primary synthetic route involves the reaction of 4-(2-methoxyethyl)phenol with an epoxide, typically epichlorohydrin, followed by the ring-opening of the resulting intermediate with isopropylamine.[3][4][5]

Key Synthetic Byproducts

Several process-related impurities are recognized by major pharmacopeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[4][6]

  • Metoprolol Impurity D (Diol Impurity): Chemically known as 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol, this impurity is a common byproduct.[3][4] Its formation is a direct consequence of the hydrolysis of the epoxide intermediate, 2-((4-(2-methoxyethyl) phenoxy)methyl)oxirane. This can occur if water is present during the reaction or work-up stages. The synthesis of this impurity for use as a reference standard typically involves the deliberate acid-catalyzed hydrolysis of the same epoxide intermediate.[4]

  • Metoprolol Impurity F (Dimer Impurity): Dimeric impurities can form when a molecule of the epoxide intermediate reacts with a molecule of Metoprolol itself (or another nucleophile present in the reaction mixture) instead of the intended isopropylamine.

  • N-Desisopropyl Metoprolol: This impurity arises from an incomplete reaction or the presence of ammonia as a contaminant in the isopropylamine starting material, leading to the addition of an -NH2 group instead of the -NH(CH(CH₃)₂) group.[3]

The causality behind the formation of these impurities lies in fundamental organic chemistry principles: the high reactivity of the epoxide ring and its susceptibility to attack by various nucleophiles. The choice of base, solvent, temperature, and the purity of the starting materials are critical control points. For instance, using a large excess of isopropylamine can kinetically favor the desired reaction over the formation of dimeric impurities.

Metoprolol_Synthesis_Impurities A 4-(2-methoxyethyl)phenol Intermediate Epoxide Intermediate 2-((4-(2-methoxyethyl) phenoxy)methyl)oxirane A->Intermediate Base (e.g., KOH) B Epichlorohydrin B->Intermediate C Isopropylamine Metoprolol Metoprolol (API) C->Metoprolol H2O Water (contaminant) ImpurityD Impurity D (Diol) 3-[4-(2-methoxyethyl)phenoxy] propane-1,2-diol H2O->ImpurityD Intermediate->Metoprolol + Isopropylamine (Desired Pathway) Intermediate->ImpurityD + H₂O (Hydrolysis) ImpurityF Impurity F (Dimer) Intermediate->ImpurityF + Metoprolol or other nucleophile (Dimerization) Metoprolol->ImpurityF Metoprolol_Degradation Metoprolol Metoprolol Acid Acidic Hydrolysis (e.g., HCl, heat) Metoprolol->Acid Base Alkaline Hydrolysis (e.g., NaOH, heat) Metoprolol->Base Oxidation Oxidation (e.g., H₂O₂) Metoprolol->Oxidation Photo Photolysis (UV Light) Metoprolol->Photo DP_Diol Impurity D (Diol) Acid->DP_Diol Base->DP_Diol DP_N Impurity N (3-isopropylamino-1,2-propanediol) Oxidation->DP_N Major Pathway DP_Phenol 4-(2-methoxyethyl)phenol Photo->DP_Phenol DP_Hydroquinone Hydroquinone DP_Phenol->DP_Hydroquinone

Caption: Key degradation pathways of Metoprolol under forced stress conditions.

Chapter 3: In-Vivo Transformation - Metabolic Pathways

While not impurities in the traditional regulatory sense for an API, metabolites are crucial to understand the drug's overall profile. The metabolism of Metoprolol is extensive and primarily occurs in the liver, mediated by cytochrome P450 enzymes, with CYP2D6 being the most critical. [7] The three main metabolic routes are:

  • O-demethylation (~65%): This major pathway leads to an intermediate that is rapidly oxidized to the inactive metoprolol acid, the main metabolite found in urine. [7]2. α-hydroxylation (~10%): This results in the formation of α-hydroxymetoprolol, which is an active metabolite, albeit with about one-tenth the potency of the parent drug. [7]3. N-dealkylation (~10%): This minor pathway forms N-desisopropyl metoprolol. [7]

Chapter 4: A Special Case - Drug-Excipient Interaction

Impurities can also arise during the formulation and storage of the final drug product. A notable example for Metoprolol Tartrate tablets is the formation of an adduct with lactose, a common excipient. [8]This occurs via a Maillard reaction, where the secondary amine of Metoprolol acts as a nucleophile, attacking the carbonyl group of the reducing sugar (lactose). [8]This interaction is often detected during accelerated stability studies and highlights the importance of excipient compatibility screening.

Chapter 5: Analytical Protocols for Impurity Profiling

A self-validating analytical system for impurity profiling must be capable of separating and detecting all potential impurities, whether they are chromophoric or not. The historical reliance on Thin-Layer Chromatography (TLC) has been superseded by more powerful and quantitative High-Performance Liquid Chromatography (HPLC) methods. [9]

The Challenge of Non-Chromophoric Impurities

As established, key degradation products like Impurity N and the related Impurity M (1,3-Bis(isopropylamino)propan-2-ol) lack a significant UV chromophore, rendering them undetectable by standard HPLC-UV systems. [10][11]This presents a significant analytical gap. If a method relies solely on UV detection, the degradation of the API could be underestimated, and potentially harmful impurities could go unnoticed.

An Orthogonal Approach: HILIC with Universal Detection

To create a robust, self-validating protocol, an orthogonal approach combining different separation and detection principles is necessary.

  • Separation by HILIC: For highly polar impurities like M and N, Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to traditional reversed-phase chromatography. HILIC utilizes a polar stationary phase with a primarily organic mobile phase, providing excellent retention for polar analytes that would otherwise elute in the void volume of a C18 column. [12][10][13]

  • Universal Detection by CAD: Charged Aerosol Detection (CAD) is a near-universal detection method that provides a response for any non-volatile or semi-volatile analyte, independent of its optical properties. [10]The detector nebulizes the column effluent, charges the resulting aerosol particles, and measures the electrical charge. This makes it an ideal technique for quantifying non-chromophoric impurities alongside the API and other chromophoric impurities. [12][10]

Experimental Protocol: Stability-Indicating HILIC-CAD/UV Method

This protocol describes a validated system for the simultaneous analysis of Metoprolol and its polar, non-chromophoric impurities.

Objective: To separate and quantify Metoprolol and its specified impurities, including the non-chromophoric Impurity N, in a single chromatographic run.

Methodology:

  • Instrumentation:

    • UHPLC system with a binary pump, autosampler, and column compartment.

    • Diode Array Detector (DAD) for UV detection.

    • Charged Aerosol Detector (CAD).

  • Chromatographic Conditions:

ParameterConditionRationale
Column Halo Penta HILIC, 150 mm x 4.6 mm, 5 µmProvides appropriate retention and selectivity for polar analytes like Impurity N. [12]
Mobile Phase A 100 mM Ammonium Formate, pH 3.2Provides ionic strength and pH control for good peak shape in HILIC mode.
Mobile Phase B AcetonitrileStrong solvent in HILIC mode; high organic content is optimal for CAD nebulization.
Gradient Isocratic: 15% Mobile Phase A, 85% Mobile Phase BA simple isocratic hold is often sufficient to resolve Metoprolol and its key polar impurities. [12]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical scale.
UV Detection 223 nm or 280 nm223 nm for general detection of Metoprolol and chromophoric impurities. [14]
CAD Settings Evaporation Temp: 35°C, Power Function: 1.0Optimized for response of semi-volatile analytes in a high-organic mobile phase.
  • Solution Preparation:

    • Diluent: Acetonitrile/Water (85:15 v/v). Ensures sample solubility and compatibility with the mobile phase.

    • Standard Solution: Prepare a stock solution of Impurity N reference standard (e.g., 0.2 mg/mL) in diluent. Further dilute to a working concentration (e.g., 2 µg/mL). [12] * Resolution Solution: Prepare a solution containing Metoprolol Tartrate (e.g., 0.1 mg/mL) and Impurity N (e.g., 0.01 mg/mL) to confirm baseline separation between the two peaks. [12] * Sample Solution: Prepare the test sample (e.g., ground tablets, bulk drug) at a concentration of approximately 1.0 mg/mL in the diluent. [12]

  • Analysis and Data Interpretation:

    • Inject the resolution solution to confirm system suitability (resolution > 2.0 between Metoprolol and Impurity N).

    • Inject the standard and sample solutions.

    • Quantify Impurity N in the sample using the external standard method via the CAD response.

    • Quantify other chromophoric impurities using their respective reference standards and the UV detector response.

    • The combination of UV and CAD chromatograms provides a comprehensive impurity profile, ensuring that both chromophoric and non-chromophoric species are accounted for.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Prepare Sample Solution (API or Drug Product) Injection Inject into HILIC System Sample->Injection Standard Prepare Reference Standard Solutions Standard->Injection Resolution Prepare Resolution Solution (API + Key Impurity) Resolution->Injection Separation HILIC Column Separation Injection->Separation Detection Dual Detection Separation->Detection UV DAD (UV) Detection->UV Optical Properties CAD CAD Detection->CAD Physical Properties Quant_UV Quantify Chromophoric Impurities UV->Quant_UV Quant_CAD Quantify Non-Chromophoric Impurities CAD->Quant_CAD Report Generate Comprehensive Impurity Profile Report Quant_UV->Report Quant_CAD->Report

Caption: Workflow for a comprehensive, self-validating impurity profiling system.

Conclusion

The impurities associated with Metoprolol are not random occurrences but predictable consequences of its chemical structure and reactivity. They arise from specific, well-understood side reactions during synthesis and degradation under conditions of hydrolysis and, most notably, oxidation. A thorough understanding of these formation mechanisms—from the hydrolysis of the epoxide intermediate to form Impurity D, to the oxidative cleavage that yields the non-chromophoric Impurity N—is the foundation of robust process development and formulation design.

Consequently, the analytical strategy for impurity control cannot be one-dimensional. A reliance on a single detection technique like UV is insufficient and creates analytical blind spots. The adoption of orthogonal methods, such as the pairing of HILIC for polar analyte separation with universal detectors like CAD, is essential for a truly comprehensive and self-validating purity assessment. This dual approach ensures that all relevant impurities, regardless of their chemical properties, are brought into the light, safeguarding the quality, safety, and efficacy of the final drug product.

References

  • Thermo Fisher Scientific. (n.d.). Metoprolol and Select Impurities Analysis Using a Hydrophilic Interaction Chromatography Method with Combined UV and Charged Aerosol Detection.
  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., et al. (2021). Metoprolol Pathway, Pharmacokinetics. PharmGKB.
  • Gaikwad, R. U., Tapkir, A. S., Wadikar, N. R., et al. (2025). Comprehensive Investigation and Exploration of Metoprolol Impurities. Research Journal of Pharmacy and Technology.
  • Fu, R. (2014). Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate. Agilent Technologies.
  • Borkar, R. M., Raju, B., Srinivas, R., & Patel, P. (2012). Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MSn experiments. ResearchGate.
  • SynThink Research Chemicals. (n.d.). Metoprolol EP Impurities & USP Related Compounds.
  • IJCRT. (2025). Method Development, Validation & Forced Degradation Studies For The Determination Of Metoprolol Succinate In Bulk & Phar. IJCRT.org.
  • Zhang, H., & Huang, C. H. (2003). Degradation products and proposed reaction pathway for the oxidation of metoprolol by d-MnO 2. ResearchGate.
  • Patel, Y., et al. (n.d.). Stability Indicating HPTLC Method for Estimation of Metoprolol Tartrate in Bulk and in Pharmaceutical Formulation. Asian Journal of Research in Chemistry.
  • Carbajo, J., et al. (2014). Photocatalytic Decomposition of Metoprolol and Its Intermediate Organic Reaction Products: Kinetics and Degradation Pathway. ResearchGate.
  • Borkar, R. M., Raju, B., Srinivas, R., et al. (2011). Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MSn experiments. Sci-Hub.
  • Xu, Q. A., & Tan, S. (2019). Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. National Institutes of Health (NIH).
  • W R, K., & U, S. (2021). Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR. National Institutes of Health (NIH).
  • Borkar, R. M., Raju, B., et al. (2012). Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments. Semantic Scholar.
  • Patil, S. D., et al. (2023). Significance of Stress degradation study in the Stability indicating Analytical Technique development of Metoprolol, Ramipril and Lercanidipin.
  • Kumar, A., et al. (n.d.). An improved validated HPLC method for separation of metoprolol and hydrochlorothiazide impurities in metoprolol and hydrochlorot. Scholars Research Library.
  • Soni, Z., et al. (2021). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). ACG Publications.
  • Kumar, N., et al. (2016). Identification, Synthesis, Isolation and Characterization of New Impurity in Metoprolol Tartrate Tablets. PubMed.
  • Xu, Q. A., & Tan, S. (2019). HILIC-CAD separation of impurity N in metoprolol drug products. ResearchGate.
  • Reddy, G. S., et al. (n.d.). Stability Indicating Reverse phase Liquid chromatographic Method for the Determination of Metoprolol succinate in Pharmaceutical Dosage Forms. JOCPR.
  • Daicel Pharma. (n.d.). Metoprolol Impurities Manufacturers & Suppliers.
  • Quick Company. (n.d.). Improved Synthesis And Preparation Of Metoprolol And Its Salts.
  • USP. (n.d.). USP Monographs: Metoprolol Tartrate. USP29-NF24.
  • Gaikwad, R. U., Tapkir, A. S., et al. (n.d.). Comprehensive Investigation and Exploration of Metoprolol Impurities: Novel Synthesis, Refinement and Characterization. RJPT.

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Methodological & Application

Method for synthesizing 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol

Introduction

1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol is a symmetrical diaryl ether derivative. Structurally, it is closely related to the cardiovascular drug Metoprolol, which is 1-[4-(2-methoxyethyl)phenoxy]-3-(isopropylamino)propan-2-ol.[1] This compound can arise as a process-related impurity during Metoprolol synthesis, particularly if reaction conditions favor the reaction of the epoxide intermediate with a second molecule of the starting phenol, 4-(2-methoxyethyl)phenol, instead of with isopropylamine. Understanding its synthesis is crucial for impurity profiling in drug manufacturing and for researchers exploring novel polyether compounds.

This guide provides a detailed protocol for the laboratory-scale synthesis of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. The methodology is grounded in the principles of the Williamson ether synthesis, a robust and widely used method for preparing ethers from an alkoxide and an alkyl halide.[2][3] The described protocol utilizes 4-(2-methoxyethyl)phenol and epichlorohydrin as key starting materials in a base-catalyzed condensation reaction.

Synthetic Principle and Mechanism

The synthesis proceeds via a sequential, base-catalyzed nucleophilic substitution (SN2) mechanism. The core principle is the Williamson ether synthesis.[4] The reaction can be conceptualized in two main stages:

  • Formation of the Phenoxide and Initial Alkylation: A strong base deprotonates the hydroxyl group of 4-(2-methoxyethyl)phenol, forming a highly nucleophilic phenoxide ion. This phenoxide then attacks the least sterically hindered carbon of epichlorohydrin, displacing the chloride and forming a glycidyl ether intermediate, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane. This is the same key intermediate used in Metoprolol synthesis.[5]

  • Epoxide Ring-Opening: A second equivalent of the 4-(2-methoxyethyl)phenoxide ion then acts as a nucleophile, attacking one of the carbons of the epoxide ring in the glycidyl ether intermediate. This SN2 attack opens the strained three-membered ring, resulting in the formation of the final 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol product.

The stoichiometry is critical: a 2:1 molar ratio of the phenol to epichlorohydrin is employed to drive the reaction towards the formation of the desired bis-ether product.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier Example
4-(2-Methoxyethyl)phenol≥98% PuritySigma-Aldrich
Epichlorohydrin≥99% PurityAlfa Aesar
Sodium Hydroxide (NaOH)Pellets, ≥98%Fisher Scientific
Ethanol (EtOH)AnhydrousVWR Chemicals
Ethyl Acetate (EtOAc)ACS GradeMerck
HexanesACS GradeMerck
Deionized WaterHigh Purity-
Anhydrous Sodium Sulfate (Na₂SO₄)GranularSigma-Aldrich
Silica Gel60 Å, 230-400 meshSorbent Tech.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄MilliporeSigma
Equipment
  • Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel.

  • Heating mantle with temperature controller.

  • Magnetic stir plate.

  • Separatory funnel.

  • Rotary evaporator.

  • Glassware for column chromatography.

  • Standard laboratory glassware (beakers, graduated cylinders, etc.).

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • In a 250 mL three-neck round-bottom flask, dissolve 4-(2-methoxyethyl)phenol (15.2 g, 100 mmol) in 100 mL of ethanol.

    • To this solution, add sodium hydroxide (4.4 g, 110 mmol) and stir until the base is completely dissolved. The formation of the sodium phenoxide may cause a slight exotherm.

  • Addition of Epichlorohydrin:

    • In a dropping funnel, place epichlorohydrin (4.63 g, 50 mmol).

    • Add the epichlorohydrin dropwise to the stirred phenoxide solution over a period of 30 minutes. Control the addition rate to maintain a gentle reflux. The reaction is exothermic.[6]

  • Reaction:

    • After the addition is complete, heat the reaction mixture to 60-65 °C using a heating mantle.[7]

    • Maintain the reaction at this temperature for 4-6 hours, stirring continuously.

  • Monitoring the Reaction:

    • Periodically take small aliquots from the reaction mixture and spot them on a TLC plate.

    • Develop the TLC plate using a solvent system of Hexanes:Ethyl Acetate (e.g., 7:3 v/v).

    • Visualize the spots under UV light (254 nm). The reaction is complete when the spot corresponding to 4-(2-methoxyethyl)phenol has disappeared.

  • Workup and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 200 mL of deionized water.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash them with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

    • Prepare a slurry of silica gel in hexanes and pack the column.

    • Load the crude product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol as a viscous oil or a white solid.

Data Presentation

ParameterValue/ConditionRationale
Molar Ratio (Phenol:Epi)2 : 1Drives the reaction towards the bis-substituted product.
Base (NaOH)1.1 equivalents per equivalent of phenolEnsures complete deprotonation of the phenol to form the reactive phenoxide nucleophile.
SolventEthanolA polar protic solvent that effectively dissolves both the phenoxide salt and the organic reactants.
Reaction Temperature60-65 °CProvides sufficient energy to overcome the activation barrier without promoting significant side reactions.[8]
Reaction Time4-6 hoursTypical duration for completion, should be confirmed by TLC monitoring.
Purification MethodSilica Gel Column ChromatographyEffective for separating the polar product from nonpolar impurities and less polar intermediates.[9]

Visualization of Workflow and Chemistry

A diagram of the overall experimental workflow provides a clear, high-level overview of the process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Phenol & NaOH in Ethanol B Dropwise Addition of Epichlorohydrin A->B C Heat at 60-65°C (4-6 hours) B->C D Monitor by TLC C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Dry & Concentrate F->G H Column Chromatography (Silica Gel) G->H I Isolate Pure Product H->I

Caption: Experimental workflow for the synthesis of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol.

The chemical transformation is illustrated by the following reaction scheme.

G cluster_product r1 2 x 4-(2-Methoxyethyl)phenol plus1 + r2 Epichlorohydrin p1 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol r2->p1 NaOH, Ethanol 60-65°C

Caption: Overall reaction scheme for the synthesis.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of (R)-Metoprolol Analogues. Benchchem. Accessed January 15, 2026.
  • Contreras, J. M., et al. (2004). Synthesis and cardiovascular activity of metoprolol analogues. Bioorganic & Medicinal Chemistry Letters, 14(1), 191-194.
  • Bergan, M., et al. (2018). Synthesis of (S)-metoprolol ((S)-3) via a four step route including CALB catalysed kinetic resolution of 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, 1a.
  • Saddique, F. A., et al. (2018). Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol).
  • Lee, B., et al. (2013). Method for manufacturing high purity (s)-metoprolol.
  • Chemistry Steps. Williamson Ether Synthesis. Chemistry Steps. Accessed January 15, 2026.
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  • Astra Aktiebolag. (1999). Manufacturing process of metoprolol.
  • Wikipedia. (2023). Williamson ether synthesis. Wikipedia.
  • Hrelia, P., et al. (2004). Manufacturing method for metoprolol.
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  • Francis Academic Press. (2023).
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  • PubChem. 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. PubChem. Accessed January 15, 2026.
  • Teva Pharmaceutical Industries Ltd. (2009). Synthesis and preparations of metoprolol and its salts.
  • Benchchem. Application Notes and Protocols: Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol. Benchchem. Accessed January 15, 2026.
  • Jiangsu Hengrui Medicine Co., Ltd. (2019). Preparation method of metoprolol intermediate.
  • Kumar, A., et al. (2021). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D).
  • Gîrneață, A., et al. (2020). Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. PMC - NIH.
  • Forest Products Laboratory. (1987). Epichlorohydrin coupling reactions with wood.
  • Liu, D., et al. (2018). Studies on purification of 1,3-propanediol by molecular distillation.
  • Pharmacia & Upjohn Company. (2000). Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives.
  • Navarrete-Vázquez, G., et al. (2013). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings.
  • E. I. Du Pont De Nemours and Company. (2005). Purification of biologically-produced 1,3-propanediol.

Sources

Application Notes and Protocols for the Analysis of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol is a known impurity and process-related compound in the synthesis of Metoprolol, a widely prescribed beta-1 selective adrenergic receptor blocker.[1][2] The rigorous control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final pharmaceutical product.[1][2] This document provides detailed analytical techniques and protocols for the accurate identification and quantification of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol, referred to herein as Metoprolol Impurity F, to support researchers, scientists, and drug development professionals in their quality control and research endeavors.

The methodologies presented are grounded in established analytical principles and draw upon existing methods for the analysis of Metoprolol and its related substances.[3][4][5][6] These protocols are designed to be robust and can be validated in accordance with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[7][8][9]

Chemical and Physical Properties

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
IUPAC Name 1,3-bis[4-(2-methoxyethyl)phenoxy]propan-2-olPubChem[10]
Molecular Formula C₂₁H₂₈O₅PubChem[10]
Molecular Weight 360.4 g/mol PubChem[10]
CAS Number 230975-30-1PubChem[10]

The presence of two phenoxy groups with methoxyethyl substituents and a central propan-2-ol backbone suggests that this compound will possess good UV absorbance, making UV-based detection a viable and primary analytical technique. Its molecular weight and structure also make it amenable to mass spectrometry for identification and confirmation.

Recommended Analytical Techniques

Based on the chemical structure of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol and established methods for the analysis of Metoprolol and its impurities, the following techniques are recommended:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical analysis for impurity profiling due to its robustness, precision, and sensitivity for UV-active compounds. A reversed-phase method is proposed for optimal separation.[5][6][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For unambiguous identification and trace-level quantification, LC-MS/MS provides superior selectivity and sensitivity. This is particularly useful for confirmation of the impurity's identity and for in-depth investigations.[12][13]

The following sections provide detailed protocols for these techniques.

Protocol 1: Quantification of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol by HPLC-UV

This protocol outlines a reversed-phase HPLC method for the quantification of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. The method is designed to be stability-indicating and can be validated according to ICH Q2(R1) guidelines.[7][8][9]

Principle

The method separates 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol from Metoprolol and other related impurities on a C18 stationary phase with a gradient elution of a buffered mobile phase and an organic modifier. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance.

Materials and Reagents
  • 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol reference standard

  • Metoprolol reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Instrumentation
  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 10 mM Ammonium acetate in water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70-30% B, 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 222 nm
Injection Volume 10 µL
Preparation of Solutions
  • Standard Stock Solution (0.1 mg/mL): Accurately weigh about 10 mg of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solution (10 µg/mL): Dilute 10.0 mL of the Standard Stock Solution to 100.0 mL with the 50:50 mobile phase mixture.

  • Sample Solution: Prepare a solution of the drug substance or product containing Metoprolol at a concentration of approximately 1 mg/mL in the 50:50 mobile phase mixture.

Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the Working Standard Solution five times to check for system suitability (e.g., %RSD of peak area ≤ 2.0%).

  • Inject the Sample Solution in duplicate.

  • After the analysis, process the chromatograms and calculate the amount of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol in the sample.

Calculation

Where:

  • Area_impurity = Peak area of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol in the sample chromatogram

  • Area_standard = Average peak area of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol in the working standard chromatograms

  • Conc_standard = Concentration of the working standard solution (µg/mL)

  • Conc_sample = Concentration of the sample solution (µg/mL)

Method Validation

The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[7][8][9]

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Reference Standard Standard_Sol Standard Solution Standard->Standard_Sol Sample Test Sample Sample_Sol Sample Solution Sample->Sample_Sol Diluent Mobile Phase Diluent Diluent->Standard_Sol Diluent->Sample_Sol Autosampler Autosampler Injection Standard_Sol->Autosampler Sample_Sol->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection (222 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Quantification Integration->Calculation Result Result Calculation->Result

Caption: Workflow for HPLC-UV analysis of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol.

Protocol 2: Identification and Confirmation by LC-MS/MS

This protocol provides a sensitive and selective method for the confirmation of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The analyte is separated from the sample matrix using reversed-phase liquid chromatography and then ionized using electrospray ionization (ESI). The precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and fragmented in the collision cell, and specific product ions are monitored for unambiguous identification and quantification.

Materials and Reagents
  • Same as Protocol 1, with the addition of:

  • Formic acid (LC-MS grade)

Instrumentation
  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Nitrogen generator for the mass spectrometer.

  • Data acquisition and processing software.

LC-MS/MS Conditions
ParameterCondition
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-1 min: 20% B, 1-5 min: 20-90% B, 5-6 min: 90% B, 6-6.1 min: 90-20% B, 6.1-8 min: 20% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 361.2 [M+H]⁺
Product Ions (m/z) To be determined by infusion of a standard solution. Likely fragments would result from the cleavage of the ether linkages and the propanol backbone.
Collision Energy To be optimized for the specific instrument and precursor ion.
Preparation of Solutions
  • Standard Stock Solution (100 µg/mL): Prepare as in Protocol 1, but use Mobile Phase A as the diluent.

  • Working Standard Solution (100 ng/mL): Serially dilute the Standard Stock Solution with Mobile Phase A.

  • Sample Solution: Dilute the sample solution from Protocol 1 to an appropriate concentration with Mobile Phase A.

Analytical Procedure
  • Tune and calibrate the mass spectrometer according to the manufacturer's recommendations.

  • Infuse the Working Standard Solution to optimize the ESI source parameters and determine the optimal precursor and product ions and collision energies.

  • Equilibrate the LC system with the initial mobile phase composition.

  • Inject a blank, followed by the Working Standard Solution to confirm retention time and response.

  • Inject the Sample Solution.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode.

Data Analysis and Interpretation

The presence of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol in the sample is confirmed by the co-elution of a peak at the same retention time as the standard, with the same precursor-to-product ion transitions and ion ratios.

Visualization of the LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Sample Sample Dilution Dilution Sample->Dilution Dilution with Mobile Phase A Injection Injection Dilution->Injection UHPLC_Column UHPLC_Column Injection->UHPLC_Column Gradient Elution ESI Electrospray Ionization (Positive Mode) UHPLC_Column->ESI Q1 Quadrupole 1 (Precursor Ion Selection m/z 361.2) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data_Analysis Data_Analysis Detector->Data_Analysis Confirmation Confirmation Data_Analysis->Confirmation

Caption: Workflow for LC-MS/MS identification of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol.

Trustworthiness and Self-Validation

The protocols described are built upon established analytical techniques widely used in the pharmaceutical industry. To ensure the trustworthiness of the results, the following self-validating systems are inherent in the procedures:

  • System Suitability Testing: In the HPLC-UV protocol, repeated injections of a standard solution are used to verify the performance and reproducibility of the chromatographic system before sample analysis.

  • Use of Reference Standards: The quantification is based on a well-characterized reference standard of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol, ensuring traceability and accuracy.

  • Specificity Confirmation: The LC-MS/MS protocol provides an orthogonal technique to confirm the identity of the analyte peak observed in the HPLC-UV method, ensuring that the peak is not due to a co-eluting, unrelated compound.

  • Method Validation: Adherence to ICH Q2(R1) guidelines for method validation provides a comprehensive evaluation of the method's performance characteristics, ensuring it is fit for its intended purpose.[7][8][9]

By implementing these protocols and adhering to the principles of analytical method validation, researchers can be confident in the accuracy and reliability of their results for the analysis of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol.

References

  • Metoprolol and Select Impurities Analysis Using a Hydrophilic Interaction Chromatography Method with Combined UV and Charged Aerosol Detection. Thermo Fisher Scientific.

  • Metoprolol and Select Impurities Analysis Using a Hydrophilic Interaction Chromatography Method with Combined UV and Charged Aerosol Detection. Thermo Fisher Scientific.

  • 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. PubChem, National Center for Biotechnology Information.

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.

  • Gas Chromatographic/Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Product of Metoprolol. Journal of Analytical Toxicology.

  • Synthesis and cardiovascular activity of metoprolol analogues. Bioorganic & Medicinal Chemistry Letters.

  • Gas Chromatographic/Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Produ. Federal Aviation Administration.

  • Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. SciSpace.

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

  • RP-HPLC method for amlodipine and metoprolol assay and impurities. Journal of Pharmaceutical and Biomedical Analysis.

  • Comprehensive Investigation and Exploration of Metoprolol Impurities: Novel Synthesis, Refinement and Characterization. Research Journal of Pharmacy and Technology.

  • Q2(R1) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection. MDPI.

  • Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate. Agilent.

  • stability-indicating method for assay and imputirty profiling from amlodipine and metoprolol in their pharmaceutical dosage forms using rp-hplc with uv/pda detector. ResearchGate.

  • Product ion mass spectra of: (A) S-(À)-metoprolol (m/z 268.3-116.3,... ResearchGate.

  • Comprehensive Investigation and Exploration of Metoprolol Impurities. Research Journal of Pharmacy and Technology.

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Separation of Metoprolol and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Metoprolol and its potential impurities. Metoprolol, a widely prescribed beta-1 adrenergic receptor antagonist, requires stringent purity control to ensure its therapeutic efficacy and safety.[1][2][3] The presence of impurities, arising from synthesis, degradation, or storage, can impact the drug's safety profile.[1][4] This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide grounded in pharmacopeial standards and advanced chromatographic principles. The method demonstrates baseline separation of Metoprolol from its key related compounds, as specified in major pharmacopeias, and is suitable for routine quality control and stability testing.

Introduction and Scientific Rationale

Metoprolol is available as Metoprolol Succinate and Metoprolol Tartrate and is used to treat various cardiovascular conditions, including hypertension and angina pectoris.[2][5] Regulatory bodies, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), mandate strict limits on impurity levels in active pharmaceutical ingredients (APIs) and finished drug products.[6][7] Therefore, a validated, high-resolution analytical method is essential for impurity profiling.

Causality of Method Selection:

  • Reversed-Phase Chromatography (RP-HPLC): This is the predominant mode for pharmaceutical analysis due to its versatility in separating compounds with moderate to low polarity. Metoprolol and its known impurities are amenable to separation based on their differential hydrophobic interactions with a non-polar stationary phase.

  • Stationary Phase (C18 Column): An octadecylsilyl silica gel (C18, or L1 packing) column is the standard choice. Its long alkyl chains provide a highly hydrophobic surface, promoting retention and enabling separation of structurally similar molecules. Modern columns with superficially porous particles can offer improved efficiency and faster analysis times compared to traditional fully porous particles.[7][8][9]

  • Mobile Phase Control (Buffered System): Metoprolol is a basic compound containing a secondary amine. Controlling the mobile phase pH with a buffer (e.g., phosphate or acetate) is critical.[9][10] By maintaining a pH below the pKa of the amine group (typically around pH 3.0), the analyte and its basic impurities remain in their protonated, ionic form. This suppresses silanol interactions with the silica backbone of the column, leading to symmetrical peak shapes and stable retention times.

  • Gradient Elution: A gradient elution, where the proportion of organic solvent is increased over time, is employed to ensure the timely elution of both early-eluting polar impurities and late-eluting non-polar impurities within a single analytical run.[10][11] This approach provides superior resolution across a wide polarity range compared to an isocratic method.

  • UV Detection: Metoprolol and most of its chromophoric impurities contain a substituted benzene ring, which allows for sensitive detection using a UV spectrophotometer. Wavelengths between 220-230 nm are commonly used to capture the absorbance maxima of the parent drug and its related substances.[6][11] For impurities lacking a UV chromophore, alternative detectors like Charged Aerosol Detection (CAD) may be necessary.[4][12]

Experimental Protocol

This protocol is designed to be a self-validating system, incorporating a system suitability test to ensure the chromatographic system is performing adequately before sample analysis.

Instrumentation and Reagents
  • Instrumentation: HPLC or UHPLC system equipped with a binary or quaternary gradient pump, a degasser, an autosampler, a thermostatted column compartment, and a UV/Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Monobasic Sodium Phosphate or Potassium Phosphate (Analytical Grade)

    • Phosphoric Acid (Analytical Grade)

    • Purified Water (18.2 MΩ·cm)

    • Metoprolol Succinate/Tartrate Reference Standard (RS)

    • Metoprolol Related Compound A, B, C, D RS (as required by pharmacopeia).[6]

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity and ease of use.

ParameterSpecification
Column L7 packing, C8, 4.0 mm x 12.5 cm, 4-µm particles (or equivalent)
Mobile Phase A Buffer: Sodium Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 0.9 mL/min
Column Temperature 30°C[6]
Detection Wavelength 223 nm[6]
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Buffer Preparation (pH 3.0): Dissolve an appropriate amount of monobasic sodium phosphate in purified water to achieve a concentration of approximately 50 mM. Adjust the pH to 3.0 using diluted phosphoric acid.

  • Mobile Phase A: Use the prepared Buffer.

  • Mobile Phase B: Use Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 75:25 v/v) is typically used.

  • Standard Solution (approx. 0.08 mg/mL Metoprolol Succinate):

    • Accurately weigh about 80 mg of USP Metoprolol Succinate RS into a 100-mL volumetric flask.

    • Dissolve in and dilute to volume with Diluent. Mix well.

    • Pipette 5.0 mL of this solution into a 50-mL volumetric flask and dilute to volume with Diluent. Mix well.[6]

  • Test Solution (approx. 0.8 mg/mL Metoprolol Succinate):

    • Accurately weigh about 80 mg of Metoprolol Succinate sample into a 100-mL volumetric flask.

    • Dissolve in and dilute to volume with Diluent. Mix well.[6]

  • Resolution Solution (for System Suitability):

    • Prepare a solution in the Diluent containing Metoprolol and its critical impurities (e.g., Related Compounds A, B, and C) at appropriate concentrations to demonstrate adequate separation. The USP monograph for Metoprolol Succinate specifies a resolution solution for this purpose.[6]

Analytical Procedure Workflow

The overall experimental workflow, from solution preparation to final data analysis, is depicted below.

HPLC_Workflow cluster_prep 1. Solution Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Analysis P1 Prepare Mobile Phases (A: Buffer, B: ACN) P2 Prepare Standard, Test, & Resolution Solutions H1 Equilibrate System with Initial Conditions P2->H1 H2 Inject Resolution Solution (System Suitability Test) H1->H2 H3 Inject Standard & Test Solutions H2->H3 D1 Integrate Chromatograms H3->D1 D2 Verify System Suitability (Resolution, Tailing, RSD) D1->D2 D3 Calculate Impurity Content Against Standard D1->D3

Caption: Experimental workflow for HPLC analysis of Metoprolol.

System Suitability and Method Validation

To ensure the trustworthiness of the results, the system must pass suitability criteria before analysis. This protocol is a self-validating system.

  • System Suitability Test (SST):

    • Inject the Resolution Solution.

    • The resolution between the peaks for metoprolol related compound B and metoprolol related compound C must be not less than 2.5.[6]

    • The resolution between metoprolol related compound A and metoprolol related compound B must be not less than 1.5.[6]

    • Inject the Standard Solution in five or six replicates. The relative standard deviation (RSD) for the peak area of Metoprolol should be not more than 2.0%.

  • Method Validation Principles (ICH Q2(R1)): This method should be fully validated to demonstrate its suitability for its intended purpose. Key validation parameters include:

    • Specificity: Demonstrated by the separation of the main peak from all impurities and any potential degradation products. Forced degradation studies (acid, base, oxidation, thermal, photolytic) are crucial to prove the stability-indicating nature of the method.[13][14][15]

    • Linearity: The method should show a linear relationship between concentration and detector response over a specified range (e.g., from the Limit of Quantitation to 150% of the impurity specification).[11][16]

    • Accuracy & Precision: Assessed by analyzing samples with known amounts of impurities and evaluating the recovery (accuracy) and the repeatability of the results (precision).[11][16]

    • Robustness: The method's reliability is tested by making small, deliberate variations in parameters like mobile phase pH, column temperature, and flow rate.

Expected Results & Data Interpretation

Typical Chromatographic Profile

A successful separation will show a sharp, symmetrical peak for Metoprolol, well-resolved from the peaks of its impurities. The elution order is based on polarity; more polar compounds elute earlier, while less polar (more hydrophobic) compounds are retained longer on the C18 column.

Table of Typical Retention Data (based on USP monograph information):

CompoundRelative Retention Time (RRT)Resolution (Rs) Requirement
Metoprolol Related Compound C~ 0.6Rs (B/C) ≥ 2.5
Metoprolol Related Compound B~ 0.7Rs (A/B) ≥ 1.5
Metoprolol Related Compound A~ 0.8-
Metoprolol 1.0 -
Metoprolol Related Compound D~ 5.0 and 5.2 (diastereomers)-

Note: RRTs are approximate and can vary based on the specific column and system used.[6]

Calculation of Impurities

The percentage of each individual impurity in the Metoprolol sample is calculated using the following formula, which compares the response of each impurity peak in the test solution to the response of the main peak in the diluted standard solution.

Formula: % Impurity = (r_i / r_s) * (C_s / C_t) * 100

Where:

  • r_i = Peak response of an individual impurity in the Test Solution chromatogram.

  • r_s = Peak response of Metoprolol in the Standard Solution chromatogram.

  • C_s = Concentration (mg/mL) of Metoprolol RS in the Standard Solution.

  • C_t = Concentration (mg/mL) of Metoprolol in the Test Solution.

Acceptance criteria are defined by the relevant pharmacopeia, typically specifying limits for any single unknown impurity and the total of all impurities (e.g., not more than 0.1% for any single impurity and not more than 0.5% for total impurities).[6]

References

  • USP Monographs: Metoprolol Succinate. USP29-NF24. Available at: [Link]

  • USP Monographs: Metoprolol Succinate Extended-Release Tablets. USP29-NF24. Available at: [Link]

  • MACHEREY-NAGEL. Metoprolol Tartrate and related substances – Ph. Eur. monograph 1028. Available at: [Link]

  • Der Pharma Chemica. An improved validated HPLC method for separation of metoprolol and hydrochlorothiazide impurities in metoprolol and hydrochlorothiazide tablets. Scholars Research Library. Available at: [Link]

  • Scholars Research Library. An improved validated HPLC method for separation of metoprolol and hydrochlorothiazide impurities in metoprolol and hydrochlorothiazide tablets. Available at: [Link]

  • Agilent Technologies. Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate. Available at: [Link]

  • Phenomenex. Metoprolol Tartrate and Related Substances with Ph. Eur. Method Modernization. Available at: [Link]

  • Advancing USP compendial methods for fixed dose combinations: A case study of metoprolol tartrate and hydrochlorothiazide tablets. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Optimization and Establishment of a Validated Stability-Indicating HPLC Method for Study of the Stress Degradation Behavior of Metoprolol Succinate. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Stability Indicating Reverse phase Liquid chromatographic Method for the Determination of Metoprolol succinate in Pharmaceutical Dosage Forms. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Rp-Hplc Method for Estimation of Metoprolol Succinate and Olmesartan Medoxomil in Pharmaceutical Formulation with forced. International Journal of Applied Pharmaceutical Sciences and Research. Available at: [Link]

  • RP-HPLC method for amlodipine and metoprolol assay and impurities. Research Summary. Available at: [Link]

  • Stability-indicating Rp-HPLC method for the estimation of Metoprolol Succinate and Hydrochlorothiazide in tablet dosage form. International Journal of Pharmaceutical Technology Letters. Available at: [Link]

  • Comprehensive Investigation and Exploration of Metoprolol Impurities. Research Journal of Pharmacy and Technology. Available at: [Link]

  • PRODUCT MONOGRAPH PrTEVA-METOPROLOL. Teva Canada Limited. Available at: [Link]

  • Metoprolol Tartrate. PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Chemical structure of metoprolol. ResearchGate. Available at: [Link]

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Definitive Structural Elucidation of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the structural characterization of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a known impurity and structural analog of Metoprolol, a widely used beta-blocker, making its unambiguous identification critical for pharmaceutical quality control and drug development.[1][2] We present a suite of detailed protocols for sample preparation, data acquisition (¹H, ¹³C, DEPT-135, COSY, and HSQC), and step-by-step spectral interpretation. The methodologies are designed to be robust and reproducible, providing researchers with a self-validating workflow for confirming the molecular structure and guiding further analytical development.

Introduction: The Analytical Challenge

1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol (Figure 1) shares significant structural motifs with the active pharmaceutical ingredient (API) Metoprolol, specifically the 4-(2-methoxyethyl)phenoxy group.[1][3] In pharmaceutical synthesis and stability studies, the formation of such dimeric impurities is a common concern. Their presence can impact the safety and efficacy profile of the final drug product. Therefore, a definitive analytical method is required to distinguish the impurity from the API and other related substances.

NMR spectroscopy is an unparalleled tool for this purpose, as it provides precise, atom-level information about molecular structure without the need for specific reference standards for every compound.[4][5] This guide details the application of a multi-faceted NMR approach, combining standard one-dimensional experiments with advanced two-dimensional techniques to achieve complete and unambiguous assignment of all proton and carbon signals.

Figure 1: Chemical Structure of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol Chemical structure of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol Caption: The target molecule for NMR analysis, with key functional groups including two aromatic ether linkages, a secondary alcohol, and two methoxyethyl side chains.

Predicted Spectral Analysis

Before any experiment, a theoretical analysis of the molecule's structure allows us to predict the NMR spectrum. Due to the molecule's symmetry, we expect a reduced number of unique signals compared to the total number of atoms.

  • Proton (¹H) Environments: We anticipate signals in the aromatic region (Ar-H), signals for protons adjacent to oxygen atoms (O-CH₂, O-CH), and signals for the aliphatic and methoxy groups.

  • Carbon (¹³C) Environments: We expect distinct signals for the aromatic carbons, carbons in the propan-2-ol backbone, and carbons in the methoxyethyl side chains. Carbons directly bonded to oxygen will be significantly downfield.[6][7]

Experimental Protocols

The following protocols provide a clear, step-by-step workflow for acquiring high-quality NMR data.

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Elucidation SamplePrep Sample Preparation (15-25 mg in 0.6 mL CDCl₃) Acq_1D 1D NMR Experiments (¹H, ¹³C, DEPT-135) SamplePrep->Acq_1D Acq_2D 2D NMR Experiments (COSY, HSQC) Acq_1D->Acq_2D Confirm Proton & Carbon Signals Processing Data Processing (Fourier Transform, Phasing) Acq_2D->Processing Assign_1D 1D Spectral Assignment (Chemical Shift, Integration, Multiplicity) Processing->Assign_1D Assign_2D 2D Correlation Analysis (Connect Molecular Fragments) Assign_1D->Assign_2D Verification Final Structure Verification Assign_2D->Verification

Caption: Overall workflow for NMR-based structural elucidation.

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on proper sample preparation.[8][9]

  • Weighing: Accurately weigh 15-25 mg of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol into a clean, dry vial. This concentration is sufficient for both ¹H and more demanding ¹³C experiments.[10][11]

  • Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. CDCl₃ is an excellent choice for this molecule due to its good solubilizing power for moderately polar organic compounds and its single residual solvent peak, which is easily identifiable.

  • Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved. A homogeneous solution is critical for achieving sharp NMR signals.[12]

  • Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[12] Solid particles will degrade spectral quality.

  • Tube Handling: Ensure the NMR tube is clean and free of scratches or chips.[10] After filling, cap the tube securely and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.

Protocol 2: 1D NMR Data Acquisition

These experiments provide the foundational information for the structure.

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 16

    • Rationale: These parameters provide excellent signal-to-noise and resolution for a proton spectrum in a few minutes. The relaxation delay ensures quantitative integration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Spectral Width: 0 to 200 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024

    • Rationale: A higher number of scans is required due to the low natural abundance of the ¹³C isotope.[9] Proton decoupling simplifies the spectrum to single lines for each unique carbon.

  • DEPT-135 Acquisition:

    • Pulse Program: Standard DEPT-135 sequence

    • Parameters: Use parameters similar to the ¹³C experiment.

    • Rationale: This experiment is crucial for determining the multiplicity of each carbon atom (i.e., identifying CH, CH₂, and CH₃ groups), which greatly simplifies the assignment process.[13][14][15]

Protocol 3: 2D NMR Data Acquisition

2D experiments reveal the connectivity between atoms.[16][17]

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Pulse Program: Standard COSY sequence (cosygpqf)

    • Rationale: The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. This allows for the mapping of proton spin systems throughout the molecule.[18][19][20]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard HSQC sequence (hsqcedetgpsisp2.2)

    • Rationale: The HSQC experiment generates correlation peaks between each proton and the carbon atom to which it is directly attached. This provides an unambiguous link between the ¹H and ¹³C spectra.[18][19][20][21]

Data Interpretation and Structural Assignment

The following is a representative interpretation based on the expected structure.

Molecular Structure with Atom Numbering

Caption: Systematic numbering for assigning NMR signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Assignments
Atom #Multiplicity (¹H)Predicted ¹H (ppm)Predicted ¹³C (ppm)DEPT-135 PhaseRationale & Correlations
Ar-H (C2', C6') Doublet~7.15~129.5CH (+)Aromatic protons ortho to the methoxyethyl group.
Ar-H (C3', C5') Doublet~6.85~114.5CH (+)Aromatic protons ortho to the ether linkage, shielded.
O-CH₂ (C7, C9) Doublet~4.10~70.5CH₂ (-)Protons on the propanol backbone adjacent to the phenoxy group. COSY to H8. HSQC to C7/C9.
CH-OH (C8) Multiplet~4.25~69.0CH (+)Methine proton of the alcohol. COSY to H7/H9. HSQC to C8.
Ar-CH₂ (C10') Triplet~2.85~35.0CH₂ (-)Methylene protons adjacent to the aromatic ring. COSY to H11'. HSQC to C10'.
CH₂-O (C11') Triplet~3.60~71.5CH₂ (-)Methylene protons adjacent to the methoxy group. COSY to H10'. HSQC to C11'.
O-CH₃ (C12') Singlet~3.35~59.0CH₃ (+)Methoxy group protons. No COSY correlations. HSQC to C12'.
OH Broad SingletVariable--Exchangeable proton, signal may be broad or absent.
Ar-C (C1') --~157.0Quaternary (absent)Aromatic carbon attached to the ether oxygen.
Ar-C (C4') --~132.0Quaternary (absent)Aromatic carbon attached to the ethyl side chain.

Note: Predicted chemical shifts are estimates based on typical values for similar functional groups.[7][22][23] Actual values may vary slightly based on experimental conditions.

Interpretation Walkthrough
  • ¹H NMR Spectrum:

    • Integration: Confirm the proton ratios. The integral of the aromatic region (C2'/C6' and C3'/C5') should be 8H. The O-CH₂ (C7/C9) should be 4H, the CH-OH (C8) should be 1H, the Ar-CH₂ (C10') should be 4H, the CH₂-O (C11') should be 4H, and the O-CH₃ (C12') should be 6H.

    • Multiplicity: The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The side chain protons (H10' and H11') will be triplets due to coupling with their neighbors. The backbone protons (H7/H9) will be doublets coupling to H8, which in turn will be a multiplet.

  • ¹³C and DEPT-135 Spectra:

    • Count the number of unique carbon signals to confirm the molecule's symmetry.

    • Use the DEPT-135 spectrum to categorize the signals:

      • Positive Peaks: CH₃ (C12') and CH (C8, C2', C3', C5', C6').[24][25]

      • Negative Peaks: CH₂ (C7, C9, C10', C11').[13][24]

      • Absent Peaks (in DEPT): Quaternary carbons (C1', C4'). These will be present in the standard ¹³C spectrum.[13][14]

  • 2D Spectra Analysis:

    • COSY: Trace the correlations to build the spin systems. A clear correlation path should be visible from H10' to H11' in the methoxyethyl side chain. A separate correlation path should connect H7/H9 to H8 in the propanol backbone.

    • HSQC: Use the cross-peaks to definitively assign each proton signal to its corresponding carbon signal from the table above. For example, the proton signal at ~4.10 ppm will show a correlation to the carbon signal at ~70.5 ppm, confirming the assignment of C7/C9 and H7/H9.

By systematically combining the information from all these experiments, the full structure of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol can be confirmed with a high degree of confidence.

Conclusion

This application note demonstrates a comprehensive and reliable NMR-based workflow for the complete structural elucidation of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) techniques provides orthogonal data that, when synthesized, leaves no ambiguity in the final assignment. These protocols are directly applicable in pharmaceutical development and quality control environments for impurity identification, reference standard characterization, and synthetic process monitoring.

References

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High-Throughput Analysis of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the analysis of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol (PubChem CID: 57363834), a molecule structurally related to metoprolol impurities and bisphenol analogues.[1] The developed liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol is optimized for high-throughput screening and quantitative analysis, which is critical in pharmaceutical quality control and drug development. By leveraging electrospray ionization (ESI) and tandem mass spectrometry, this method provides high selectivity and sensitivity, enabling precise identification and measurement in complex matrices. We detail the optimized parameters for chromatography and mass spectrometry, and propose a characteristic fragmentation pathway to aid in structural confirmation.

Introduction and Scientific Rationale

1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol is a complex organic molecule featuring a central propan-2-ol core linked to two substituted phenoxy groups via ether bonds.[1] Its structural similarity to known pharmaceutical compounds and their process-related impurities, such as those of the widely used β-blocker metoprolol, makes its detection and quantification a matter of significant interest in ensuring drug safety and efficacy.[1][2] The analysis of such impurities is a critical requirement mandated by regulatory bodies worldwide.

The combination of high-performance liquid chromatography (HPLC) with mass spectrometry (MS) offers unparalleled advantages in analytical chemistry, providing both separation of complex mixtures and highly specific detection based on mass-to-charge ratios.[3][4] For molecules like 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol, which contain polar functional groups (hydroxyl, ether) and significant non-polar regions (aromatic rings), reverse-phase HPLC is an ideal separation technique.

Electrospray ionization (ESI) is the chosen ionization technique due to its "soft" nature, which minimizes in-source fragmentation and reliably produces protonated molecular ions ([M+H]⁺) for thermally labile and moderately polar molecules.[5][6] Coupling ESI with tandem mass spectrometry (MS/MS) allows for the isolation of the precursor ion, its fragmentation through collision-induced dissociation (CID), and the detection of specific product ions. This process forms the basis of Multiple Reaction Monitoring (MRM), a highly selective and sensitive quantitative technique.[7]

This guide provides a comprehensive protocol grounded in these principles, explaining the causality behind the selection of each experimental parameter to ensure a scientifically sound and reproducible analytical method.

Integrated Experimental Workflow

The analytical process follows a logical sequence from sample preparation to data analysis. Each stage is optimized to ensure accuracy, precision, and high recovery of the analyte. The overall workflow is designed for efficiency and can be adapted for automated, high-throughput environments.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Standard/Sample Weighing Dissolve Dissolution in Diluent (e.g., 50:50 Acetonitrile:Water) Prep->Dissolve Vortex Vortex & Sonicate Dissolve->Vortex Filter Syringe Filtration (0.22 µm PTFE) Vortex->Filter LC LC Separation (C18 Reverse-Phase) Filter->LC Injection MS MS Detection (Positive ESI, MS/MS) LC->MS Acquire Data Acquisition (MRM Mode) MS->Acquire Process Peak Integration & Quantification Acquire->Process Report Reporting Process->Report

Caption: High-level workflow for the LC-MS/MS analysis.

Detailed Application Protocols

Sample and Standard Preparation

The goal of this step is to solubilize the analyte in a solvent compatible with the reverse-phase LC mobile phase, ensuring accurate quantification and preventing instrument contamination.

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol reference standard and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a concentration range suitable for the expected sample concentrations (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation: For drug substance or product analysis, dissolve a known quantity of the material in the diluent to achieve a theoretical concentration within the calibration range. Vortex and sonicate for 5 minutes to ensure complete dissolution.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm PTFE syringe filter to remove particulates that could damage the LC system.

Causality: Using the initial mobile phase as the diluent for final dilutions prevents peak distortion and improves chromatographic performance. Formic acid is added to promote protonation of the analyte, enhancing the ESI signal in positive ion mode.[8]

Liquid Chromatography (LC) Method

This method is designed to achieve sharp, symmetrical peaks with adequate retention, separating the target analyte from potential matrix interferences.

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent retention for moderately non-polar compounds and is compatible with high-pressure systems for better resolution.[9]
Mobile Phase A Water with 0.1% Formic AcidThe aqueous phase for reverse-phase chromatography. Formic acid acts as a mobile phase modifier to improve peak shape and ionization.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic phase with strong elution strength. Acetonitrile offers low viscosity and UV cutoff.
Gradient Elution 5% B to 95% B over 5 min; Hold at 95% B for 2 minA gradient is necessary to elute the compound with good peak shape and to clean the column of late-eluting components.[10]
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time with separation efficiency and ESI source compatibility.
Column Temperature 40 °CReduces mobile phase viscosity and can improve peak symmetry and reproducibility.
Injection Volume 5 µLA small volume minimizes potential column overload and peak distortion effects.
Mass Spectrometry (MS) Method

The MS parameters are optimized to achieve maximum sensitivity for the precursor ion and generate stable, characteristic product ions for quantification.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for this molecule. Positive mode is selected to form the protonated [M+H]⁺ ion.[6]
Capillary Voltage 3.5 kVOptimized to ensure stable electrospray and efficient ion generation.
Source Temperature 150 °CA lower temperature helps to prevent thermal degradation of the analyte while aiding desolvation.
Desolvation Temp. 400 °CHigher temperature required to efficiently evaporate the solvent from the ESI droplets, releasing gas-phase ions.
Desolvation Gas Nitrogen, 800 L/hrHigh flow of inert gas facilitates the desolvation process.
Scan Mode Multiple Reaction Monitoring (MRM)Provides superior selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions.[7]

Fragmentation Pathway and MRM Transitions

Understanding the fragmentation of the molecule is crucial for developing a reliable MS/MS method. The structure of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol offers several predictable cleavage sites under collision-induced dissociation (CID). The calculated monoisotopic mass of the neutral molecule (C₂₁H₂₈O₅) is 360.1937 Da.[1] The primary precursor ion in positive ESI mode is the protonated molecule, [M+H]⁺, at m/z 361.19 .

The most probable fragmentation involves the cleavage of the ether bonds linking the central propyl group to the phenoxy moieties, as these are typically the most labile bonds in such structures.

Fragmentation cluster_parent Precursor Ion cluster_path1 Pathway 1: Ether Cleavage cluster_path2 Pathway 2: Benzylic-type Cleavage cluster_path3 Pathway 3: Water Loss Parent [M+H]⁺ m/z 361.19 Frag1 Product Ion 1 [C₁₀H₁₅O₂]⁺ m/z 167.10 Parent->Frag1 CID Frag2 Product Ion 2 [C₇H₇O]⁺ m/z 107.05 Parent->Frag2 CID Frag3 Product Ion 3 [M+H - H₂O]⁺ m/z 343.18 Parent->Frag3 CID Neutral1 Neutral Loss (C₁₁H₁₄O₃) Frag1->Neutral1 Neutral2 Neutral Loss (C₁₄H₂₂O₄) Frag2->Neutral2 Neutral3 Neutral Loss (H₂O) Frag3->Neutral3

Caption: Proposed major fragmentation pathways for [M+H]⁺.

Proposed MRM Transitions for Quantification:

TransitionPrecursor Ion (m/z)Product Ion (m/z)Proposed Identity of Product IonUse
MRM 1 (Primary) 361.2167.1Protonated 4-(2-methoxyethyl)phenolQuantifier
MRM 2 (Secondary) 361.2107.1Hydroxytropylium ion (from phenoxy group)Qualifier
MRM 3 (Tertiary) 361.2343.2Dehydrated Precursor IonQualifier

Causality: The transition 361.2 → 167.1 is selected as the primary quantifier because it represents a major, structurally significant fragmentation resulting from the cleavage of the core ether linkage, providing high specificity and intensity. The other transitions serve as qualifiers to confirm the identity of the analyte, ensuring the method's trustworthiness.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust tool for the analysis of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. The protocol is designed with a clear understanding of the analyte's chemical properties and the principles of chromatographic separation and mass spectrometric detection. By explaining the rationale behind key parameters and proposing a detailed fragmentation pathway, this guide equips researchers and drug development professionals with the necessary information to implement this method for routine quality control, stability testing, and impurity profiling applications.

References

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  • De Witte, B., et al. (2010). Electrospray Ionization Tandem Mass Spectrometry of Ammonium Cationized Polyethers. ResearchGate. Available at: [Link]

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  • Elmashni, D. (2013). LC/MS detection: powerful tool for organic compound analysis. Scientist Live. Available at: [Link]

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Application Notes: Establishing and Utilizing 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, analytical scientists, and quality control professionals on the qualification and application of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol as a reference standard. Primarily identified as a process-related impurity of the widely used beta-blocker Metoprolol, this compound plays a critical role in the quality assessment and impurity profiling of Metoprolol drug substance and product.[1][2] These application notes detail the compound's chemical identity, outline the principles for its establishment as a certified reference standard in line with international regulatory guidelines, and provide detailed protocols for its use in chromatographic purity assays.

Introduction: The Critical Role of Impurity Reference Standards

In pharmaceutical manufacturing, the control of impurities is paramount to ensure the safety and efficacy of drug products.[3][4] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification, reporting, and toxicological qualification of impurities exceeding specific thresholds.[5][6][7][8] Reference standards of these impurities are indispensable tools for analytical method development, validation, and routine quality control, enabling accurate quantification and ensuring that batches of the active pharmaceutical ingredient (API) meet stringent purity specifications.

1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol has been identified as a potential process impurity in the synthesis of Metoprolol.[1][2] Metoprolol, chemically known as 1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol, is a selective β1-receptor antagonist used in the treatment of hypertension and other cardiovascular conditions.[2][9][10][11][12] The structural similarity between Metoprolol and this impurity, particularly the shared phenoxy propanol backbone, underscores the necessity of a well-characterized reference standard to ensure its effective separation and quantification.

Chemical Profile:

ParameterValueSource
IUPAC Name 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-olPubChem[1]
Synonyms Metoprolol Impurity 19, 1,3-bis(4-(2-methoxyethyl)phenoxy)propan-2-olPubChem[1]
CAS Number 230975-30-1PubChem[1]
Molecular Formula C₂₁H₂₈O₅PubChem[1]
Molecular Weight 360.4 g/mol PubChem[1]

Qualification of a Reference Standard: A Self-Validating System

Establishing 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol as a reference standard is not merely about its synthesis; it involves a rigorous process of characterization and documentation to confirm its identity, purity, and stability. This process ensures the trustworthiness and reliability of any analytical data generated using it.

Synthesis and Purification

The synthesis of this impurity typically involves the reaction of 4-(2-methoxyethyl)phenol with a suitable C3 synthon like epichlorohydrin or glycidol, under conditions that favor the formation of the bis-ether linkage.[13] A potential synthetic route is outlined below.

Diagram: Synthetic Pathway Overview

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_qualification Reference Standard Qualification A 4-(2-methoxyethyl)phenol + Epichlorohydrin B Reaction under Basic Conditions A->B NaOH or K2CO3 C Crude 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol B->C D Chromatographic Purification (e.g., Column Chromatography) C->D E Purified Compound D->E F Structural Elucidation (NMR, MS, IR) E->F G Purity Assessment (HPLC, GC, Titration, DSC) E->G H Certified Reference Standard F->H G->H

Caption: Workflow for synthesis and qualification of the reference standard.

Purification is critical and is typically achieved through column chromatography to remove starting materials, mono-substituted byproducts, and other related substances. The final isolated material must be of the highest possible purity.

Structural Elucidation and Identity Confirmation

The identity of the purified compound must be unequivocally confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, including the connectivity of atoms and the presence of key functional groups (aromatic rings, ether linkages, methoxy groups, and the secondary alcohol).[14][15][16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition and molecular formula (C₂₁H₂₈O₅).[17][18] Fragmentation patterns can further support the proposed structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of characteristic functional groups, such as O-H stretching for the alcohol, C-O-C stretching for the ethers, and C-H stretching for aromatic and aliphatic moieties.

Purity Assignment

The purity of the reference standard must be determined by at least two independent, orthogonal methods. The assigned purity value is critical for accurate quantitative analysis.

  • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., UV-Vis at a low wavelength or a Charged Aerosol Detector - CAD) is the primary method.[19][20] A mass balance approach is often used, where the area of the main peak is compared to the total area of all peaks (including the main peak).

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to determine purity by analyzing the melting point depression.

  • Water Content: Karl Fischer titration is performed to quantify the water content.

  • Residual Solvents: Gas Chromatography (GC) with headspace analysis is used to determine the content of any residual solvents from the synthesis and purification process, as per ICH Q3C guidelines.[4]

  • Inorganic Impurities: Analysis of sulfated ash content provides a measure of non-volatile inorganic impurities.

The final assigned purity is calculated using the mass balance equation: Purity (%) = [100% - (% Water + % Residual Solvents + % Non-volatile Residue)] x (% Chromatographic Purity / 100)

Application Protocol: Impurity Profiling of Metoprolol

This protocol describes the use of the qualified 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol reference standard for the quantification of this specific impurity in Metoprolol Succinate drug substance by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials and Equipment
  • Reference Standard: Qualified 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol (Purity ≥ 98.0%)

  • API: Metoprolol Succinate test sample

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid, Monobasic Sodium Phosphate.

  • Equipment: HPLC system with UV detector, analytical balance, volumetric flasks, pipettes, sonicator.

Chromatographic Conditions

The following conditions are a starting point and may require optimization based on the specific HPLC system and column used. Modernization of pharmacopoeial methods often involves using columns with smaller particle sizes to improve efficiency and reduce run times.[19][21]

ParameterRecommended Condition
Column C18, 4.6 mm x 150 mm, 3.5 µm packing (or equivalent)
Mobile Phase A Phosphate Buffer pH 3.0 (prepared by mixing 50 mL of 1 M monobasic sodium phosphate and 8.0 mL of 1 M phosphoric acid, diluted to 1000 mL with water)[22][23]
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 223 nm or 280 nm[9][22]
Injection Volume 10 µL

Rationale for Method Choices:

  • C18 Column: Provides excellent retention and separation for moderately nonpolar compounds like Metoprolol and its related substances.

  • Phosphate Buffer (pH 3.0): The acidic pH ensures that the secondary amine in Metoprolol is protonated, leading to sharp, symmetrical peaks.

  • Gradient Elution: Necessary to elute both the more polar impurities and the relatively nonpolar 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol within a reasonable timeframe while achieving adequate resolution from Metoprolol and other impurities.

  • UV Detection (223 nm): This wavelength provides good sensitivity for both Metoprolol and the impurity, which share the same phenoxy chromophore.

Preparation of Solutions
  • Reference Standard Stock Solution (RS Stock): Accurately weigh about 10 mg of the 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This gives a concentration of approximately 100 µg/mL.

  • Standard Solution (0.5 µg/mL): Dilute 0.5 mL of the RS Stock solution to 100 mL with the mobile phase initial composition (75:25 A:B). This concentration corresponds to the 0.1% reporting threshold for a 0.5 mg/mL test solution.

  • Test Solution: Accurately weigh about 50 mg of the Metoprolol Succinate API into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase initial composition to obtain a concentration of 0.5 mg/mL.

System Suitability

Before sample analysis, inject the Standard Solution and a Metoprolol Succinate solution spiked with the impurity to verify the performance of the chromatographic system.

Diagram: Analytical Workflow

Analytical_Workflow prep 1. Prepare Solutions (Standard & Test) sst 2. System Suitability Test (SST) prep->sst Verify performance analysis 3. Chromatographic Analysis (Inject Samples) sst->analysis If SST passes quant 4. Data Processing & Quantification analysis->quant Integrate peaks report 5. Report Results quant->report Compare to limits

Caption: Step-by-step process for HPLC analysis of the impurity.

ParameterAcceptance CriteriaRationale
Tailing Factor (for impurity peak) Not more than 2.0Ensures good peak shape for accurate integration.[23]
Relative Standard Deviation (RSD) Not more than 5.0% for 6 replicate injections of the Standard SolutionDemonstrates the precision of the analytical system.[23]
Resolution Not less than 2.0 between the impurity peak and the closest eluting peakEnsures the impurity is baseline separated from other components for accurate quantification.
Analysis and Calculation

Inject the blank (mobile phase), the Standard Solution, and the Test Solution into the chromatograph. Record the chromatograms and integrate the peak areas.

Calculate the percentage of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol in the Metoprolol Succinate sample using the following formula:

% Impurity = (AT / AS) x (CS / CT) x P x 100

Where:

  • AT = Peak area of the impurity in the Test Solution chromatogram.

  • AS = Peak area of the impurity in the Standard Solution chromatogram.

  • CS = Concentration (mg/mL) of the reference standard in the Standard Solution.

  • CT = Concentration (mg/mL) of Metoprolol Succinate in the Test Solution.

  • P = Purity of the reference standard (as a decimal, e.g., 98.5% = 0.985).

The result should be compared against the specification limits defined in the relevant pharmacopoeia (e.g., USP, EP) or the drug master file, which are based on ICH Q3A guidelines.[5][24]

Conclusion

The successful control of pharmaceutical impurities relies on the availability of high-quality, well-characterized reference standards. 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol, a key process impurity of Metoprolol, is no exception. By following a rigorous qualification process encompassing structural elucidation and orthogonal purity assessment, this compound can be established as a trustworthy reference standard. The HPLC protocol detailed herein provides a robust framework for its application in routine quality control, enabling accurate impurity profiling and ensuring that Metoprolol API and finished products meet the highest standards of safety and quality.

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Agilent Technologies. (2014). Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate. [Link]

  • Veeprho. Metoprolol Related Compound C (HCl salt) | CAS 1956321-87-1. [Link]

  • SynZeal. Metoprolol EP Impurity C | 1956321-87-1. [Link]

  • PubChem. 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. [Link]

  • ResearchGate. HILIC-CAD separation of impurity N in metoprolol drug products. [Link]

  • In-pharmatechnologist.com. RP-HPLC method for amlodipine and metoprolol assay and impurities. [Link]

  • USP. USP Monographs: Metoprolol Succinate Extended-Release Tablets. [Link]

  • Phenomenex. Metoprolol Tartrate and Related Substances with Ph. Eur. Method Modernization. [Link]

  • National Institutes of Health. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • EDQM. List of European Pharmacopoeia Reference Standards. [Link]

  • SciSpace. Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. [Link]

  • USP-NF. Metoprolol Succinate Extended-Release Tablets. [Link]

  • USP-NF. Metoprolol Succinate Extended-Release Tablets. [Link]

  • PubChem. 1-[4-(2-Methoxyethyl)phenoxy]-3-[nitroso(propan-2-yl)amino]propan-2-ol. [Link]

  • Pharmaffiliates. Metoprolol-impurities. [Link]

  • Research Journal of Pharmacy and Technology. Comprehensive Investigation and Exploration of Metoprolol Impurities. [Link]

  • Pharmacompass. (2S)-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol. [Link]

  • CWS ABROAD. (2RS)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol (MM0027.04). [Link]

  • ResearchGate. Profile mass spectral data of (A) metoprolol [M+H]⁺ and (B).... [Link]

  • ResearchGate. Synthesis of (S)-metoprolol ((S)-3) via a four step route including.... [Link]

  • PubChem. 1,1'-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)propan-2-ol). [Link]

  • Google Patents. DE69719788T2 - MANUFACTURING METHOD FOR METOPROLOL.
  • ACG Publications. Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). [Link]

  • Doc Brown's Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum. [Link]

  • Doc Brown's Chemistry. mass spectrum of propan-1-ol. [Link]

  • NIST WebBook. 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-. [Link]

  • Doc Brown's Chemistry. mass spectrum of propan-2-ol. [Link]

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Application Note: A Validated RP-HPLC Method for the Quantification of Metoprolol Impurity D in Drug Substances

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Metoprolol is a selective β1 receptor antagonist widely prescribed for the management of cardiovascular diseases, including hypertension, angina pectoris, and heart failure[1]. The quality, safety, and efficacy of a pharmaceutical product are intrinsically linked to the purity of its active pharmaceutical ingredient (API). Regulatory bodies worldwide, guided by standards from pharmacopoeias and the International Council for Harmonisation (ICH), mandate strict control over impurities in drug substances and products.

Metoprolol Impurity D, chemically known as (2RS)-3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol (CAS No: 62572-90-1), is a specified impurity in the European Pharmacopoeia and a potential process-related impurity or degradation product of Metoprolol[2][3][4][5]. Its effective separation and accurate quantification are critical for ensuring that Metoprolol API batches comply with established quality specifications.

This application note presents a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the precise quantification of Metoprolol Impurity D. The method is designed for implementation in quality control laboratories and is grounded in established chromatographic principles, adhering to rigorous system suitability criteria to ensure self-validation and trustworthiness of the results.

Principle of the Method

The quantification of Metoprolol Impurity D is achieved using an isocratic RP-HPLC method with UV detection. This technique was selected for its specificity, sensitivity, and robustness in separating compounds of moderate polarity.

  • Stationary Phase: A C18 (octadecylsilyl) stationary phase is employed, which separates analytes based on their hydrophobicity. Metoprolol, being more hydrophobic than Impurity D, will be retained longer on the column.

  • Mobile Phase: A buffered acidic mobile phase (pH 3.0) is used to maintain a consistent ionization state for both Metoprolol and Impurity D, ensuring reproducible retention times and sharp, symmetrical peak shapes. The organic modifier (acetonitrile) is adjusted to achieve optimal resolution and a practical run time.

  • Detection: The presence of a phenoxy chromophore in both Metoprolol and Impurity D allows for sensitive detection using a standard UV detector. A wavelength of 225 nm is utilized, as it provides a suitable response for both the parent drug and its related substances[6][7].

Materials and Reagents

  • Reference Standards:

    • Metoprolol Succinate Reference Standard (e.g., USP or Ph. Eur. grade)

    • Metoprolol Impurity D Certified Reference Material (CAS: 62572-90-1)[4]

  • Solvents and Chemicals:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Orthophosphate (KH₂PO₄) (Analytical Grade)[6]

    • Orthophosphoric Acid (85%, Analytical Grade)[6]

    • Water (HPLC Grade or Milli-Q)

  • Equipment:

    • HPLC system with a UV or Photodiode Array (PDA) detector

    • Chromatographic data acquisition and processing software (e.g., Empower, Chromeleon)

    • Analytical balance (0.01 mg readability)

    • pH meter

    • Ultrasonic bath

    • Volumetric flasks and pipettes (Class A)

    • Syringe filters (0.45 µm, PVDF or nylon)

Chromatographic System and Conditions

The following parameters have been optimized for the robust separation and quantification of Metoprolol Impurity D.

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, ACE 5 C18)[7]
Mobile Phase Acetonitrile and 10 mM KH₂PO₄ Buffer (pH 3.0, adjusted with orthophosphoric acid) in a ratio of 30:70 v/v[6]
Flow Rate 1.0 mL/min[7]
Column Temperature 30°C[7]
Detection Wavelength 225 nm[7]
Injection Volume 10 µL
Run Time Approximately 15 minutes

Experimental Protocol

Preparation of Solutions

Causality: Precise solution preparation is the foundation of accurate quantification. Using a diluent similar in composition to the mobile phase minimizes injection shock and peak distortion.

  • 10 mM Phosphate Buffer (pH 3.0):

    • Accurately weigh 1.36 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 with dropwise addition of 85% orthophosphoric acid while stirring.

    • Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase:

    • Mix 300 mL of Acetonitrile with 700 mL of the prepared 10 mM Phosphate Buffer (pH 3.0).

    • Degas the solution by sonication for 15 minutes or by using an online degasser.

  • Diluent:

    • Use the Mobile Phase as the diluent for all standard and sample preparations.

  • Metoprolol Impurity D Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of Metoprolol Impurity D reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent. Mix thoroughly.

  • Standard Solution (1.0 µg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with the Diluent and mix. This concentration corresponds to 0.1% of the test solution concentration.

  • Test Solution (1000 µg/mL or 1.0 mg/mL):

    • Accurately weigh approximately 50 mg of Metoprolol Succinate sample into a 50 mL volumetric flask.

    • Add approximately 35 mL of Diluent, sonicate for 10 minutes to dissolve, then allow to cool to room temperature.

    • Dilute to volume with the Diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • System Suitability Solution (SSS):

    • Prepare a solution containing approximately 1.0 mg/mL of Metoprolol Succinate and 1.0 µg/mL of Metoprolol Impurity D in the Diluent. This solution is used to verify the resolution and performance of the chromatographic system.

Analytical Workflow

The logical flow of the analysis ensures that the system is performing correctly before any sample data is acquired. This self-validating sequence is critical for data integrity.

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phase & Diluent prep_std Prepare Standard Solutions prep_sample Prepare Sample (Test) Solution prep_sss Prepare System Suitability Solution setup HPLC System Setup & Column Equilibration prep_sss->setup sst System Suitability Test (SST) Inject SSS (n=5) setup->sst check Criteria Met? sst->check check->setup No (Troubleshoot) analysis Inject Blank, Standard, & Test Solutions check->analysis  Yes integrate Integrate Peaks analysis->integrate calculate Calculate % Impurity D integrate->calculate report Final Report calculate->report

Caption: Analytical workflow for the quantification of Metoprolol Impurity D.

System Suitability Test (SST)

Before sample analysis, inject the Standard Solution five times. The system is deemed suitable for use only if all acceptance criteria are met. This step ensures the method's performance, precision, and trustworthiness on the day of analysis[8][9].

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) Not more than 2.0 for the Metoprolol Impurity D peak.[8]
Theoretical Plates (N) Not less than 3000 for the Metoprolol Impurity D peak.[8]
Resolution (Rs) Not less than 2.0 between the Metoprolol Impurity D peak and the main Metoprolol peak (from SSS).
Precision (%RSD) Not more than 5.0% for the peak areas of five replicate injections of the Standard Solution.[10]
Chromatographic Procedure
  • Equilibrate the HPLC system and column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test as described in section 5.3.

  • Once SST criteria are met, proceed with the analysis.

  • Inject the Diluent (as a blank) once to ensure no carryover or system contamination.

  • Inject the Standard Solution in duplicate.

  • Inject the Test Solution in duplicate.

  • Inject the Standard Solution again at the end of the sequence to confirm system stability.

Calculation

The percentage of Metoprolol Impurity D in the Metoprolol Succinate sample is calculated using the response from the standard solution. The calculation is based on an external standard method.

Calculate the percentage of Impurity D using the following formula:

% Impurity D = (AT / AS) × (CS / CT) × P × 100

Where:

  • AT = Peak area of Impurity D in the chromatogram of the Test Solution.

  • AS = Average peak area of Impurity D in the chromatograms of the Standard Solution.

  • CS = Concentration of Metoprolol Impurity D in the Standard Solution (mg/mL).

  • CT = Concentration of Metoprolol Succinate in the Test Solution (mg/mL).

  • P = Purity of the Metoprolol Impurity D reference standard (e.g., 0.98 for 98%).

Conclusion

The RP-HPLC method detailed in this application note provides a specific, precise, and accurate protocol for the quantification of Metoprolol Impurity D. The inclusion of a rigorous system suitability test ensures the validity and reliability of the results obtained. This method is well-suited for routine quality control analysis of Metoprolol drug substances, aiding manufacturers in maintaining high standards of product quality and complying with global regulatory requirements.

References

  • Thermo Fisher Scientific. (2016). Metoprolol and Select Impurities Analysis Using a Hydrophilic Interaction Chromatography Method with Combined UV and Charged Aerosol Detection.
  • Reddy, B. P., & Reddy, K. R. (2012). Development and Validation of RP-HPLC Method for Simultaneous Determination of Metoprolol Succinate and Olmesartan Medoxomil in Bulk and Pharmaceutical Dosage Form. International Journal of ChemTech Research, 4(3), 951-956.
  • MACHEREY-NAGEL. Metoprolol Tartrate and related substances – Ph. Eur. monograph 1028.
  • Thermo Fisher Scientific. Metoprolol and Select Impurities Analysis Using a Hydrophilic Interaction Chromatography Method with Combined UV and Charged Aerosol Detection. Poster Note.
  • Patil, A. S., et al. (2015). An improved validated HPLC method for separation of metoprolol and hydrochlorothiazide impurities in metoprolol and hydrochlorothiazide. Der Pharmacia Lettre, 7(2), 183-190.
  • Thermo Fisher Scientific. (2018). Metoprolol impurity testing by charged aerosol detection: method transfer and optimization of a USP method.
  • Xu, Q., et al. (2019). Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. Journal of Pharmaceutical and Biomedical Analysis, 174, 526-533.
  • Pawar, S. V., et al. (2023). DESIGN AND DEVELOPMENT OF A VALIDATED HPLC METHOD FOR THE QUANTIFICATION OF S (-) METOPROLOL. YMER, 22(02), 1234-1243.
  • ResearchGate. (n.d.). System Suitability Parameters of Metoprolol. [Table].
  • Sree, G. P., et al. (2015). DEVELOPMENT AND VALIDATION OF HPLC METHOD OF DISSOLUTION TEST FOR METOPROLOL SUCCINATE AND CILNIDIPINE. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 5(2), 438-447.
  • P, S., et al. (2022). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF METOPROLOL SUCCINATE AND RAMIPRIL. GAZI UNIVERSITY JOURNAL OF SCIENCE, 2(2), 2277–4998.
  • Tamhanekar, J. P., et al. (2022). A stability-indicating method for the simultaneous determination of assay and impurities profiling from amlodipine and metoprolol. World Journal of Pharmaceutical Research, 11(9), 1057-1074.
  • U.S. Pharmacopeia. (n.d.).
  • Allmpus. (n.d.). Metoprolol EP Impurity D.
  • Sigma-Aldrich. (n.d.). Metoprolol EP Impurity D Pharmaceutical Secondary Standard CRM. Product Page.
  • RJPT. (2023). Comprehensive Investigation and Exploration of Metoprolol Impurities: Novel Synthesis, Refinement and Characterization. Research Journal of Pharmacy and Technology, 16(11).
  • Horyn, M. M., & Logoyda, L. S. (2019). Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. International Journal of Medicine and Medical Research, 5(2).
  • Veeprho Pharmaceuticals. (n.d.). Metoprolol EP Impurity D | CAS 62572-90-1.

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Application of 1,3-Bis[4-(2-methoxyethyl)phenoxy] Compounds in Drug Metabolism Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 1,3-Bis[4-(2-methoxyethyl)phenoxy]-based compounds as potential tools in drug metabolism studies. The focus is on the induction of cytochrome P450 (CYP) enzymes, a critical aspect of assessing drug-drug interactions (DDIs). This document offers in-depth scientific context, field-proven insights, and step-by-step methodologies to empower researchers in this essential area of drug development.

The Critical Role of Cytochrome P450 Induction in Drug Development

The human body possesses a sophisticated system for metabolizing foreign compounds (xenobiotics), in which the cytochrome P450 (CYP) superfamily of enzymes plays a pivotal role.[1][2] These enzymes are responsible for the metabolism of a vast majority of clinically used drugs.[1][3] Induction of CYP enzymes by a drug can lead to an accelerated metabolism of co-administered drugs, potentially resulting in therapeutic failure.[4] Conversely, if a drug's therapeutic effect is mediated by a metabolite, enzyme induction can lead to toxicity. Therefore, evaluating the potential of a new chemical entity (NCE) to induce CYP enzymes is a mandatory step in preclinical drug development, as stipulated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4]

The primary mechanism of CYP induction involves the activation of nuclear receptors, with the Pregnane X Receptor (PXR) being a key regulator of CYP3A4, the most abundant and clinically significant CYP isoform.[1][5][6] PXR is a ligand-activated transcription factor that, upon binding to a ligand, forms a heterodimer with the retinoid X receptor (RXR).[5][6] This complex then binds to response elements in the promoter regions of target genes, including CYP3A4, leading to increased transcription and protein expression.[5]

1,3-Bis[4-(2-methoxyethyl)phenoxy] Compounds: A Potential Tool for PXR Activation

While a wide array of compounds are known to activate PXR, the identification of specific and potent agonists is valuable for research purposes, serving as positive controls in induction assays.[5] The chemical structure of 1,3-Bis[4-(2-methoxyethyl)phenoxy] compounds, characterized by a central propane backbone flanked by two phenoxy groups with methoxyethyl substitutions, suggests potential for interaction with the large, hydrophobic ligand-binding pocket of PXR.[7] The structural features of known PXR agonists often include hydrophobicity and the presence of hydrogen bond acceptors, characteristics that can be found in this class of compounds.[8]

This guide proposes the use of 1,3-Bis[4-(2-methoxyethyl)phenoxy] compounds as candidate PXR agonists for in vitro drug metabolism studies. The following sections provide detailed protocols to validate this hypothesis and to utilize such a compound as a reference inducer.

Experimental Protocols

The following protocols are designed to assess the CYP induction potential of a test compound, using a 1,3-Bis[4-(2-methoxyethyl)phenoxy] compound as a potential positive control. The gold standard for in vitro CYP induction studies is the use of primary human hepatocytes, as they retain the most physiologically relevant metabolic functions.[9]

In Vitro CYP3A4 Induction Assay in Cryopreserved Human Hepatocytes

This protocol details the measurement of CYP3A4 induction at both the mRNA and enzyme activity levels.

3.1.1. Materials and Reagents

  • Cryopreserved human hepatocytes (from at least three different donors)

  • Hepatocyte plating and incubation medium (e.g., Williams' Medium E with supplements)

  • Collagen-coated cell culture plates (e.g., 24- or 48-well plates)

  • Test compound (e.g., a 1,3-Bis[4-(2-methoxyethyl)phenoxy] compound)

  • Positive control (Rifampicin for CYP3A4)

  • Negative control (Vehicle, typically 0.1% DMSO)

  • CYP3A4 probe substrate (e.g., midazolam or testosterone)

  • LC-MS/MS system for metabolite quantification

  • RNA isolation kit

  • qRT-PCR reagents (primers and probes for CYP3A4 and a housekeeping gene, e.g., GAPDH)

  • qRT-PCR instrument

3.1.2. Experimental Workflow

Caption: Experimental workflow for in vitro CYP3A4 induction assay.

3.1.3. Step-by-Step Protocol

  • Hepatocyte Plating:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Resuspend the cells in pre-warmed plating medium.

    • Seed the hepatocytes onto collagen-coated plates at a recommended density.

    • Incubate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours to allow for cell attachment.

    • Replace the plating medium with fresh, pre-warmed incubation medium and incubate for 24-48 hours to allow the cells to form a monolayer.

  • Compound Treatment:

    • Prepare stock solutions of the test compound (1,3-Bis[4-(2-methoxyethyl)phenoxy] compound) and the positive control (Rifampicin) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compounds in incubation medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and typically should not exceed 0.1%.

    • Aspirate the medium from the hepatocyte cultures and replace it with the medium containing the test compounds, positive control, or vehicle control.

    • Incubate the cells for 48 to 72 hours, with daily medium changes containing fresh compounds.

  • mRNA Analysis:

    • After the treatment period, aspirate the medium and wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells directly in the wells and isolate total RNA using a commercially available kit.

    • Synthesize cDNA from the isolated RNA.

    • Perform quantitative real-time PCR (qRT-PCR) using primers and probes specific for CYP3A4 and a housekeeping gene.

    • Calculate the fold induction of CYP3A4 mRNA relative to the vehicle control using the ΔΔCt method.

  • Enzyme Activity Analysis:

    • After the treatment period, wash the cells with pre-warmed, serum-free medium.

    • Add medium containing a specific CYP3A4 probe substrate (e.g., 100 µM testosterone or 5 µM midazolam) to each well.

    • Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

    • Collect the supernatant and stop the reaction (e.g., by adding acetonitrile).

    • Analyze the formation of the specific metabolite (e.g., 6β-hydroxytestosterone or 1'-hydroxymidazolam) using a validated LC-MS/MS method.

    • Calculate the fold induction of CYP3A4 activity relative to the vehicle control.

3.1.4. Data Interpretation

The data should be presented as fold induction over the vehicle control for both mRNA and enzyme activity levels. A concentration-dependent increase in CYP3A4 expression is indicative of an inducing effect. The potency (EC50) and efficacy (Emax) of the induction can be determined by fitting the data to a four-parameter logistic equation.

ParameterDescriptionTypical Value for Rifampicin (10 µM)
mRNA Fold Induction Increase in CYP3A4 mRNA levels relative to vehicle control.>10-fold
Activity Fold Induction Increase in CYP3A4 enzyme activity relative to vehicle control.>5-fold
EC50 The concentration of the inducer that produces 50% of the maximal response.Varies by hepatocyte donor
Emax The maximum induction response.Varies by hepatocyte donor

Mechanism of PXR-Mediated CYP3A4 Induction

The induction of CYP3A4 by compounds like the proposed 1,3-Bis[4-(2-methoxyethyl)phenoxy] derivative is mediated by the Pregnane X Receptor (PXR). The following diagram illustrates this signaling pathway.

PXR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Translation PXR PXR PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Heterodimerizes with RXR RXR RXR RXR->PXR_RXR Ligand 1,3-Bis[4-(2-methoxyethyl)phenoxy] Compound (Ligand) Ligand->PXR Binds to PXR_RXR_DNA Binding to Response Element (PXRE) PXR_RXR->PXR_RXR_DNA Coactivators Recruitment of Coactivators PXR_RXR_DNA->Coactivators Transcription Increased Transcription of CYP3A4 Gene Coactivators->Transcription mRNA CYP3A4 mRNA Transcription->mRNA Protein CYP3A4 Protein (Enzyme) mRNA->Protein Translation in Cytoplasm

Caption: PXR-mediated induction of CYP3A4 gene expression.

Upon entering the cell, the ligand binds to PXR in the cytoplasm.[10] This binding event triggers a conformational change in PXR, leading to its translocation into the nucleus and heterodimerization with RXR.[5][10] The PXR-RXR complex then binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter region of the CYP3A4 gene.[5] This binding recruits coactivator proteins, which in turn enhance the transcription of the CYP3A4 gene, leading to increased levels of CYP3A4 mRNA and subsequently, the CYP3A4 enzyme.[10]

Conclusion

The evaluation of CYP induction is a cornerstone of modern drug development, providing critical insights into the potential for drug-drug interactions. While the specific application of 1,3-Bis[4-(2-methoxyethyl)phenoxy] compounds as PXR agonists is an emerging area, their chemical structure suggests they are promising candidates for such a role. The protocols and scientific background provided in this guide offer a robust framework for researchers to investigate the CYP induction potential of these and other novel compounds. By following these detailed methodologies, scientists can generate reliable and reproducible data to inform critical decisions in the drug development pipeline, ultimately contributing to the development of safer and more effective medicines.

References

  • Activation mechanisms and target genes of CAR and PXR. ResearchGate. Available at: [Link]

  • Mechanisms and Therapeutic Advances of PXR in Metabolic Diseases and Cancer. MDPI. Available at: [Link]

  • Probing ligand structure-activity relationships in pregnane X receptor (PXR): efavirenz and 8-hydroxyefavirenz exhibit divergence in activation. PubMed Central. Available at: [Link]

  • Pregnane X receptor. Wikipedia. Available at: [Link]

  • Probing Ligand Structure-Activity Relationships in Pregnane X Receptor (PXR): Efavirenz and 8-Hydroxyefavirenz Exhibit Divergence in Activation. PubMed. Available at: [Link]

  • Regulation of PXR in drug metabolism: chemical and structural perspectives. PubMed Central. Available at: [Link]

  • Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology. PubMed. Available at: [Link]

  • PXR/RXR Activation. QIAGEN. Available at: [Link]

  • Structure-activity relationship modeling for predicting interactions with pregnane X receptor by recursive partitioning. PubMed. Available at: [Link]

  • Development of a High-Throughput CYP Induction Assay by mRNA Measurement in Human Primary Hepatocytes. Indigo Biosciences. Available at: [Link]

  • Structure-Activity Relationship Modeling for Predicting Interactions with Pregnane X Receptor by Recursive Partitioning. ResearchGate. Available at: [Link]

  • A comparison of hepato-cellular in vitro platforms to study CYP3A4 induction. National Institutes of Health. Available at: [Link]

  • The structural basis of pregnane X receptor binding promiscuity. PubMed Central. Available at: [Link]

  • In Vitro CYP (Cytochrome P450) Induction Studies. BioIVT. Available at: [Link]

  • Cytochrome P450 Induction Assay. MB Biosciences. Available at: [Link]

  • Human Pregnane X Receptor Antagonists and Agonists Define Molecular Requirements for Different Binding Sites. PubMed. Available at: [Link]

  • Metabolic Profiles of New Unsymmetrical Bisacridine Antitumor Agents in Electrochemical and Enzymatic Noncellular Systems and in Tumor Cells. MDPI. Available at: [Link]

  • Overcoming the Pregnane X Receptor Liability: Rational Design to Eliminate PXR-Mediated CYP Induction. PubMed Central. Available at: [Link]

  • Metabolism of (R)- and (S)-3-(phenylamino)propane-1,2-diol in C57BL/6- and A/J-strain mice. Identification of new metabolites with potential toxicological significance to the toxic oil syndrome. PubMed. Available at: [Link]

  • Induction of phase I, II and III drug metabolism/transport by xenobiotics. PubMed. Available at: [Link]

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Unveiling Molecular Instability: A Comprehensive Experimental Protocol for the Forced Degradation of Metoprolol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, field-tested experimental protocol for conducting forced degradation studies on Metoprolol, a widely prescribed beta-1-selective adrenoceptor blocking agent. Understanding the degradation pathways and products of Metoprolol is critical for ensuring the stability, safety, and efficacy of its pharmaceutical formulations. This guide moves beyond a simple recitation of steps to explain the underlying scientific rationale for each procedural choice, empowering researchers to not only execute the protocol but also to adapt it to their specific needs. We will cover hydrolytic, oxidative, thermal, and photolytic stress testing, in accordance with International Council for Harmonisation (ICH) guidelines, and detail the analytical methodology required to resolve and identify the resulting degradants.

Introduction: The Rationale for Degradation Studies

Metoprolol is a cornerstone in the management of cardiovascular diseases, including hypertension, angina, and heart failure[1][2]. Its chemical structure, an aryloxypropanolamine, contains several functional groups susceptible to chemical transformation under various environmental conditions[3]. A stability-indicating analytical method, which can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, is therefore indispensable. Forced degradation, or stress testing, is the systematic process of exposing a drug substance to conditions more severe than accelerated stability testing to deliberately generate degradation products[4]. The data from these studies are vital for:

  • Elucidating Degradation Pathways: Identifying the likely degradation products that could appear in a drug product over its shelf life.

  • Method Development & Validation: Developing and validating a stability-indicating analytical method capable of separating and quantifying all potential degradants.

  • Formulation Development: Designing robust formulations that protect the API from degradation.

  • Understanding Molecular Liabilities: Pinpointing the specific chemical moieties prone to degradation.

This protocol is designed to serve as a comprehensive guide for researchers in quality control, drug development, and analytical sciences.

Scientific Foundation: Metoprolol's Degradation Profile

Metoprolol's degradation is primarily driven by hydrolysis, oxidation, and photolysis. The ether linkage and the secondary amine in its structure are key sites of chemical reactivity.

  • Hydrolysis: Metoprolol is susceptible to degradation in both acidic and alkaline conditions. Studies have shown that it is particularly labile to alkaline hydrolysis, leading to the cleavage of the ether bond[3][5].

  • Oxidation: The secondary amine and the ether oxygen are prone to oxidation. The use of agents like hydrogen peroxide (H₂O₂) can simulate oxidative stress, potentially leading to N-dealkylation and O-demethylation products[6][7][8].

  • Photodegradation: Exposure to UV and visible light can induce photochemical reactions. Key photoproducts can include those resulting from hydroxylation of the aromatic ring and cleavage of the side chain[9][10][11].

  • Thermal Degradation: While generally more stable to heat compared to other stress factors, elevated temperatures can accelerate hydrolytic and oxidative processes[5][12].

The overall goal is to achieve a target degradation of 5-20%, which is sufficient to generate and detect primary degradants without leading to complex secondary degradation pathways that might not be relevant to real-world storage conditions[4].

Experimental Workflow and Design

A logical workflow is essential for ensuring reproducible and reliable results. The process begins with careful sample preparation, proceeds through the application of various stress conditions in parallel, and culminates in sample analysis and data interpretation.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application (Parallel) cluster_analysis Phase 3: Analysis & Interpretation prep_stock Prepare Metoprolol Stock Solution prep_working Prepare Working Samples for Each Stress Condition prep_stock->prep_working acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C) oxide Oxidation (e.g., 3% H₂O₂, RT) thermal Thermal Stress (e.g., 60°C, Solid State) photo Photolytic Stress (ICH Q1B Conditions) neutralize Neutralize & Dilute Stressed Samples acid->neutralize base->neutralize oxide->neutralize thermal->neutralize photo->neutralize analysis Analyze via Stability-Indicating HPLC-UV/PDA Method neutralize->analysis identification Characterize Degradants (e.g., LC-MS/MS) analysis->identification

Figure 1: High-level experimental workflow for forced degradation studies of Metoprolol.

Detailed Protocols and Methodologies

Materials and Equipment
  • Reference Standard: Metoprolol Succinate or Tartrate (USP/EP grade)

  • Reagents: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂, 30%), Acetonitrile (HPLC grade), Methanol (HPLC grade), Monobasic Sodium Phosphate, Orthophosphoric Acid.

  • Equipment: Analytical Balance, HPLC system with UV/Photodiode Array (PDA) detector, LC-MS/MS system (for characterization), pH meter, Hot Air Oven, Photostability Chamber, Water Bath, Class A Volumetric Glassware.

Preparation of Solutions
  • Metoprolol Stock Solution (1000 µg/mL): Accurately weigh 50 mg of Metoprolol Succinate reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., a 50:50 mixture of water and methanol). This stock solution should be prepared fresh.[4]

  • Acid/Base/Oxidizing Agents: Prepare solutions of 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂ using purified water.

Forced Degradation Procedures

For each condition, a control sample (unstressed) should be prepared by diluting the stock solution to the final concentration without applying the stressor.

4.3.1. Acidic Hydrolysis

  • Rationale: To simulate degradation in an acidic environment, such as the stomach, and to test the stability of ether and amine functionalities at low pH.

  • Protocol:

    • Pipette 5 mL of the Metoprolol stock solution (1000 µg/mL) into a 50 mL flask.

    • Add 5 mL of 0.1 M HCl.

    • Reflux the solution at 60°C for 2 hours in a water bath.[13]

    • After cooling to room temperature, carefully neutralize the solution with 0.1 M NaOH.

    • Dilute to a final volume of 50 mL with the mobile phase diluent to achieve a theoretical concentration of 100 µg/mL.

    • Filter through a 0.45 µm syringe filter before injection.

4.3.2. Alkaline Hydrolysis

  • Rationale: Metoprolol is known to be more labile in basic conditions. This stress test is crucial for identifying potential degradation during manufacturing processes involving basic excipients or cleaning procedures.

  • Protocol:

    • Pipette 5 mL of the Metoprolol stock solution into a 50 mL flask.

    • Add 5 mL of 0.1 M NaOH.

    • Reflux the solution at 60°C for 60 minutes. Note: The reaction is faster than in acid, so a shorter duration is often required.[5]

    • After cooling, neutralize with 0.1 M HCl.

    • Dilute to a final volume of 50 mL with diluent (target concentration: 100 µg/mL).

    • Filter before injection.

4.3.3. Oxidative Degradation

  • Rationale: To assess the susceptibility of the molecule to oxidation, which can occur in the presence of atmospheric oxygen, peroxides in excipients, or via radical mechanisms.

  • Protocol:

    • Pipette 5 mL of the Metoprolol stock solution into a 50 mL flask.

    • Add 5 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.[14]

    • Dilute to a final volume of 50 mL with diluent (target concentration: 100 µg/mL).

    • Filter before injection.

4.3.4. Thermal Degradation

  • Rationale: To evaluate the stability of the drug substance in its solid state at elevated temperatures, simulating conditions that might occur during shipping or storage in hot climates.

  • Protocol:

    • Spread a thin layer of Metoprolol powder (approx. 50 mg) in a petri dish.

    • Place the dish in a hot air oven maintained at 60°C for 24 hours.[1]

    • After the exposure period, accurately weigh an amount of the stressed powder equivalent to 10 mg of the parent drug, transfer to a 100 mL volumetric flask, and dissolve in diluent to achieve a final concentration of 100 µg/mL.

    • Filter before injection.

4.3.5. Photolytic Degradation

  • Rationale: To determine if the drug is light-sensitive, which has implications for packaging and storage. The protocol follows ICH Q1B guidelines.

  • Protocol:

    • Expose the Metoprolol powder and a solution of Metoprolol (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][4]

    • A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature and humidity conditions.

    • After exposure, prepare the solid sample as described in the thermal protocol. The solution sample can be injected directly after filtering.

Analytical Methodology: A Stability-Indicating HPLC-PDA Method

The cornerstone of a degradation study is a robust analytical method that can separate the parent peak from all generated degradant peaks.

ParameterRecommended ConditionRationale
Column C18 (e.g., Inertsil ODS 3V, 150 x 4.6 mm, 5µm)Provides excellent hydrophobic retention and separation for Metoprolol and its likely less-polar or more-polar degradants.[1]
Mobile Phase A 0.05 M Sodium Dihydrogen Phosphate, pH 3.0Buffering is crucial for reproducible retention times. A low pH ensures the amine group is protonated, leading to better peak shape.
Mobile Phase B AcetonitrileA common organic modifier that provides good elution strength and low UV cutoff.
Elution Mode GradientA gradient program (e.g., starting with low %B and increasing) is often necessary to resolve early-eluting polar degradants and the later-eluting parent drug within a reasonable run time.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Detection PDA at 223 nm and 274 nmMetoprolol has a primary absorption maximum around 223 nm and a secondary one at 274 nm.[5][14] Monitoring at multiple wavelengths and using PDA for peak purity analysis is essential.
Column Temp. 25°CMaintaining a constant temperature ensures retention time stability.
Injection Vol. 10 µLA typical volume to achieve good sensitivity without overloading the column.
Data Analysis

The percentage of degradation is calculated by comparing the peak area of Metoprolol in the stressed sample to that of the unstressed control.

% Degradation = [ (Areacontrol - Areastressed) / Areacontrol ] × 100

Peak purity analysis using a PDA detector should be performed on the Metoprolol peak in all chromatograms to ensure it is not co-eluting with any degradants.

Summary of Expected Degradation

The following table summarizes the typical stability profile of Metoprolol under forced degradation conditions.

Stress ConditionReagents/ParametersExpected Degradation LevelKey Degradation Products (Tentative)
Acid Hydrolysis 0.1 M HCl, 60°C, 2 hrModerateEther bond cleavage products[3][13]
Alkaline Hydrolysis 0.1 M NaOH, 60°C, 1 hrExtensiveEther bond cleavage products[1][5]
Oxidation 3% H₂O₂, RT, 24 hrModerate to ExtensiveN-dealkylated, O-demethylated, and hydroxylated products[3][6]
Thermal (Solid) 60°C, 24 hrLow to MinimalGenerally stable, may show slight increase in other degradation pathways[1][3]
Photolysis ICH Q1BModerateHydroxylated aromatic ring products, side-chain cleavage[9]

Elucidation of Degradation Pathways

Once degradation is confirmed, identifying the structure of the unknown peaks is the next critical step. LC-MS/MS is the technique of choice for this purpose. By comparing the fragmentation pattern of the degradation products with that of the parent drug, a structural hypothesis can be formed.

G cluster_products Primary Degradation Products Metoprolol Metoprolol (m/z 268) DP1 O-demethyl Metoprolol (m/z 254) Metoprolol->DP1 Oxidation DP2 alpha-hydroxy Metoprolol (m/z 284) Metoprolol->DP2 Oxidation/ Photolysis DP3 N-desisopropyl Metoprolol (m/z 226) Metoprolol->DP3 Oxidation DP4 Phenolic Product (m/z 153) Metoprolol->DP4 Hydrolysis

Figure 2: Simplified proposed degradation pathways for Metoprolol.

Conclusion and Further Steps

This application note provides a robust and scientifically grounded framework for investigating the degradation of Metoprolol. The successful execution of these protocols will yield critical data for developing a stability-indicating method, supporting formulation development, and ensuring the overall quality and safety of Metoprolol-containing drug products. The identification of major degradants using techniques like LC-MS/MS is a necessary subsequent step for a complete stability profile. This protocol serves as a foundational component of any comprehensive drug development program.

References

  • ResearchGate. (n.d.). Proposed mechanism of anodic oxidation of Metoprolol 1. Retrieved from [Link]

  • ClinPGx. (n.d.). Metoprolol Pathway, Pharmacokinetics. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2025). Method Development, Validation & Forced Degradation Studies For The Determination Of Metoprolol Succinate In Bulk & Phar. Retrieved from [Link]

  • Shaikh, K. A., et al. (2014). Stress degradation studies of Telmisartan and Metoprolol extended release tablets by a validated stability indicating reverse. Drug Development and Therapeutics, 5(2), 113. Retrieved from [Link]

  • Pinedo-Gonzalez, P., et al. (2016). Photocatalytic Decomposition of Metoprolol and Its Intermediate Organic Reaction Products: Kinetics and Degradation Pathway. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Metoprolol and Its Degradation and Transformation Products Using AOPs-Assessment of Aquatic Ecotoxicity Using QSAR. Retrieved from [Link]

  • ProQuest. (2021). Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation products and proposed reaction pathway for the oxidation of metoprolol by d-MnO 2. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2018). Stability Indicating HPTLC Method for Estimation of Metoprolol Tartrate in Bulk and in Pharmaceutical Formulation. Retrieved from [Link]

  • S. S. Sonanis, et al. (n.d.). Indicating HPLC Method for Study of the Stress Degradation Behavior of Metoprolol Succinate. Retrieved from [Link]

  • Benner, J., & Ternes, T. A. (2009). Ozonation of metoprolol: elucidation of oxidation pathways and major oxidation products. Environmental Science & Technology, 43(14), 5472-80. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR. Retrieved from [Link]

  • Borkar, R. M., et al. (2013). Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MSn experiments. Journal of Mass Spectrometry, 48(1), 89-101. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2023). Significance of Stress degradation study in the Stability indicating Analytical Technique development of Metoprolol, Ramipril and Lercanidipin. Retrieved from [Link]

  • MDPI. (2021). Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Stability Indicating Reverse phase Liquid chromatographic Method for the Determination of Metoprolol succinate in Pharmaceutical Dosage Forms. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Studies of thermal behavior of metoprolol tartrate. Retrieved from [Link]

  • Deranged Physiology. (n.d.). Metoprolol. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to this specific synthesis. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's nuances, enabling you to diagnose and resolve common experimental challenges.

Introduction to the Synthesis

The synthesis of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane is a classic example of a double Williamson ether synthesis. This reaction involves the formation of two ether linkages by reacting a dihaloalkane (1,3-dibromopropane) with a phenoxide (derived from 4-(2-methoxyethyl)phenol). The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] While seemingly straightforward, this synthesis is prone to several side reactions and challenges that can impact yield and purity. This guide will address these potential issues in a practical, question-and-answer format.

Reaction Mechanism and Key Considerations

The overall reaction is as follows:

The reaction proceeds in two main stages:

  • Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of 4-(2-methoxyethyl)phenol, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Substitution: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 1,3-dibromopropane in a concerted SN2 mechanism, displacing the bromide leaving group.[1] This occurs sequentially at both ends of the propane chain.

Below is a diagram illustrating the reaction pathway:

Williamson_Ether_Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Double SN2 Reaction Phenol 4-(2-methoxyethyl)phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + Base Base Base (e.g., K2CO3) Mono_Product 1-Bromo-3-[4-(2-methoxyethyl)phenoxy]propane Phenoxide->Mono_Product + 1,3-Dibromopropane (First SN2) Dibromopropane 1,3-Dibromopropane Final_Product 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane Mono_Product->Final_Product + Phenoxide Ion (Second SN2)

Caption: Reaction pathway for the synthesis of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis, from reaction setup to product purification.

Pre-Reaction and Reagent Selection

Q1: What is the best base to use for deprotonating 4-(2-methoxyethyl)phenol?

A1: For phenols, which are more acidic than aliphatic alcohols, moderately strong bases are generally sufficient and can help minimize side reactions. Common choices include:

  • Potassium Carbonate (K₂CO₃): This is a mild and effective base for this type of reaction. It is often used in polar apathetic solvents like acetone or DMF.

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These are stronger bases and can be very effective, often used in aqueous or phase-transfer catalysis conditions. However, their higher basicity can sometimes promote elimination side reactions.

For this specific synthesis, potassium carbonate in a solvent like DMF or acetone is a highly recommended starting point due to its balance of reactivity and selectivity.

Q2: Which solvent is most suitable for this reaction?

A2: The choice of solvent is critical as it influences the solubility of reactants and the rate of the SN2 reaction. Polar aprotic solvents are generally preferred because they solvate the cation of the phenoxide, leaving the oxygen anion more "naked" and nucleophilic.[2]

SolventAdvantagesDisadvantages
Dimethylformamide (DMF) Excellent solvating power for reactants, promotes SN2 reactions.High boiling point can make removal difficult. Must be anhydrous.
Acetone Lower boiling point for easier removal. Good for reactions with K₂CO₃.Less effective at solvating the phenoxide compared to DMF.
Acetonitrile (ACN) Polar aprotic, good for SN2 reactions.Can be more expensive and requires careful handling.

Recommendation: Start with anhydrous DMF for optimal reaction rates. If purification proves difficult due to residual DMF, acetone is a viable alternative, though it may require longer reaction times or higher temperatures.

During the Reaction: Monitoring and Side Products

Q3: My reaction is very slow or is not going to completion. What could be the cause?

A3: Several factors can lead to a sluggish reaction:

  • Insufficient Base: Ensure you are using at least 2 equivalents of base for every 1 equivalent of 1,3-dibromopropane to deprotonate both equivalents of the phenol.

  • Wet Reagents/Solvent: Water will protonate the phenoxide, reducing its nucleophilicity. Ensure your phenol, solvent, and base are dry.

  • Low Temperature: While higher temperatures can promote side reactions, an insufficient temperature will slow down the desired SN2 reaction. A good starting point is 60-80°C in DMF.

  • Poor Mixing: In heterogeneous reactions (e.g., with K₂CO₃), efficient stirring is crucial for the reaction to proceed.

Q4: I am seeing multiple spots on my TLC plate. What are the likely side products?

A4: The most common side products in this synthesis are:

  • 1-Bromo-3-[4-(2-methoxyethyl)phenoxy]propane (Mono-alkylated product): This is the intermediate where only one side of the 1,3-dibromopropane has reacted. It is often the major byproduct if the stoichiometry is not optimized or if the reaction is stopped prematurely.

  • Polymeric byproducts: The mono-alkylated product can react with another molecule of the mono-alkylated product's phenoxide form, leading to oligomers or polymers. This is more likely with a 1:1 stoichiometry of phenol to dibromopropane.

  • Unreacted 4-(2-methoxyethyl)phenol: This will be present if the reaction has not gone to completion or if an insufficient amount of 1,3-dibromopropane was used.

The following diagram illustrates a troubleshooting workflow for identifying and mitigating these side products:

Troubleshooting_Workflow Start Multiple Spots on TLC Check_Rf Check_Rf Start->Check_Rf Compare with starting materials Unreacted_Phenol Unreacted_Phenol Check_Rf->Unreacted_Phenol Spot matches phenol Intermediate_Spot Intermediate_Spot Check_Rf->Intermediate_Spot New spot between product and phenol Baseline_Streak Baseline_Streak Check_Rf->Baseline_Streak Streaking at baseline Solution_Phenol Increase reaction time/temperature Ensure sufficient dibromopropane Unreacted_Phenol->Solution_Phenol Solution Mono_Product Mono_Product Intermediate_Spot->Mono_Product Likely Mono-alkylated Product Solution_Mono Use slight excess of phenol Increase reaction time Mono_Product->Solution_Mono Solution Polymer Polymer Baseline_Streak->Polymer Likely Polymeric Byproduct Solution_Polymer Use a higher dilution Ensure >2:1 phenol to dibromopropane ratio Polymer->Solution_Polymer Solution

Caption: Troubleshooting workflow for identifying reaction side products.

Work-up and Purification

Q5: How can I effectively purify the final product from the mono-alkylated byproduct and unreacted phenol?

A5: Purification can be challenging due to the similar polarities of the desired product and the main impurities.

  • Column Chromatography: This is the most effective method. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can separate the components. The less polar desired bis-ether will elute before the more polar mono-ether and the highly polar phenol.

  • Liquid-Liquid Extraction: An initial workup with an aqueous base (e.g., 1M NaOH) can remove the acidic unreacted phenol from the organic layer containing the ether products. However, this will not separate the mono- and bis-ethers.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) may be effective in purifying the desired product.

Q6: My final product appears oily, but I expected a solid. What should I do?

A6: The physical state of the final product can be influenced by residual solvent or minor impurities. Try the following:

  • High Vacuum Drying: Use a high vacuum pump to remove any residual high-boiling solvent like DMF. Gentle heating can aid this process.

  • Trituration: If the product is an oil due to impurities, dissolving it in a small amount of a good solvent (e.g., dichloromethane) and then adding a non-solvent (e.g., hexane) dropwise until the solution becomes cloudy can induce precipitation or crystallization of the pure product.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and available reagents.

Protocol 1: Synthesis of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane

Materials:

  • 4-(2-methoxyethyl)phenol

  • 1,3-Dibromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-(2-methoxyethyl)phenol (2.2 equivalents).

  • Add anhydrous DMF to dissolve the phenol (concentration of ~0.5 M).

  • Add anhydrous potassium carbonate (2.5 equivalents) to the solution.

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add 1,3-dibromopropane (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (disappearance of the mono-alkylated intermediate), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Characterization (Predicted NMR Data)
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.10 (d, J = 8.8 Hz, 4H, Ar-H ortho to O)

    • 6.85 (d, J = 8.8 Hz, 4H, Ar-H meta to O)

    • 4.15 (t, J = 6.0 Hz, 4H, Ar-O-CH₂)

    • 3.60 (t, J = 6.8 Hz, 4H, MeO-CH₂)

    • 3.40 (s, 6H, OCH₃)

    • 2.85 (t, J = 6.8 Hz, 4H, Ar-CH₂)

    • 2.30 (quint, J = 6.0 Hz, 2H, O-CH₂-CH₂-CH₂-O)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 157.5 (Ar C-O)

    • 130.0 (Ar C-H)

    • 129.5 (Ar C-CH₂)

    • 114.5 (Ar C-H)

    • 72.0 (MeO-CH₂)

    • 66.0 (Ar-O-CH₂)

    • 59.0 (OCH₃)

    • 36.0 (Ar-CH₂)

    • 29.0 (O-CH₂-CH₂-CH₂-O)

References

  • Soni, Z., Patil, S., Koppula, S., & Koppula, P. (2021). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D).
  • Cleanchem. (n.d.). Metoprolol Dimer | CAS No: 230975-30-1. Retrieved from [Link]

  • Moctezuma, E., Leyva, E., & Stinco, A. (2014). NMR spectrum of a solution of metoprolol in C6D6 using TMS as external standard. ResearchGate. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Williamson ether synthesis. Retrieved from [Link]

  • Qiao, J. Q., Wang, Y. Q., Liu, C. C., Zhu, W., Lian, H. Z., & Ge, X. (2011). Spectral data analyses and structure elucidation of metoprolol tartrate. Drug testing and analysis, 3(6), 387–392. [Link]

Sources

Technical Support Center: Synthesis of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. This guide is designed for researchers, chemists, and pharmaceutical scientists to navigate the challenges and optimize the yield of this specific diaryl ether propanol derivative. As a known impurity in the synthesis of Metoprolol, understanding and controlling its formation is crucial for drug quality and development.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles.

Reaction Overview: The Synthetic Pathway

The synthesis of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol is typically achieved via a sequential Williamson ether synthesis. The process involves the reaction of 4-(2-methoxyethyl)phenol with a three-carbon dielectrophile, such as epichlorohydrin or 1,3-dichloropropan-2-ol, under basic conditions.

The most common route involves a two-step, one-pot reaction with epichlorohydrin:

  • Step 1: Formation of the Epoxide Intermediate. The phenoxide, generated by treating 4-(2-methoxyethyl)phenol with a base, acts as a nucleophile and attacks one of the carbons of epichlorohydrin, displacing the chloride. This is followed by an intramolecular SN2 reaction where the newly formed alkoxide attacks the carbon bearing the chlorine, forming an epoxide ring: 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane.[1]

  • Step 2: Epoxide Ring Opening. A second equivalent of the 4-(2-methoxyethyl)phenoxide attacks the terminal carbon of the epoxide intermediate, opening the ring to form the desired 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol product.

This reaction pathway is illustrated below.

G cluster_step1 Step 1: Formation of Epoxide Intermediate cluster_step2 Step 2: Epoxide Ring Opening Phenol 4-(2-methoxyethyl)phenol Phenoxide Phenoxide Anion Phenol->Phenoxide + Base Phenoxide2 Phenoxide Anion (2nd equivalent) Base Base (e.g., KOH, NaOH) Base->Phenoxide Intermediate_Alkoxide Alkoxide Intermediate Phenoxide->Intermediate_Alkoxide + Epichlorohydrin (SN2 attack) Epichlorohydrin Epichlorohydrin Epoxide 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane Intermediate_Alkoxide->Epoxide Intramolecular SN2 (Ring Closure) Final_Product 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol Epoxide->Final_Product + Phenoxide Anion (SN2 attack)

Caption: General reaction scheme for the synthesis of the target compound.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Problem: Low or No Yield of Desired Product

Q: Why is my yield of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol unexpectedly low?

A: Low yields can stem from several factors, from reagent quality to reaction conditions. Here is a checklist of potential causes and solutions:

  • Incomplete Deprotonation of Phenol: The formation of the phenoxide ion is critical for the nucleophilic attack.[3] If the base is not strong enough or is used in insufficient quantity, the reaction will not proceed efficiently.

    • Solution: Ensure you are using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2][4] Use at least two equivalents of base for every one equivalent of the C3 dielectrophile to deprotonate both equivalents of the phenol. The pKa of alcohols and phenols necessitates a sufficiently strong base for complete deprotonation.[3]

  • Incorrect Stoichiometry: To synthesize the 1,3-disubstituted product, the stoichiometry should ideally be a 2:1 ratio of 4-(2-methoxyethyl)phenol to the C3 dielectrophile (e.g., epichlorohydrin). An excess of the electrophile will favor the mono-substituted intermediate.

    • Solution: Carefully measure your reagents. A slight excess of the phenol (e.g., 2.1 equivalents) can help drive the reaction to completion.

  • Sub-optimal Temperature: The Williamson ether synthesis is temperature-dependent.[5] If the temperature is too low, the reaction rate will be very slow. If it is too high, side reactions like elimination and decomposition can occur.[5][6]

    • Solution: A moderately elevated temperature, such as 60±2°C, has been shown to be effective for the initial condensation reaction.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at your chosen temperature.

  • Poor Reagent Quality: Impurities in starting materials, especially water in the solvent or hygroscopic base, can quench the phenoxide and hinder the reaction. Epichlorohydrin can also degrade over time.

    • Solution: Use freshly opened or purified solvents and reagents. Ensure bases like NaOH or KOH are dry. Use epichlorohydrin from a recently opened bottle.

Problem: Presence of Significant Impurities

Q: My final product is contaminated with a significant amount of the mono-substituted epoxide intermediate. How can I drive the reaction to completion?

A: The presence of the mono-substituted intermediate, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane, indicates that the second nucleophilic substitution has not gone to completion.

  • Cause: This often happens if there is an insufficient amount of the phenoxide nucleophile available for the second step or if the reaction time is too short.

  • Solution:

    • Increase Reaction Time/Temperature: Continue to heat the reaction mixture under reflux and monitor its progress by TLC until the spot corresponding to the epoxide intermediate has disappeared or minimized.[1]

    • Add More Phenol/Base: If the reaction stalls, consider adding a small additional amount of the 4-(2-methoxyethyl)phenol and base to generate more nucleophile to react with the remaining intermediate.

    • Phase Transfer Catalyst: For reactions that are sluggish, the addition of a phase transfer catalyst can sometimes improve the reaction rate between the phenoxide (often in the aqueous phase or as a solid) and the organic-soluble epoxide intermediate.[6]

Q: My product contains the diol impurity, 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol. What causes this and how can it be avoided?

A: This diol is a known impurity (Metoprolol EP impurity D) and results from the hydrolysis of the epoxide intermediate.[2]

  • Cause: The presence of water in the reaction mixture can lead to a competing reaction where a hydroxide ion (from the base) or a water molecule opens the epoxide ring, forming the diol instead of the desired ether.[2]

  • Solution:

    • Use Anhydrous Conditions: While some procedures use aqueous conditions, switching to a dry aprotic solvent like DMF or THF can minimize water content and reduce the formation of the diol impurity.[1]

    • Control Base Addition: If using an aqueous base, ensure that the concentration is high enough to favor the phenoxide formation over simple hydrolysis. Some protocols add the base in portions to control the reaction.[7]

Problem: Difficult Product Isolation & Purification

Q: The work-up procedure is resulting in a persistent emulsion. What are the best practices for extraction?

A: Emulsions are common in reactions involving phenoxides and aqueous bases due to the soap-like nature of the phenoxide salt.

  • Solution:

    • Add Brine: After quenching the reaction, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, helping to break the emulsion.

    • Centrifugation: If a stable emulsion persists, a laboratory centrifuge can be used to separate the layers.

    • Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes help to break it up.

Q: What are the recommended conditions for purifying the final product by column chromatography?

A: Column chromatography is an effective method for separating the desired disubstituted product from unreacted phenol, the mono-substituted intermediate, and the diol impurity.[4]

  • Recommended System: A silica gel column is standard. The eluent system will depend on the polarity of the impurities. A gradient elution is often most effective.

    • Start with a non-polar solvent system like petroleum ether:ethyl acetate (e.g., 9:1 v/v) to elute non-polar impurities and unreacted epichlorohydrin.

    • Gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., moving to 5:1, then 2:1) to elute the mono-substituted intermediate and finally the desired 1,3-disubstituted product.[4] The more polar diol impurity will elute last.

    • Monitor the fractions by TLC to identify and combine those containing the pure product.

Frequently Asked Questions (FAQs)

Q: What is the optimal choice of base for this synthesis?

A: Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃) are commonly used.[1][2][4]

  • KOH and NaOH are very effective and widely used in both aqueous and organic solvents. They ensure rapid and complete deprotonation of the phenol.[2][4]

  • K₂CO₃ is a milder base and is often used in polar aprotic solvents like DMF or acetone.[1] It can sometimes lead to fewer side reactions but may require longer reaction times or higher temperatures. The choice often depends on the solvent system and desired reaction rate.

Q: How does the choice of solvent affect the reaction outcome?

A: The solvent plays a crucial role in the SN2 reaction mechanism of the Williamson ether synthesis.[5]

  • Polar Aprotic Solvents (e.g., DMF, Acetone, THF): These solvents are generally preferred. They solvate the cation of the base (e.g., K⁺) but do not strongly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic. This typically leads to faster reaction rates.[1]

  • Protic Solvents (e.g., Ethanol, Water): While some procedures use these solvents, they can slow down the reaction by solvating the phenoxide nucleophile through hydrogen bonding, reducing its reactivity.[4] As mentioned, water can also lead to the formation of the diol impurity.[2]

Q: What analytical techniques are best for monitoring the reaction and characterizing the product?

A: A combination of techniques is recommended:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the formation of intermediates and products.[1][4] A typical mobile phase is a mixture of petroleum ether and ethyl acetate.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product (360.4 g/mol ).[8]

    • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the ether C-O stretch and the hydroxyl O-H stretch.[2]

Detailed Experimental Protocols

The following protocols provide a framework for the synthesis and purification. Researchers should adapt them as necessary for their specific laboratory scale and equipment.

Table 1: Recommended Reaction Conditions
ParameterCondition 1Condition 2
Phenol 4-(2-methoxyethyl)phenol4-(2-methoxyethyl)phenol
Electrophile Epichlorohydrin1,3-Dichloro-2-propanol
Stoichiometry 2.1 : 1 (Phenol:Electrophile)2.1 : 1 (Phenol:Electrophile)
Base Potassium Hydroxide (2.2 eq)Sodium Hydroxide (2.2 eq)
Solvent Dimethylformamide (DMF)Ethanol
Temperature 80°C60°C
Reaction Time 6-12 hours (Monitor by TLC)4-8 hours (Monitor by TLC)
Protocol 1: Synthesis using Epichlorohydrin in DMF
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(2-methoxyethyl)phenol (2.1 eq) and anhydrous DMF.

  • Carefully add powdered potassium hydroxide (2.2 eq) to the solution and stir for 30 minutes at room temperature to form the phenoxide.

  • Add epichlorohydrin (1.0 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80°C and stir for 6-12 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting material and the formation of the product.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Phenol (2.1 eq) and anhydrous DMF in RBF. B 2. Add KOH (2.2 eq). Stir 30 min. A->B C 3. Add Epichlorohydrin (1.0 eq) dropwise. B->C D 4. Heat to 80°C. Stir for 6-12 hours. C->D E 5. Monitor by TLC. D->E F 6. Cool and quench with water. E->F G 7. Extract with Ethyl Acetate (3x). F->G H 8. Wash with Brine, dry (Na2SO4), and concentrate. G->H I 9. Purify via Column Chromatography. H->I

Caption: Experimental workflow for the synthesis of the target compound.

References

  • Eureka | Patsnap. (n.d.). Synthesis method of metoprolol succinate isomer impurities.
  • Research Journal of Pharmacy and Technology. (n.d.). Comprehensive Investigation and Exploration of Metoprolol Impurities.
  • ACG Publications. (2021). Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D).
  • ResearchGate. (n.d.). Mechanism of coupling between phenolic compounds and epichlorohydrin.... Retrieved January 16, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 16, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). US20090247642A1 - Synthesis and preparations of metoprolol and its salts.

Sources

Overcoming challenges in the separation of Metoprolol impurities

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Overcoming Challenges in the Separation of Metoprolol Impurities

A Guide for Researchers and Drug Development Professionals

Introduction

Metoprolol, a widely prescribed beta-blocker for cardiovascular conditions, undergoes rigorous purity analysis to ensure its safety and efficacy.[1][2] The separation and quantification of its impurities, as mandated by pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.), present significant analytical challenges.[3][4] This guide, designed for scientists and researchers, provides in-depth troubleshooting strategies and answers to frequently encountered problems in the HPLC/UPLC analysis of Metoprolol and its related substances.

The primary difficulties in these separations often stem from the structural similarity of the impurities to the active pharmaceutical ingredient (API) and to each other. Many impurities are process-related or degradation products, including positional isomers and compounds that lack strong UV chromophores, complicating their detection and resolution.[4][5][6] This resource offers practical, field-proven insights to navigate these complexities, ensuring robust and compliant analytical results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, explaining the underlying causes and providing step-by-step solutions.

Q1: I'm observing significant peak tailing for the main Metoprolol peak. What are the likely causes and how can I resolve this?

A1: Peak tailing is a common issue in the analysis of basic compounds like Metoprolol and can severely impact resolution and integration accuracy.

Underlying Causes:

  • Secondary Silanol Interactions: The most frequent cause is the interaction between the basic amine group of Metoprolol and acidic silanol groups on the surface of silica-based HPLC columns.[7] At mid-range pH, residual silanols are ionized and can interact with the protonated analyte, causing tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetric peaks.[7][8]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal to suppress silanol activity or ensure a consistent ionization state for Metoprolol, tailing can occur.

  • Column Degradation: Accumulation of contaminants or loss of stationary phase over time can create active sites that lead to peak tailing.[9]

Troubleshooting Workflow:

G start Peak Tailing Observed check_overload Reduce Sample Concentration/Volume start->check_overload eval_overload Tailing Improved? check_overload->eval_overload adjust_ph Decrease Mobile Phase pH (e.g., to pH 2-3) eval_overload->adjust_ph No end_good Problem Resolved eval_overload->end_good Yes eval_ph Tailing Improved? adjust_ph->eval_ph add_modifier Add Competing Base (e.g., Triethylamine 10-25mM) eval_ph->add_modifier No eval_ph->end_good Yes eval_modifier Tailing Improved? add_modifier->eval_modifier check_column Use High-Purity Silica Column or Flush/Replace Column eval_modifier->check_column No eval_modifier->end_good Yes end_bad Contact Column Manufacturer check_column->end_bad

Sources

Metoprolol Synthesis Technical Support Center: A Guide to Impurity Prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Metoprolol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity formation during the synthesis of Metoprolol. Drawing from established scientific literature and process chemistry insights, this resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your synthetic route, minimize impurities, and ensure the highest quality of your final active pharmaceutical ingredient (API).

Introduction to Metoprolol Synthesis and Impurity Profile

Metoprolol, a widely used β₁-selective adrenergic receptor blocker, is typically synthesized through a two-step process. The first step involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield Metoprolol. While this synthetic route is well-established, several process-related and degradation impurities can arise, compromising the final product's purity, safety, and efficacy.[1][2][3] Understanding the formation pathways of these impurities is critical for their effective control.[4]

This guide will delve into the common impurities encountered in Metoprolol synthesis, their mechanisms of formation, and practical, field-proven strategies for their prevention.

Core Synthesis Pathway and Key Reaction Steps

To effectively troubleshoot impurity formation, a clear understanding of the main reaction pathway is essential.

Metoprolol_Synthesis A 4-(2-methoxyethyl)phenol C Epoxide Intermediate (2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane) A->C Base (e.g., NaOH) Aqueous Conditions 40-45°C B Epichlorohydrin B->C E Metoprolol C->E Solventless or in Solvent ~50-55°C D Isopropylamine D->E

Caption: General synthetic route for Metoprolol.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section addresses specific impurities in a question-and-answer format, providing insights into their origin and actionable steps for their control.

Q1: I am observing a significant amount of Metoprolol EP Impurity D (Diol Impurity). What is its cause and how can I prevent it?

Answer:

Metoprolol EP Impurity D, chemically known as 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol, is one of the most common process-related impurities.[5]

Causality: This impurity arises from the hydrolysis of the epoxide intermediate, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane.[5] The presence of excess water and/or acidic conditions during the first step of the synthesis or the work-up phase can lead to the opening of the epoxide ring, forming the diol.

Preventative Measures & Troubleshooting:

  • Control of Water Content: Ensure that all solvents and reagents used in the synthesis are anhydrous, particularly in the second step where the epoxide is reacted with isopropylamine.

  • pH Control During Work-up: After the formation of the epoxide intermediate, it is crucial to maintain a neutral to slightly basic pH (pH 7-8) during the aqueous washes.[1] Acidic conditions will catalyze the hydrolysis to the diol impurity.

  • Temperature Management: While the initial reaction to form the epoxide is typically carried out at 40-45°C, excessive temperatures during work-up or distillation can also promote hydrolysis.[1] It is recommended to remove any traces of water from the organic phase via azeotropic distillation under vacuum at a temperature below 55°C.

Reaction Scheme for Impurity D Formation:

Impurity_D_Formation Epoxide Epoxide Intermediate ImpurityD Metoprolol Impurity D (Diol) Epoxide->ImpurityD Hydrolysis Water H₂O (Acidic Conditions) Water->ImpurityD

Caption: Formation of Metoprolol Impurity D via hydrolysis.

Q2: My final product is contaminated with Metoprolol EP Impurity A. What is the likely source of this impurity?

Answer:

Metoprolol EP Impurity A is identified as (2RS)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol.[6][7]

Causality: This impurity is structurally very similar to Metoprolol, with the only difference being an ethylamino group instead of an isopropylamino group. Its formation is almost always due to the presence of ethylamine as a contaminant in the isopropylamine reagent used in the final step of the synthesis.

Preventative Measures & Troubleshooting:

  • High-Purity Reagents: The most critical step in preventing the formation of Impurity A is to use high-purity isopropylamine that is free from ethylamine contamination. It is essential to source reagents from reputable suppliers and to have a robust quality control system in place for incoming raw materials.

  • Supplier Qualification: Work with suppliers who can provide a certificate of analysis that specifically details the levels of related amine impurities in their isopropylamine.

  • Analytical Monitoring: Regularly test your isopropylamine stock for the presence of ethylamine using a suitable analytical method, such as gas chromatography (GC).

Q3: I have detected N-Desisopropyl Metoprolol in my sample. How is this impurity formed?

Answer:

N-Desisopropyl Metoprolol, or 1-amino-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, is an impurity that lacks the isopropyl group.[8][9][10]

Causality: The formation of this impurity can be attributed to a few potential pathways:

  • Reaction with Ammonia: If ammonia is present as a contaminant in the isopropylamine, it can react with the epoxide intermediate to form the primary amine.

  • Incomplete Reaction or Side Reaction: Under certain conditions, the epoxide may react with the solvent or other nucleophiles present in the reaction mixture, leading to intermediates that can then be converted to N-Desisopropyl Metoprolol.

  • Degradation: This compound can also be a metabolic or degradation product of Metoprolol itself.[11]

Preventative Measures & Troubleshooting:

  • Reagent Purity: Similar to the prevention of Impurity A, ensuring the purity of isopropylamine and the absence of ammonia is key.

  • Reaction Conditions: Optimize the reaction conditions for the amination step to favor the reaction with isopropylamine. This includes controlling the temperature (typically 50-55°C) and the molar ratio of reactants.[2]

Q4: What are the general strategies to minimize overall impurity levels in Metoprolol synthesis?

Answer:

A holistic approach to process control is the most effective way to ensure high purity.

General Strategies:

  • Process Parameter Optimization: Tightly control reaction temperatures, molar ratios of reactants, and reaction times. For instance, in the formation of the epoxide intermediate, maintaining the temperature between 40-45°C is crucial to minimize side reactions.[1]

  • pH Control: As discussed with Impurity D, maintaining the correct pH during aqueous work-ups is critical to prevent hydrolysis of the epoxide.[1]

  • Purification of Intermediates: While some processes aim to avoid the purification of the epoxide intermediate to reduce costs, distillation of the epoxide under high vacuum can significantly improve the purity of the final product.[2]

  • Final Product Crystallization: The final Metoprolol base or its salt should be purified by crystallization from a suitable solvent (e.g., acetone, methanol) to remove residual impurities.[1][12]

  • Forced Degradation Studies: Conduct forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to understand the degradation pathways and identify potential degradation products.[13] This knowledge is invaluable for developing stability-indicating analytical methods and for optimizing storage conditions.

Frequently Asked Questions (FAQs)

Q: What are the regulatory guidelines for controlling impurities in APIs like Metoprolol?

A: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the control of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B). These guidelines set thresholds for reporting, identifying, and qualifying impurities. For genotoxic impurities, which may be present at much lower levels, specific guidelines like ICH M7 apply, often requiring control at parts-per-million (ppm) levels.[7][14][15][16][17]

Q: Can impurities form during the storage of the final Metoprolol product?

A: Yes, degradation impurities can form over time. For example, a known impurity can form from the Maillard reaction between Metoprolol and lactose (a common excipient in tablet formulations) during storage.[18] It is therefore essential to conduct long-term stability studies on the final drug product.

Q: What analytical techniques are best suited for impurity profiling of Metoprolol?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for analyzing Metoprolol and its chromophoric impurities. However, some impurities lack a UV chromophore. For these, techniques like Hydrophilic Interaction Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) are more suitable.[5] Chiral HPLC is necessary to determine the enantiomeric purity of Metoprolol.

Summary of Key Impurities and their Control Strategies

Impurity NameChemical NameFormation PathwayPrevention & Control Strategy
Impurity D (Diol) 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diolHydrolysis of the epoxide intermediateControl water content, maintain neutral/basic pH during work-up, control temperature.[5]
Impurity A (2RS)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-olContamination of isopropylamine with ethylamineUse high-purity isopropylamine, robust QC of raw materials.[6][7]
N-Desisopropyl Metoprolol 1-amino-3-(4-(2-methoxyethyl)phenoxy)propan-2-olContamination of isopropylamine with ammonia; side reactionsUse high-purity isopropylamine, optimize amination reaction conditions.[8][9][10]

Experimental Protocols

Protocol 1: Synthesis of the Epoxide Intermediate (2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane)

  • Combine 4-(2-methoxyethyl)phenol and epichlorohydrin in a suitable reactor.

  • Add an aqueous solution of a base (e.g., sodium hydroxide) while maintaining the reaction temperature between 40-45°C for 3-5 hours.[1]

  • After the reaction is complete, separate the organic and aqueous layers.

  • Wash the organic layer multiple times with water, ensuring the pH is maintained between 7 and 8.[1]

  • Remove residual water from the organic phase, for example, by azeotropic distillation under vacuum at a temperature below 55°C.

Protocol 2: Synthesis of Metoprolol Base

  • To the crude or purified epoxide intermediate, slowly add high-purity isopropylamine.

  • The reaction can be carried out without a solvent. Maintain the temperature at approximately 50-55°C.[2]

  • Monitor the reaction for completion using a suitable technique (e.g., TLC or HPLC).

  • After the reaction is complete, remove the excess isopropylamine by distillation.

  • The resulting Metoprolol base can be purified by crystallization from a solvent such as acetone.[1]

Logical Workflow for Impurity Troubleshooting:

Troubleshooting_Workflow Start Impurity Detected Above Threshold Identify Identify Impurity (e.g., Impurity D, A, etc.) Start->Identify Impurity_D Impurity D (Diol)? Identify->Impurity_D Impurity_A Impurity A? Identify->Impurity_A Other Other Impurity Identify->Other Check_Hydrolysis Check for Water Content and Acidic pH in Step 1 Work-up Impurity_D->Check_Hydrolysis Yes Check_IPA Check Isopropylamine Purity (for Ethylamine contamination) Impurity_A->Check_IPA Yes Investigate Investigate Raw Materials and Reaction Side Products Other->Investigate

Sources

Technical Support Center: Analytical Methods for 1,3-Bis[4-(2-methoxyethyl)phenoxy] Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1,3-Bis[4-(2-methoxyethyl)phenoxy] compounds, such as 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. Given this compound's structural relationship to the beta-blocker Metoprolol, it is often encountered as a related substance or impurity, making its accurate quantification critical for drug safety and efficacy.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions, and validated starting protocols to refine your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for quantifying 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol?

A1: The most common and effective techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • RP-HPLC-UV: This is the workhorse method for routine quality control. The compound possesses two phenoxy chromophores, allowing for sensitive UV detection, typically in the 220-230 nm range. A validated method for Metoprolol succinate utilizes a detection wavelength of 222 nm, which serves as an excellent starting point.[3]

  • LC-MS: This technique provides superior specificity and sensitivity, which is crucial for impurity profiling and identification, especially at low levels. The compound's molecular weight (approx. 360.4 g/mol ) is well within the range of standard mass spectrometers.[4]

  • Gas Chromatography (GC): Due to the compound's relatively high molecular weight and polarity from the hydroxyl group, GC analysis would require derivatization to improve volatility and thermal stability. Therefore, LC-based methods are generally preferred.

Q2: What are the critical chemical properties of this compound that influence analytical method development?

A2: Understanding the molecule's structure is key to anticipating and solving analytical challenges.

  • Two Ether Linkages: Ethers are generally stable but can undergo slow autoxidation in the presence of oxygen to form explosive hydroperoxides.[5] This is a critical safety and sample stability consideration. Ensure standards and samples are stored properly and check for degradation over time.

  • Aromatic Rings: The two phenyl rings are strong chromophores, making UV detection highly effective.

  • Secondary Alcohol: The hydroxyl group provides a site for potential hydrogen bonding interactions. In RP-HPLC, this can lead to peak tailing due to interactions with residual silanols on the silica-based column packing.[6]

  • Log P: The calculated Log P is around 3.2, indicating moderate hydrophobicity, making it well-suited for retention on C8 or C18 reversed-phase columns.[4]

Q3: What potential impurities should I be aware of during analysis?

A3: Impurities can arise from the synthesis process. The common synthesis route involves reacting 4-(2-methoxyethyl)phenol with an epihalohydrin (like epichlorohydrin).[7] Potential impurities include:

  • Starting Materials: Unreacted 4-(2-methoxyethyl)phenol.

  • Reaction Intermediates: Such as 1-[4-(2-Methoxyethyl)phenoxy]-2,3-epoxypropane.[2][8][9]

  • By-products: Including diol impurities formed from the hydrolysis of the epoxide intermediate, such as 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol.[1][7][10]

HPLC Troubleshooting Guide

This section addresses common chromatographic problems encountered during the analysis of 1,3-Bis[4-(2-methoxyethyl)phenoxy] compounds, providing causal explanations and actionable solutions.

Logical Workflow for Troubleshooting HPLC Peak Shape Issues

The following diagram outlines a systematic approach to diagnosing and resolving common peak shape problems.

G start Abnormal Peak Shape Observed is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting or split? is_tailing->is_fronting No tail_cause1 Possible Cause: Secondary Silanol Interactions is_tailing->tail_cause1 Yes tail_cause2 Possible Cause: Column Overload is_tailing->tail_cause2 Also consider is_broad Is the peak broad? is_fronting->is_broad No front_cause1 Possible Cause: Sample Solvent Incompatibility is_fronting->front_cause1 Yes front_cause2 Possible Cause: Column Void or Contamination is_fronting->front_cause2 Also consider broad_cause1 Possible Cause: Late Elution from Previous Run is_broad->broad_cause1 Yes broad_cause2 Possible Cause: High Extra-Column Volume is_broad->broad_cause2 Also consider end_node Problem Resolved is_broad->end_node No (Consult other guides) tail_sol1 Solution: - Lower mobile phase pH (e.g., add 0.1% TFA/Formic Acid) - Use a base-deactivated column - Increase buffer concentration tail_cause1->tail_sol1 tail_sol1->end_node tail_sol2 Solution: - Reduce sample concentration - Decrease injection volume tail_cause2->tail_sol2 tail_sol2->end_node front_sol1 Solution: Dissolve sample in mobile phase or a weaker solvent front_cause1->front_sol1 front_sol1->end_node front_sol2 Solution: - Flush column in reverse direction - If unresolved, replace column front_cause2->front_sol2 front_sol2->end_node broad_sol1 Solution: - Extend run time to confirm - Add a high-organic wash step post-injection broad_cause1->broad_sol1 broad_sol1->end_node broad_sol2 Solution: - Use shorter, narrower tubing - Ensure fittings are correct broad_cause2->broad_sol2 broad_sol2->end_node

Caption: Systematic workflow for HPLC peak shape troubleshooting.

Troubleshooting Table
Problem Potential Cause Explanation & Solution
Peak Tailing Secondary interactions with residual silanols on the column.The hydroxyl group on your analyte can interact with acidic silanol groups on the silica packing, causing tailing. Solution: Lower the mobile phase pH to 2.5-3.0 with an acid like formic acid or phosphoric acid to suppress silanol ionization. Alternatively, use a modern, end-capped, base-deactivated column.[6][11]
Buffer concentration is too low.The buffer maintains a consistent pH and ionic environment. Solution: Ensure the buffer concentration is adequate, typically in the 10-25 mM range, to maintain a stable ionization state for the analyte and stationary phase.[6]
Split or Fronting Peaks Sample solvent is stronger than the mobile phase.If the sample is dissolved in a solvent much stronger (e.g., 100% Acetonitrile) than the mobile phase (e.g., 50:50 Water:Acetonitrile), the sample band will spread improperly at the column head. Solution: Dissolve standards and samples in the initial mobile phase composition or a slightly weaker solvent.[11]
Column void or blockage.A physical void at the column inlet or a plugged frit can distort the flow path, causing peaks to split. Solution: First, try disconnecting the column and flushing it in the reverse direction. If the problem persists, the column likely needs replacement.[11]
Low Signal / No Peak Incorrect UV detection wavelength.The detector may be set to a wavelength where the analyte has poor absorbance. Solution: Verify the UV spectrum of the analyte. Based on its phenoxy structure and data from related compounds, a wavelength of 222-228 nm is recommended.[3]
Sample degradation.Ethers can degrade over time.[5] The compound may have degraded in solution, especially if exposed to air and light for extended periods. Solution: Prepare fresh standards and samples. Analyze a newly prepared sample against an older one to confirm stability. Store stock solutions in a cool, dark place.
Retention Time Drift Inadequate column equilibration.If the column is not fully equilibrated with the mobile phase between injections, especially after a gradient, retention times can shift. Solution: Ensure the equilibration time is sufficient, typically 5-10 column volumes, before the next injection.
Mobile phase composition change.Evaporation of the more volatile organic component of the mobile phase can alter its composition and affect retention. Solution: Keep mobile phase bottles covered. Prepare fresh mobile phase daily for best reproducibility.

Experimental Protocols & Workflows

General Analytical Workflow

This diagram illustrates the end-to-end process for the analysis of a sample.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_receipt Sample Receipt & Login sample_prep Sample Preparation (Dilution, Filtration) sample_receipt->sample_prep std_prep Standard Preparation (Stock & Working) system_suitability System Suitability Test (SST) std_prep->system_suitability sequence_run Run Analytical Sequence (Standards, Blanks, Samples) sample_prep->sequence_run system_suitability->sequence_run If SST Passes integration Peak Integration & Review sequence_run->integration calculation Quantification & Calculation integration->calculation report Final Report Generation calculation->report

Caption: Standard workflow for quantitative sample analysis.

Protocol: Recommended Starting Conditions for RP-HPLC-UV

This protocol is a robust starting point for method development, adapted from validated methods for structurally similar compounds.[3]

1. Materials & Reagents:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna, Waters Symmetry).

  • Mobile Phase A: 0.1% Orthophosphoric Acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Mobile Phase (initial composition).

  • Standard: 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol reference standard.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CElevated temperature improves peak shape and reduces viscosity, stabilizing retention times.
Detection (UV) 224 nmGood absorbance for the phenoxy chromophore, balancing sensitivity and specificity.
Injection Vol. 10 µLA good starting volume to avoid column overload while ensuring adequate sensitivity.
Mobile Phase Isocratic: 60% BAn initial isocratic condition is recommended for simplicity. Adjust the A:B ratio to achieve a retention time of 5-10 minutes.
Run Time 10 minutesAdjust as needed to allow for the elution of the main peak and any late-eluting impurities.

3. Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in diluent. Prepare working standards by serial dilution (e.g., 5-50 µg/mL) to establish a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the middle-concentration standard five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.

  • Analysis: Inject the blank, standards, and samples according to the analytical sequence.

  • Quantification: Use the linear regression data from the calibration curve to calculate the concentration of the analyte in the samples.

References

  • Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). (n.d.).
  • Detection and estimation of ethers - ResearchGate. (n.d.).
  • GC Troubleshooting Guide - Phenova.com. (n.d.).
  • A Researcher's Guide to Established and Validated Analytical Methods for Phenoxy Herbicides - Benchchem. (n.d.).
  • Troubleshooting Guide - Phenomenex. (n.d.).
  • 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol | C21H28O5 - PubChem. (n.d.).
  • Comprehensive Investigation and Exploration of Metoprolol Impurities - Research Journal of Pharmacy and Technology. (n.d.).
  • Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D) - ACG Publications. (2021).
  • A Novel RP-HPLC Method for the Development and Validation of Metoprolol Succinate in Bulk and Pharmaceutical Dosage Form. (2025). Asian Journal of Pharmaceutical Analysis, 15(4), 288-294.
  • Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D) - ACG Publications. (2021).
  • HPLC Troubleshooting Guide. (n.d.).
  • Application Notes and Protocols: Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol - Benchchem. (n.d.).
  • Metoprolol-impurities - Pharmaffiliates. (n.d.).
  • 1-[4-(2-Methoxyethyl)phenoxy]-2,3-epoxypropane - LGC Standards. (n.d.).
  • Ether | Chemical Structure & Properties | Britannica. (2025).
  • 1,3-Bis[4-(2-methoxyethyl)phenoxy]-2-propanol, TRC - Fisher Scientific. (n.d.).

Sources

Stability issues of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol under stress conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol

A Guide for Researchers and Drug Development Professionals

From the Office of the Senior Application Scientist

Welcome to the technical support guide for 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. As you embark on the critical path of drug development, understanding the intrinsic stability of your molecule is paramount. This document provides a comprehensive, science-first framework for anticipating, identifying, and troubleshooting potential stability issues under various stress conditions.

While specific stability data for 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol is not extensively published, this guide is built upon established chemical principles and data from analogous structures. The core functional groups—aryl ethers, a secondary alcohol, and substituted phenoxy rings—are the primary determinants of its chemical behavior. Our guidance is structured around predicting and testing the degradation pathways associated with these moieties, in alignment with international regulatory standards.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol based on its structure?

A1: Based on its functional groups, the primary anticipated degradation pathways are:

  • Acid-Catalyzed Hydrolysis: The ether linkages (both the phenoxy-propane and the methoxy-ethyl groups) are susceptible to cleavage under strong acidic conditions. This occurs via protonation of the ether oxygen, making the adjacent carbon atom electrophilic and prone to nucleophilic attack.[5][6] Aryl-ether bonds, in particular, can be cleaved under acidic conditions, a process extensively studied in lignin chemistry, which contains similar structural motifs.[7][8]

  • Oxidation: The secondary alcohol on the propan-2-ol backbone is a prime target for oxidation, which would convert it to a ketone. Additionally, the ether linkages can undergo oxidation, often initiated by radical species, which can lead to a variety of degradation products.[9][10] Autoxidation, a reaction with molecular oxygen, can be initiated by trace impurities like metal ions or peroxides.[11][12]

  • Photodegradation: The aromatic phenoxy rings contain chromophores that can absorb UV/Vis light. This energy absorption can lead to the formation of reactive species and subsequent degradation, such as photo-oxidation.[13][14][15]

Q2: What is a forced degradation study and why is it essential for my project?

A2: A forced degradation or "stress testing" study is a series of experiments where the drug substance is intentionally exposed to conditions more severe than those it would encounter during manufacturing or storage (e.g., high heat, extreme pH, intense light, and oxidizing agents).[3][4][16] The purpose is not to determine shelf-life but to achieve several critical objectives:

  • Identify Degradation Products: It helps to rapidly identify likely degradation products that could appear in the final drug product over time.[3]

  • Elucidate Degradation Pathways: Understanding how the molecule degrades allows for the development of more stable formulations and appropriate packaging.[3][4]

  • Develop Stability-Indicating Methods: It is the cornerstone for developing and validating an analytical method (typically HPLC) that can accurately measure the parent compound in the presence of its degradants, a regulatory requirement.[3]

Q3: How much degradation should I aim for in a forced degradation study?

A3: The generally accepted target is to achieve 5-20% degradation of the parent compound.[17] Degradation below 5% may not be sufficient to identify and characterize minor degradants. Conversely, degradation significantly above 20% can lead to secondary and tertiary degradation products, complicating the analysis and making it difficult to establish the primary degradation pathway.[17] If you observe no degradation, you should systematically increase the severity of the stressor (e.g., higher acid concentration, higher temperature, or longer exposure time). If complete degradation occurs, the conditions are too harsh and must be attenuated.

Troubleshooting Guide 1: Hydrolytic Instability

Issue: My compound shows significant degradation in acidic solution, but is stable in neutral and basic conditions. How do I confirm the cause and identify the products?

Scientific Rationale

The ether linkages in 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol are the most likely sites for acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). A nucleophile (like water or a counter-ion) can then attack the adjacent carbon atom. Given the structure, cleavage could occur at the aryl-propane ether bond, potentially yielding 4-(2-methoxyethyl)phenol and a propanediol derivative.[5][8][18]

Experimental Protocol: Acid Hydrolysis Stress Test
  • Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition: Mix an aliquot of the stock solution with an equal volume of 0.1N Hydrochloric Acid (HCl). If no degradation is observed after a set time (e.g., 24 hours), a new experiment should be conducted with 1N HCl.[16]

  • Temperature: Conduct the initial experiment at room temperature. If the degradation rate is too slow, the study can be repeated at an elevated temperature (e.g., 60-80°C) to accelerate the reaction.[17]

  • Time Points: Sample the reaction mixture at appropriate intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately before analysis, neutralize each sample with an equivalent amount of base (e.g., 0.1N or 1N NaOH) to quench the reaction.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method. An HPLC-MS method should be used in parallel to obtain mass information for the parent compound and any new peaks that appear, which facilitates the identification of degradation products.

Data Interpretation & Visualization

Table 1: Recommended Conditions for Hydrolytic Stress Testing

ConditionReagentTemperatureDurationTarget Degradation
Acid Hydrolysis 0.1N to 1N HClRoom Temp to 80°CUp to 7 days5-20%
Base Hydrolysis 0.1N to 1N NaOHRoom Temp to 80°CUp to 7 days5-20%
Neutral Hydrolysis Water / Buffer pH 7.0Room Temp to 80°CUp to 7 days5-20%

This table summarizes typical starting conditions as recommended by industry best practices and regulatory guidance.[16][17]

Hydrolysis_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Mix with 0.1N HCl A->B C Mix with 0.1N NaOH A->C D Mix with Water A->D E Sample at Time Points (0, 2, 4, 8, 24h) B->E C->E D->E F Neutralize Sample E->F G Analyze via HPLC-UV/MS F->G

Caption: Workflow for Hydrolytic Forced Degradation Study.

Troubleshooting Guide 2: Oxidative Instability

Issue: My compound degrades when exposed to air or certain excipients, and I see multiple new peaks in my chromatogram. Is this oxidation?

Scientific Rationale

Oxidation is a mechanistically complex degradation pathway.[11] For your molecule, two primary sites are susceptible:

  • Secondary Alcohol: The hydroxyl group on the propane backbone can be oxidized to form a ketone. This is a common transformation for secondary alcohols.[9][10]

  • Ether Linkages: Ethers can undergo autoxidation via a radical chain mechanism, often initiated by impurities like peroxides or metal ions.[11] This can lead to the formation of hydroperoxides which can then decompose into a variety of smaller molecules, explaining the appearance of multiple degradation peaks.

Experimental Protocol: Oxidative Stress Test
  • Preparation: Use the same 1 mg/mL stock solution as prepared for the hydrolysis study.

  • Stress Condition: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (H₂O₂). A common starting concentration for H₂O₂ is 3%. If degradation is too rapid or complete, reduce the concentration. If it's too slow, it can be increased.

  • Temperature & Light: Conduct the experiment at room temperature and protect the samples from light to prevent confounding photo-oxidative effects.

  • Time Points: Sample the mixture at appropriate intervals (e.g., 0, 2, 6, 12, 24 hours).

  • Analysis: Analyze the samples directly by HPLC-UV/MS. Unlike acid/base hydrolysis, quenching is typically not required, but samples should be analyzed promptly.

Data Interpretation & Visualization

Table 2: Potential Oxidative Degradation Products

Degradation SitePotential ProductExpected Mass Change
Secondary Alcohol Ketone derivative-2 Da
Ether Linkage Hydroperoxide intermediate+32 Da
Ether Cleavage Phenol & Aldehyde/AcidVaries

This table provides a predictive guide for mass spectrometry data analysis.

Oxidation_Pathway A Parent Compound (Secondary Alcohol) B Oxidation ([O], e.g., H₂O₂) A->B C Ketone Degradant (-2 Da) B->C D Parent Compound (Ether Linkage) E Autoxidation (O₂, radical initiator) D->E F Hydroperoxide Intermediate (+32 Da) E->F G Further Degradation (Cleavage Products) F->G

Caption: Plausible Oxidative Degradation Pathways.

Troubleshooting Guide 3: Photostability Issues

Issue: The purity of my compound decreases when samples are left on the benchtop, but not when stored in the dark. How do I perform a formal photostability study?

Scientific Rationale

The aromatic rings in the molecule are chromophores that absorb light, particularly in the UV range. This absorbed energy can excite the molecule to a higher energy state, making it more reactive. This can lead to direct degradation or the generation of reactive oxygen species (ROS) from atmospheric oxygen, which then attack the molecule in a process called photo-oxidation. The ICH Q1B guideline provides a standardized protocol for assessing photostability.[13][14][15]

Experimental Protocol: Confirmatory Photostability Study (ICH Q1B)
  • Sample Preparation: Prepare samples of the solid drug substance and a solution (e.g., 1 mg/mL). For each, prepare a "light-exposed" sample and a "dark control" sample wrapped in aluminum foil.

  • Exposure: Place the samples in a validated photostability chamber. The study is complete when the samples have been exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter .[13][19]

  • Analysis: After exposure, analyze both the light-exposed and dark control samples by a stability-indicating HPLC-UV method.

  • Evaluation: Compare the chromatograms. Significant changes in the purity of the light-exposed sample compared to the dark control indicate photosensitivity. The appearance of new peaks or a decrease in the parent peak area should be quantified.

Data Interpretation & Visualization

Table 3: ICH Q1B Photostability Exposure Requirements

Light SourceMinimum Exposure Level
Visible Light ≥ 1.2 million lux hours
Near UV-A Light ≥ 200 watt hours / m²

These are the minimum exposure levels required for a confirmatory study as per regulatory guidelines.[13][19]

Photostability_Workflow cluster_samples Sample Sets A Prepare Solid & Solution Samples B Light-Exposed Sample A->B C Dark Control (Wrapped in Foil) A->C D Place in Photostability Chamber (ICH Q1B Conditions) B->D C->D E Analyze Both Samples via HPLC D->E F Compare Results: Assess Purity & Degradants E->F

Sources

How to resolve co-elution of Metoprolol and its impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving co-elution issues in the analysis of Metoprolol and its impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable troubleshooting advice. My approach is rooted in years of field experience, focusing not just on what to do, but why a particular strategy is effective, ensuring robust and reproducible chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a broad or tailing peak for Metoprolol, and it's merging with a known impurity. What's the most likely cause and the first thing I should adjust?

This is a classic issue often related to secondary interactions between the basic amine group of Metoprolol and residual silanols on the silica surface of the stationary phase. The first and most impactful parameter to adjust is the mobile phase pH .

  • The "Why": Metoprolol has a pKa of approximately 9.6. At a neutral pH, a significant portion of Metoprolol molecules will be protonated (positively charged). These charged molecules can interact strongly and non-specifically with negatively charged, deprotonated silanol groups on the C18 column surface. This leads to peak tailing and potential co-elution with closely eluting impurities.

  • Troubleshooting Steps:

    • Lower the Mobile Phase pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an appropriate buffer like phosphate or formate.[1][2][3] At this low pH, the silanol groups on the silica backbone are protonated and neutral, minimizing the secondary ionic interactions that cause peak tailing.

    • Buffer Selection: Ensure you are using a buffer and that its pKa is within +/- 1 pH unit of your target mobile phase pH for optimal buffering capacity.[4]

Q2: Adjusting the pH helped with the Metoprolol peak shape, but now two impurities are co-eluting. What's my next move?

With the primary peak shape issue resolved, you can now focus on refining the selectivity between the impurities. This involves a multi-faceted approach.

  • The "Why": Selectivity in reversed-phase chromatography is influenced by the polarity and chemical nature of both the analytes and the stationary phase. Small changes in mobile phase composition or stationary phase chemistry can alter these interactions enough to resolve co-eluting peaks.

  • Troubleshooting Steps:

    • Modify the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or use a combination of the two.[1] Methanol is a protic solvent and can engage in different hydrogen bonding interactions with your analytes compared to the aprotic acetonitrile, potentially altering their elution order.

    • Change the Stationary Phase: If mobile phase adjustments are insufficient, consider a column with a different selectivity.

      • Phenyl-Hexyl Phase: This phase offers pi-pi interactions with aromatic rings present in Metoprolol and many of its impurities, providing a different retention mechanism than a standard C18 column.[5] This can be particularly effective for separating aromatic degradation products.[5]

      • Embedded Polar Group (EPG) Phase: These columns have a polar group embedded in the alkyl chain, which can help to shield residual silanols and offer different selectivity for polar compounds.

Q3: I'm dealing with very polar impurities, like Metoprolol Impurity N (3-isopropylamino-1,2-propanediol), that are eluting at or near the void volume and co-eluting with the solvent front. How can I retain and separate them?

This is a common challenge with certain degradation products of Metoprolol that lack significant hydrophobic character.[6] For these analytes, traditional reversed-phase chromatography is often inadequate.

  • The "Why": Reversed-phase chromatography relies on hydrophobic interactions for retention. Highly polar compounds have little affinity for the non-polar stationary phase and are quickly eluted.

  • Troubleshooting Strategy: Hydrophilic Interaction Chromatography (HILIC)

    • Switch to a HILIC Column: HILIC is an excellent alternative for retaining and separating polar compounds.[6][7][8] A HILIC stationary phase (e.g., bare silica, or phases bonded with polar functional groups) is used with a mobile phase rich in organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer.

    • Detection Considerations: Some polar impurities of Metoprolol, like M and N, lack a UV chromophore.[7][8] In these cases, a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is necessary for detection and quantification.[6][7][8]

Q4: My sample contains Metoprolol enantiomers that need to be separated. My current reversed-phase method shows only one peak. What do I need to do?

Enantiomers have identical physical and chemical properties in an achiral environment, so a standard reversed-phase method will not separate them. You need to introduce a chiral selector into your analytical system.

  • The "Why": Chiral separation relies on creating diastereomeric complexes between the enantiomers and a chiral selector, which have different energies and thus can be separated chromatographically.

  • Troubleshooting Approaches:

    • Chiral Stationary Phase (CSP): This is the most direct approach. Columns with chiral selectors like cellulose or amylose derivatives (e.g., Chiralcel OD) are highly effective for separating Metoprolol enantiomers.[9][10][11]

    • Chiral Mobile Phase Additive (CMPA): An alternative is to add a chiral selector, such as a cyclodextrin derivative (e.g., methyl-β-cyclodextrin), to the mobile phase of a standard C18 column.[12] This forms transient diastereomeric complexes in the mobile phase, allowing for separation.

Troubleshooting Workflow

Here is a logical workflow to systematically address co-elution problems with Metoprolol and its impurities.

CoElution_Troubleshooting start Start: Co-elution of Metoprolol and/or Impurities check_peak_shape Is the main Metoprolol peak sharp and symmetrical? start->check_peak_shape adjust_ph Adjust Mobile Phase pH to 2.5-3.5 check_peak_shape->adjust_ph No (Tailing/Broad) check_impurity_sep Are all impurities now resolved? check_peak_shape->check_impurity_sep Yes adjust_ph->check_impurity_sep modify_mobile_phase Modify Mobile Phase 1. Change Organic Solvent (ACN vs. MeOH) 2. Adjust Gradient Profile check_impurity_sep->modify_mobile_phase No end_resolved Resolution Achieved check_impurity_sep->end_resolved Yes change_column Change Stationary Phase 1. Phenyl-Hexyl for pi-pi interactions 2. Embedded Polar Group (EPG) modify_mobile_phase->change_column Still co-eluting check_polar_impurities Are polar impurities co-eluting near the void volume? change_column->check_polar_impurities use_hilic Switch to HILIC Method with CAD or MS detection check_polar_impurities->use_hilic Yes check_enantiomers Is chiral separation required? check_polar_impurities->check_enantiomers No use_hilic->check_enantiomers use_chiral_method Implement Chiral Separation 1. Chiral Stationary Phase (CSP) 2. Chiral Mobile Phase Additive (CMPA) check_enantiomers->use_chiral_method Yes end_unresolved Further method development needed check_enantiomers->end_unresolved No use_chiral_method->end_resolved

Caption: Troubleshooting workflow for Metoprolol co-elution.

Experimental Protocols

Protocol 1: Baseline Reversed-Phase Method Optimization

This protocol outlines the initial steps for optimizing a standard reversed-phase HPLC method.

  • Initial Column and Mobile Phase:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Mobile Phase B: Acetonitrile.

    • Detection: UV at 225 nm.[1]

  • Gradient Elution:

    • Start with a shallow gradient to screen for all impurities (e.g., 5% to 95% B over 30 minutes).

  • pH Adjustment for Peak Shape:

    • If the Metoprolol peak is tailing, confirm the pH of Mobile Phase A is between 2.5 and 3.5. An improperly calibrated pH meter can be a source of error.

  • Selectivity Tuning:

    • Prepare a mobile phase B consisting of Methanol. Run the same gradient.

    • Observe changes in the elution order and resolution of the critical impurity pairs.

    • If necessary, create tertiary mobile phases (e.g., 50:50 Acetonitrile:Methanol) to fine-tune selectivity.

Protocol 2: HILIC Method for Polar Impurities

This protocol is for the analysis of polar, non-chromophoric impurities like Metoprolol Impurity M and N.[7][8]

  • Column and Mobile Phase:

    • Column: Acclaim™ Trinity™ P2 (a mixed-mode HILIC/ion-exchange column) or a similar HILIC phase.[7]

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 100 mM Ammonium Formate, pH 3.2.[6]

  • Isocratic Elution:

    • Mobile Phase Composition: 85% A : 15% B.[13]

    • Flow Rate: 1.0 mL/min.

  • Detection:

    • Connect a Charged Aerosol Detector (CAD) in series after the UV detector.[7][8] The CAD will detect non-chromophoric impurities while the UV detector will detect Metoprolol and chromophoric impurities.

Data Summary Tables

Table 1: Influence of Stationary Phase on Selectivity

Stationary PhasePrimary Interaction MechanismBest Suited For
C18 (ODS) HydrophobicGeneral purpose, initial screening.
Phenyl-Hexyl Hydrophobic, π-π interactionsResolving aromatic impurities from the parent API.[5]
HILIC Partitioning into aqueous layerRetaining and separating highly polar, non-hydrophobic impurities.[6][7][8]
Chiral (e.g., Chiralcel OD) Chiral recognitionSeparating enantiomers of Metoprolol and its chiral metabolites.[9][10][11]

Table 2: Common Metoprolol Impurities and Analytical Challenges

Impurity NameCommon Analytical ChallengeRecommended Solution
Impurity A (Desisopropyl Metoprolol) Potential co-elution with Metoprolol.Optimize mobile phase pH and organic modifier percentage.
Impurity C (Metoprolol Aldehyde) Structurally similar, can be difficult to resolve.[14]Phenyl-Hexyl column to leverage π-π interactions.
Impurity M & N Highly polar, non-chromophoric.[7][8][15]HILIC with CAD or MS detection.[6][7][8]
(R)-Metoprolol / (S)-Metoprolol Enantiomers, not separable by achiral methods.Chiral HPLC (CSP or CMPA).[9][10][11][12]

Logical Relationships Diagram

Separation_Principles cluster_problem Analytical Problem cluster_parameters Chromatographic Parameters to Adjust cluster_solution Desired Outcome CoElution Co-elution Issue MobilePhase Mobile Phase - pH - Organic Solvent - Buffer CoElution->MobilePhase Influences choice of StationaryPhase Stationary Phase - C18 - Phenyl - HILIC - Chiral CoElution->StationaryPhase Influences choice of Detection Detector - UV - CAD/MS CoElution->Detection Influences choice of Resolution Complete Resolution (Rs > 1.5) MobilePhase->Resolution Affects Retention & Selectivity StationaryPhase->Resolution Provides Primary Separation Mechanism Detection->Resolution Ensures Analyte is Observed

Caption: Key parameters influencing chromatographic resolution.

References

  • Metoprolol and Select Impurities Analysis Using a Hydrophilic Interaction Chromatography Method with Combined UV and Charged Aerosol Detection. Thermo Fisher Scientific.
  • Kim, K. H., et al. (2000). Chiral separation of the enantiomers of metoprolol and its metabolites by high performance liquid chromatography. Archives of Pharmacal Research, 23(3), 230-236. [Link]

  • de Vries, J. X., et al. (1992). Rapid chiral separation of metoprolol in plasma--application to the pharmacokinetics/pharmacodynamics of metoprolol enantiomers in the conscious goat. Biomedical Chromatography, 6(2), 99-105. [Link]

  • de Vries, J. X., et al. (1991). Liquid chromatographic separation of the enantiomers of metoprolol and its alpha-hydroxy metabolite on Chiralcel OD for determination in plasma and urine. Journal of Chromatography, 553(1-2), 391-397. [Link]

  • An improved validated HPLC method for separation of metoprolol and hydrochlorothiazide impurities in metoprolol and hydrochlorot. Scholars Research Library. [Link]

  • Chiral Separation of the Enantiomers of Metoprolol and its Metabolites by High Performance Liquid Chromatography. ResearchGate. [Link]

  • Belas, F. R., et al. (1998). Determination of metoprolol enantiomers in human urine by coupled achiral-chiral chromatography. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 803-809. [Link]

  • Stability Indicating HPTLC Method for Estimation of Metoprolol Tartrate in Bulk and in Pharmaceutical Formulation. Asian Journal of Research in Chemistry. [Link]

  • Method Development, Validation & Forced Degradation Studies For The Determination Of Metoprolol Succinate In Bulk & Phar. IJCRT.org. [Link]

  • Shaikh, K. A., et al. (2014). Stress degradation studies of Telmisartan and Metoprolol extended release tablets by a validated stability indicating reverse. Drug Development and Therapeutics, 5(2), 143-148. [Link]

  • Fu, R. (2014). Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate. Agilent. [Link]

  • Xu, Q., et al. (2019). Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. Journal of Pharmaceutical and Biomedical Analysis, 173, 11-18. [Link]

  • Significance of Stress degradation study in the Stability indicating Analytical Technique development of Metoprolol, Ramipril and Lercanidipin. ResearchGate. [Link]

  • Stability Indicating Reverse phase Liquid chromatographic Method for the Determination of Metoprolol succinate in Pharmaceutical Dosage Forms. Journal of Chemical and Pharmaceutical Research. [Link]

  • Metoprolol-impurities. Pharmaffiliates. [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC METHOD OF DISSOLUTION TEST FOR METOPROLOL SUCCINATE AND CILNIDIPINE. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Younes, O. M., et al. (2019). Enantioseparation of Metoprolol Tartrate using HPLC by Adding Methyl beta Cyclodextrin to the mobile Phase (As Chiral Additive). Research Journal of Pharmacy and Technology, 12(10), 4843-4849. [Link]

  • Metoprolol EP Impurity C. SynZeal. [Link]

  • Olabemiwo, O. M., et al. (2012). Development and Validation of RP-HPLC Method for Simultaneous Determination of Metoprolol Succinate and Olmesartan Medoxomil in Bulk and Pharmaceutical Dosage Form. Asian Journal of Chemistry, 24(12), 5555-5559. [Link]

  • Kumar, T. H., et al. (2016). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF METOPROLOL SUCCINATE AND CILNIDIPINE IN BULK AND PHARMACEUTICAL FORMULATION. Indo American Journal of Pharmaceutical Research, 6(04), 5266-5276. [Link]

  • Metoprolol Impurities. SynZeal. [Link]

  • Godse, V. P., et al. (2009). STABILITY-INDICATING HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF METOPROLOL SUCCINATE AND HYDROCHLOROTHIAZIDE IN COMBINATION D. Trade Science Inc. [Link]

  • Soni, S., et al. (2020). Analytical Method Development and Validation of Metoprolol Succinate by High Performance Liquid Chromatography and Ultraviolet Spectroscopy Technique. Research Journal of Pharmacy and Technology, 13(1), 213-219. [Link]

  • Effect of pH of the mobile phase on the retention times of metoprolol, phenol red and diclofenac. ResearchGate. [Link]

  • Horyn, M. M., et al. (2019). Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. International Journal of Medicine and Medical Research, 5(2), 89-95. [Link]

  • HPLC Method for Analysis of Metoprolol in Tablets on Primesep 200 Column. SIELC Technologies. [Link]

  • Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

Sources

Technical Support Center: Chromatographic Resolution of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical and preparative separation of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane and its related isomers. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in resolving these structurally similar compounds. Here, we move beyond generic advice to provide in-depth, mechanistically-driven troubleshooting and proven methodologies.

The Core Challenge: Why Are These Isomers Difficult to Separate?

The primary challenge in separating isomers of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane stems from their profound structural similarity. In a typical synthesis, impurities often arise from the incomplete regioselectivity of the alkylation reaction, leading to the formation of positional isomers (e.g., 1,2- or 1,3- substitution on one of the phenoxy rings instead of the desired 1,4- substitution).

These isomers share:

  • An identical molecular weight.

  • Nearly identical polarity and logD values.

  • Similar UV chromophores.

Consequently, standard reversed-phase chromatography (RPC) methods using conventional C18 columns often fail to provide adequate resolution, as they rely predominantly on hydrophobic interactions, which are nearly the same for all isomers[1][2]. Achieving separation requires a stationary phase that can exploit subtle differences in the molecules' electronic distribution and spatial arrangement.

Troubleshooting Guide: From Co-elution to Baseline Resolution

This section addresses the most common issues encountered during method development in a practical question-and-answer format.

Problem 1: My peaks are completely co-eluting or show only a minor shoulder on a C18 column. What is the first thing I should change?

Answer: Your primary issue is almost certainly a lack of stationary phase selectivity. A standard C18 column is not the right tool for this specific problem.

Causality: C18 columns separate primarily based on hydrophobicity[2]. Since the positional isomers of your compound have virtually identical hydrophobicity, the column chemistry cannot differentiate between them. To resolve these isomers, you need a stationary phase capable of alternative interactions.

Solution: Change Your Column Chemistry. The most effective solution is to switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns are the industry standard for separating structurally similar aromatic compounds and positional isomers[1][3].

Why PFP works: PFP phases provide multiple, alternative mechanisms of interaction that are highly sensitive to the subtle electronic and steric differences between positional isomers[4][5][6]:

  • π-π Interactions: The electron-rich aromatic rings of your analyte can interact with the electron-deficient fluorinated ring of the stationary phase.

  • Dipole-Dipole Interactions: The highly polar C-F bonds on the PFP phase create strong dipoles that can interact with polar moieties in your analytes.

  • Hydrogen Bonding: The phase can act as a weak hydrogen bond acceptor.

  • Shape Selectivity: The rigid structure of the bonded phase allows for differentiation based on the analyte's three-dimensional shape.

The combination of these interactions provides a unique and powerful selectivity that C18 phases lack[4][6].

Recommended Action:

  • Primary Recommendation: Switch to a high-quality PFP column (e.g., Phenomenex Luna PFP(2), YMC-Triart PFP, Agilent Poroshell 120 PFP)[3][4][6].

  • Secondary Alternative: A Phenyl-Hexyl column can also be effective. It offers π-π interactions but generally has different selectivity from a PFP phase[3].

Stationary PhasePrimary Interaction MechanismSuitability for Positional IsomersKey Advantages
C18 (Octadecylsilane) HydrophobicPoorGeneral-purpose, highly retentive for non-polar compounds.
Phenyl-Hexyl Hydrophobic, π-πGoodOffers alternative selectivity to C18 for aromatic compounds[3].
PFP (Pentafluorophenyl) π-π, Dipole-Dipole, H-Bonding, HydrophobicExcellent Multiple interaction modes provide unique selectivity for isomers, halogenated compounds, and polar aromatics[4][5][6].
Problem 2: I'm using a PFP column and see some separation, but the peaks are broad and tailing.

Answer: Peak tailing, especially for aromatic ethers or amines, often points to undesirable secondary interactions with the silica backbone of the stationary phase or a suboptimal mobile phase pH.

Causality: Even with high-quality bonding, residual silanol groups (Si-OH) can exist on the silica surface. These acidic silanols can form strong ionic interactions with any slightly basic sites on your analyte molecules, causing a portion of the analyte molecules to "stick" to the column longer, resulting in a tailing peak[2].

Solutions:

  • Use a Mobile Phase Additive: Add a small amount of a weak acid to your mobile phase. This serves to protonate the residual silanols, effectively "masking" them from your analyte.

    • Starting Point: Add 0.1% formic acid to both your aqueous and organic mobile phase components.

    • Alternative: 0.05% trifluoroacetic acid (TFA) can be used, but it is a strong ion-pairing agent and can be difficult to remove from the column.

  • Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your analyte to maintain a consistent ionization state. For neutral compounds like 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane, this is less critical, but acidic additives still suppress silanol activity effectively[7].

  • Ensure High-Purity Silica: Modern columns from reputable manufacturers are typically based on ultra-pure, metal-free silica with high-density bonding and end-capping to minimize residual silanols[4][5]. If you are using an older "Type A" silica column, switching to a modern "Type B" silica-based PFP column will significantly improve peak shape.

Problem 3: I have two distinct peaks, but the resolution (Rs) is still below the target of 1.5.

Answer: At this stage, you have the correct column chemistry but need to fine-tune the mobile phase and temperature to maximize the separation.

Causality: Resolution is a function of efficiency, selectivity, and retention. By modulating the mobile phase and temperature, you can influence the thermodynamics of the analyte-stationary phase interactions to enhance selectivity.

Optimization Strategies:

  • Change the Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can have a significant impact on selectivity for aromatic compounds.

    • ACN: Acts as a π-electron acceptor and is generally less viscous, leading to higher efficiency.

    • MeOH: Is a protic solvent capable of hydrogen bonding, which can introduce different interactions.

    • Action: If you are using ACN, run an identical gradient with MeOH. You may observe significant changes in selectivity and even a reversal in elution order. Also, consider trying mixtures (e.g., 50:50 ACN:MeOH) as the organic component.

  • Adjust the Column Temperature: Temperature affects both solvent viscosity and the thermodynamics of partitioning.

    • Action: Screen temperatures between 25°C and 50°C in 5°C increments. Lower temperatures often increase retention and can sometimes improve resolution, while higher temperatures decrease run time and improve peak efficiency. The effect on selectivity is system-dependent and must be determined empirically.

  • Optimize the Gradient Slope (or Switch to Isocratic):

    • If your peaks are close together, a shallower gradient will increase the time they spend in the "separation window," often improving resolution.

    • If a scouting gradient shows the peaks eluting close together, an isocratic hold at an organic concentration just below their elution point can provide the best possible resolution, albeit at the cost of a longer run time[8].

Experimental Protocols & Workflows

Workflow for HPLC Method Development

The following diagram illustrates a systematic approach to developing a robust separation method for your isomers.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Separation Goal (Rs > 1.5) Screen Screen Columns: 1. PFP (Primary) 2. Phenyl-Hexyl (Secondary) 3. C18 (Baseline) Start->Screen Scout Run Fast Scouting Gradient (e.g., 5-95% ACN in 10 min) Screen->Scout Evaluate Evaluate Data: Select best column (highest initial resolution) Scout->Evaluate Opt_Solvent Optimize Organic Modifier (ACN vs. MeOH) Evaluate->Opt_Solvent Opt_Temp Optimize Temperature (25-50°C) Opt_Solvent->Opt_Temp Opt_Grad Optimize Gradient Slope or switch to Isocratic Opt_Temp->Opt_Grad Finalize Finalize Method Opt_Grad->Finalize Validate Perform System Suitability (Check Rs, Tailing Factor) Finalize->Validate

Caption: A systematic workflow for HPLC method development.

Protocol: Initial Scouting Run
  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Column: Pentafluorophenyl (PFP) Column (e.g., 4.6 x 150 mm, 3 or 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at a suitable wavelength (e.g., 275 nm, determined by UV scan).

  • Gradient Program:

    • 0.0 min: 10% B

    • 15.0 min: 90% B

    • 17.0 min: 90% B

    • 17.1 min: 10% B

    • 20.0 min: 10% B (Re-equilibration)

  • Data Evaluation: Assess the chromatogram for any signs of separation to determine if the column provides the necessary selectivity for further optimization.

Frequently Asked Questions (FAQs) & Advanced Topics

Q: I have tried multiple PFP and Phenyl columns and cannot achieve baseline separation. What other techniques are available?

A: If HPLC is not providing sufficient resolution, Supercritical Fluid Chromatography (SFC) is an exceptionally powerful alternative for isomer separation[9]. SFC uses supercritical CO₂ as the primary mobile phase, which has properties between a liquid and a gas.

  • Advantages of SFC:

    • Orthogonal Selectivity: The separation mechanism in SFC is often very different from reversed-phase HPLC, providing a completely new avenue for achieving resolution[9].

    • High Efficiency & Speed: The low viscosity of supercritical CO₂ allows for very fast flow rates without generating high backpressure, leading to rapid separations[10].

    • Preparative Scale: SFC is widely used in the pharmaceutical industry for preparative chiral and achiral separations because the CO₂ mobile phase is easily evaporated, simplifying fraction collection[10][][12].

Q: Can I use Normal-Phase Chromatography?

A: Yes, normal-phase liquid chromatography (NPLC) on a silica or aminopropyl column is a viable option, especially for preparative work[13]. The retention mechanism, based on polar interactions with the stationary phase, is completely different from reversed-phase and can provide excellent selectivity for positional isomers. However, NPLC typically requires non-polar, non-aqueous solvents (e.g., hexane/ethanol), which can be more difficult to handle than typical RPC solvents.

Q: My sample is not pure 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane but a crude reaction mixture. What should I do first?

A: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection. This prevents particulates from blocking the column inlet frit, which can cause high backpressure, split peaks, and a rapid decline in column performance. If possible, dissolve your sample in the initial mobile phase to ensure good peak shape for early-eluting compounds.

References

  • Phenomenex. (n.d.). Luna PFP(2) HPLC Columns. Retrieved from Phenomenex website.[4]

  • LabRulez LCMS. (n.d.). Phenomenex Luna PFP(2) HPLC Preparative Columns. Retrieved from LabRulez website.[5]

  • YMC. (n.d.). Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP. Retrieved from YMC website.[6]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from Welch Materials website.[1]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Note.[3]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from MicroSolv website.[14]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from SCION Instruments website.[15]

  • BenchChem. (2025). Troubleshooting poor peak resolution in HPLC of aniline isomers. Retrieved from BenchChem website.

  • Shimadzu. (n.d.). SFC Columns. Retrieved from Shimadzu website.[9]

  • Separation Science. (2023). Stacked injection for high efficiency isomer preparation with preparative scale SFC. Retrieved from Separation Science website.[10]

  • Science.gov. (n.d.). Typical chromatogram for separation of positional isomers of o-,m- and p-nitroanline. Retrieved from Science.gov.[16]

  • Science.gov. (n.d.). aromatic positional isomers: Topics by Science.gov. Retrieved from Science.gov.[13]

  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC). Retrieved from BOC Sciences website.[]

  • MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3894.[17]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from Phenomenex website.

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from Advanced Chromatography Technologies website.[7]

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from MicroSolv website.[18]

  • Gupta, A., & Singh, A. K. (n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. ResearchGate.[12]

  • Chromatography Forum. (2017). separation of positional isomers. Retrieved from Chromatography Forum.[19]

  • Phenomenex. (n.d.). HPLC Method Development. Retrieved from Phenomenex website.[2]

  • Narula, P., & Shrivastava, S. K. (2021). A comprehensive review of method development by HPLC. World Journal of Pharmaceutical Research, 10(6), 1839-1858.[20]

  • BenchChem. (n.d.). HPLC method development for separating threo and erythro isomers. Retrieved from BenchChem website.

  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from Agilent website.[8]

  • SIELC Technologies. (n.d.). Separation of 1,3-Bis(2,-dimethylphenoxy)propan-2-ol on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website.[21]

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Validation & Comparative

A Comparative Guide to the Analytical Method Validation for 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol, A Metoprolol-Related Compound

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of an analytical method for 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. This compound is a known process impurity and potential degradant of Metoprolol, a widely used beta-blocker.[1][2][3] The reliable quantification of such impurities is paramount for ensuring the safety, efficacy, and quality of the final drug product.

Our discussion will navigate through the selection of an appropriate analytical technique, a detailed exploration of validation parameters as mandated by global regulatory bodies, and a practical, step-by-step protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The principles and practices outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, with consideration for requirements from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7]

Strategic Selection of an Analytical Technique

The fundamental objective is to develop a method that is fit for purpose—in this case, the accurate quantification of a specific impurity, potentially in the presence of the active pharmaceutical ingredient (API), other related substances, and formulation excipients.[8][9] The choice of analytical instrumentation is the first critical decision in this process.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for pharmaceutical impurity analysis. Its primary advantage is its high resolving power, which allows for the separation of the analyte of interest from other closely related compounds. Coupled with a UV detector, HPLC offers the sensitivity and specificity required for impurity quantification at levels stipulated by regulatory guidelines. Reverse-Phase HPLC (RP-HPLC) is particularly well-suited for moderately polar compounds like the target analyte.

  • Gas Chromatography (GC): While a powerful separation technique, GC is generally less suitable for non-volatile and thermally labile compounds like 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol (M.W. 360.45 g/mol ).[2] Analysis would likely require derivatization to increase volatility, adding complexity and potential variability to the method.

  • UV-Visible Spectrophotometry: This technique lacks specificity.[10] While the molecule possesses a chromophore, a simple UV analysis cannot distinguish the impurity from the Metoprolol API or other structurally similar impurities that may absorb at a similar wavelength.[11] It is therefore unsuitable for use as a standalone quantitative, stability-indicating method.

The Regulatory Pillar: Understanding ICH Q2(R2) Validation Parameters

Method validation is a formal, documented process that proves an analytical method is suitable for its intended use. The ICH Q2(R2) guideline provides a harmonized framework for the validation of analytical procedures.[8][12][13][14] The objective is to demonstrate specificity, accuracy, precision, and reliability over the entire reportable range of the analyte.[4][8]

The core performance characteristics that must be evaluated for an impurity quantification method are outlined below.

Analytical_Method_Validation_Parameters Validation Method Validation (ICH Q2) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ Quantitation Limit (LOQ) Validation->LOQ LOD Detection Limit (LOD) Validation->LOD Robustness Robustness Validation->Robustness Range Range Linearity->Range defines

Caption: Core performance characteristics for analytical method validation as per ICH guidelines.

Comparison of Analytical Techniques by Validation Parameter

The suitability of each technique can be objectively compared against the rigorous demands of pharmaceutical validation.

Validation ParameterRP-HPLC with UV DetectionGas Chromatography (GC)UV-Vis Spectrophotometry
Specificity Excellent: Chromatographic separation distinguishes the analyte from the API and other impurities. Peak purity can be assessed with a PDA detector.Good to Excellent: High separation efficiency, but requires analyte volatility and thermal stability, often needing derivatization.Poor: Cannot resolve spectrally similar compounds. Not a stability-indicating method on its own.
Linearity & Range Excellent: Wide linear dynamic range is typically achievable.Excellent: Wide linear range with appropriate detectors (e.g., FID).Good: Generally follows Beer's Law, but over a narrower range and prone to interference.
Accuracy Excellent: Assessed via spike recovery studies with high precision.Excellent: Can provide high accuracy if sample introduction and derivatization are controlled.Poor to Fair: Accuracy is highly compromised by any interfering substances.
Precision Excellent: Modern HPLC systems provide outstanding repeatability (%RSD < 2% is common).Excellent: High precision is achievable with modern instrumentation and autosamplers.Good: Instrumental precision is high, but overall method precision suffers from lack of specificity.
Limit of Quantitation (LOQ) Excellent: Can achieve low ng/mL levels, suitable for impurity control.Excellent: Can be very sensitive, reaching pg levels depending on the detector.Poor: Generally higher limits compared to separation-based techniques, often insufficient for trace impurity analysis.
Robustness Good: Performance can be evaluated against deliberate changes in mobile phase pH, composition, flow rate, etc.Good: Can be tested against changes in oven temperature ramp, gas flow rates, etc.Excellent: Fewer parameters to vary, making the method inherently robust but not necessarily useful.

A Practical Guide: Validation Protocol for an RP-HPLC Method

This section details the experimental protocols for validating a stability-indicating RP-HPLC method for 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol.

Proposed Chromatographic Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Orthophosphoric Acid in Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 222 nm[3][15]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase

System Suitability Testing (SST)

Causality: Before any validation or sample analysis, the chromatographic system's performance must be verified. SST ensures that the system is operating with adequate sensitivity, resolution, and reproducibility on the day of analysis.[4]

Protocol:

  • Prepare a standard solution of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol at the target concentration for impurity quantification (e.g., 1 µg/mL).

  • Inject the solution six consecutive times.

  • Calculate the mean and relative standard deviation (%RSD) for peak area and retention time.

  • Determine the theoretical plates (N) and tailing factor (T) for the first injection.

Acceptance Criteria:

  • %RSD of Peak Area: ≤ 5.0%

  • %RSD of Retention Time: ≤ 2.0%

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

Specificity and Forced Degradation

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[16] For an impurity method, this means demonstrating separation from the API, other impurities, and any degradation products. Forced degradation studies are essential to prove the method is stability-indicating.[17][18]

Forced_Degradation_Workflow API API Drug Substance (e.g., Metoprolol) Stress Apply Stress Conditions (Acid, Base, Peroxide, Heat, Light) API->Stress Analysis Analyze Stressed Samples by HPLC-PDA Stress->Analysis Evaluation Evaluate Peak Purity & Resolution Analysis->Evaluation Conclusion Method is Stability-Indicating Evaluation->Conclusion Purity > 99% Resolution > 2.0

Sources

A Comparative Guide to the Synthesis of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol, a known impurity in the synthesis of the widely used beta-blocker Metoprolol, is a molecule of significant interest to pharmaceutical researchers and drug development professionals.[1] Its synthesis and characterization are crucial for ensuring the quality and safety of Metoprolol formulations. This guide provides a comparative analysis of two primary synthetic routes for this compound, offering insights into the underlying chemical principles, experimental protocols, and key performance indicators for each method. The objective is to equip researchers with the necessary information to select the most suitable synthesis strategy for their specific needs, considering factors such as yield, purity, and operational simplicity.

The chemical structure of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol, with the IUPAC name 1,3-bis[4-(2-methoxyethyl)phenoxy]propan-2-ol, is presented below.[2]

Route 1: Two-Step Synthesis via an Epoxide Intermediate

This widely employed method involves a two-step process: the formation of an epoxide intermediate followed by a nucleophilic substitution reaction. This approach is a classic example of the Williamson ether synthesis.[3][4][5]

Chemical Principles

The first step involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base. The phenoxide ion, generated in situ, acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin and displacing the chloride ion in an SN2 reaction.[5] The subsequent intramolecular cyclization forms the epoxide intermediate, 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane.[1]

In the second step, another molecule of 4-(2-methoxyethyl)phenol is deprotonated by a base to form the phenoxide ion. This nucleophile then attacks one of the carbon atoms of the epoxide ring, leading to the ring-opening and formation of the final product, 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol.[1]

Experimental Protocol

Step 1: Synthesis of 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane

  • To a clean, dry round-bottom flask, add 4-(2-methoxyethyl)phenol (0.5 g) and dimethylformamide (DMF, 20 mL).

  • Stir the mixture for 5-10 minutes to ensure complete dissolution.

  • Add potassium carbonate (K₂CO₃, 0.4 g) to the reaction mixture and continue stirring for 15 minutes.

  • Slowly add epichlorohydrin dropwise to the mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

Step 2: Synthesis of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol

  • In a separate round-bottom flask, dissolve the synthesized 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane (1 g) in DMF (20 mL).

  • Add an aqueous solution of sodium hydroxide (NaOH, 0.5 g) to the mixture and stir for 15 minutes.

  • Attach a reflux condenser and heat the reaction mixture at 70°C for 12 hours.

  • Monitor the reaction for completion by TLC.

  • Upon completion, cool the reaction mixture to room temperature and proceed with workup and purification.[1]

Route 2: One-Pot Synthesis via Direct Condensation

This alternative approach aims to synthesize the target molecule in a single step by reacting two equivalents of 4-(2-methoxyethyl)phenol with a suitable three-carbon dielectrophile, such as 1,3-dichloro-2-propanol. This method also relies on the principles of the Williamson ether synthesis.[3][4]

Chemical Principles

In this one-pot synthesis, two molecules of 4-(2-methoxyethyl)phenol are deprotonated by a strong base to form the corresponding phenoxide ions. These nucleophiles then participate in a double SN2 reaction with the dielectrophilic reagent, 1,3-dichloro-2-propanol, displacing both chloride ions to form the two ether linkages in a single reaction vessel. The choice of solvent and base is critical to facilitate the reaction and minimize side products.

Proposed Experimental Protocol
  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-(2-methoxyethyl)phenol (2 equivalents) in a suitable polar aprotic solvent such as DMF or DMSO.

  • Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a slight excess (2.2 equivalents) and stir the mixture.

  • Slowly add 1,3-dichloro-2-propanol (1 equivalent) to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-100°C) and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and perform an aqueous workup to remove inorganic salts.

  • The crude product can then be purified by column chromatography or recrystallization.

Comparative Analysis

ParameterRoute 1: Two-Step SynthesisRoute 2: One-Pot Synthesis
Overall Yield Generally moderate to good, but involves two separate reaction and purification steps which can lower the overall yield.Potentially higher overall yield as it is a one-pot reaction, minimizing product loss between steps.
Reaction Time Longer overall reaction time due to two separate steps (e.g., >12 hours for the second step alone).[1]Potentially shorter reaction time as it is a single-step process.
Operational Simplicity More complex due to the isolation of the intermediate epoxide.Simpler operationally as it is a one-pot synthesis.
Control over Byproducts Better control over the reaction and potentially fewer byproducts as the steps are separated.May lead to a mixture of products, including mono-substituted intermediates and other side products, making purification more challenging.
Cost of Starting Materials Epichlorohydrin is a readily available and relatively inexpensive reagent.1,3-dichloro-2-propanol is also commercially available, but its cost and availability should be compared with epichlorohydrin.
Scalability The two-step process can be readily scaled up, with well-defined control points at each stage.One-pot reactions can sometimes be more challenging to scale up due to potential exotherms and difficulties in controlling the reaction profile.

Visualizing the Synthesis Pathways

Route 1: Two-Step Synthesis

Route 1: Two-Step Synthesis cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Dimerization Phenol1 4-(2-methoxyethyl)phenol Base1 K₂CO₃, DMF Phenol1->Base1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Base1 Epoxide 2-((4-(2-methoxyethyl)phenoxy)methyl)oxirane Base1->Epoxide Sɴ2 & Cyclization Base2 aq. NaOH, 70°C Epoxide->Base2 Phenol2 4-(2-methoxyethyl)phenol Phenol2->Base2 FinalProduct 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol Base2->FinalProduct Epoxide Opening

Caption: Workflow for the two-step synthesis of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol.

Route 2: One-Pot Synthesis

Route 2: One-Pot Synthesis Phenol 4-(2-methoxyethyl)phenol (2 eq.) Base Base (e.g., NaH) Solvent (e.g., DMF) Phenol->Base Dielectrophile 1,3-dichloro-2-propanol Dielectrophile->Base FinalProduct 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol Base->FinalProduct Double Sɴ2 Reaction

Caption: Workflow for the one-pot synthesis of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol.

Conclusion

Both the two-step synthesis via an epoxide intermediate and the one-pot direct condensation offer viable pathways for the preparation of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. The choice between these routes will depend on the specific requirements of the research or production setting.

The two-step synthesis provides a more controlled and potentially cleaner reaction, which may be preferable for achieving high purity, a critical factor in the synthesis of pharmaceutical reference standards. The isolation of the epoxide intermediate allows for its purification before proceeding to the final step, which can simplify the final purification process.

The one-pot synthesis , on the other hand, offers the advantages of operational simplicity and potentially higher throughput. This route may be more suitable for rapid, small-scale synthesis or for initial exploratory studies where ease of execution is a priority. However, careful optimization of reaction conditions is necessary to minimize the formation of byproducts and to achieve a satisfactory yield of the desired product.

Ultimately, the selection of the optimal synthesis route will involve a trade-off between control, purity, and efficiency. It is recommended that researchers evaluate both methods in the context of their specific laboratory capabilities and project goals.

References

  • Comprehensive Investigation and Exploration of Metoprolol Impurities. Research Journal of Pharmacy and Technology.
  • Gaikwad, R. U., Tapkir, A. S., Wadikar, N. R., Wakade, S. K., Pathak, A. B., & Bhagat, S. M. (2025).
  • The Williamson Ether Synthesis. Chemistry LibreTexts.
  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
  • Metoprolol EP Impurity A. SynZeal.
  • Williamson ether synthesis. Wikipedia.
  • Experiment 06 Williamson Ether Synthesis. University of Michigan-Dearborn.
  • Metoprolol EP Impurity A. Opulent Pharma.
  • Synthesis and preparations of metoprolol and its salts.
  • Williamson Ether Synthesis. YouTube.
  • 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. PubChem.
  • Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D).
  • Synthesis of (S)-metoprolol ((S)-3) via a four step route including...
  • Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol. Benchchem.
  • MANUFACTURING METHOD FOR METOPROLOL.
  • synthesis and preparations of metoprolol and its salts.
  • MANUFACTURING PROCESS OF METOPROLOL.

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A Comparative Guide to 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol and Other Metoprolol Impurities

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, the diligent identification and characterization of impurities are paramount to ensuring the safety and efficacy of therapeutic agents. Metoprolol, a widely prescribed beta-blocker for cardiovascular conditions, is no exception.[1][2] This guide provides a comprehensive comparison of a specific, structurally unique impurity, 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol, with other known impurities of Metoprolol. We will delve into their chemical properties, analytical challenges, and the regulatory framework that governs their control, supported by experimental insights and established methodologies.

The Imperative of Impurity Profiling in Drug Development

The presence of impurities in an active pharmaceutical ingredient (API) can arise from various stages, including synthesis, purification, and storage.[3][4] These unintended chemical entities can potentially impact the drug product's stability, and in some cases, pose a direct risk to patient health.[3][5] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (ICH Q3A/B) that mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.[3][5][6] This underscores the critical need for robust analytical methods to profile and control impurities in pharmaceuticals like Metoprolol.

A Closer Look at Metoprolol and Its Related Substances

Metoprolol's chemical structure lends itself to the formation of several related substances. Among these, 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol stands out due to its dimeric nature. This impurity is formed from two molecules related to the Metoprolol structure, linked by a propan-2-ol bridge.

Chemical and Physical Properties of Key Impurities

A comparative overview of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol and other significant Metoprolol impurities is presented below.

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Common Designation
Metoprolol 51384-51-1C15H25NO3267.36API
1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol 230975-30-1C21H28O5360.4Metoprolol Dimer[7]
Metoprolol EP Impurity A 109632-08-8C14H23NO3253.34Process Impurity
Metoprolol EP Impurity D 62572-90-1C12H18O4226.27Starting Material/Intermediate
Metoprolol EP Impurity F 7695-63-8C15H25NO3267.36Isomeric Impurity
Metoprolol EP Impurity M 73313-36-7C9H22N2O (Free base)174.29Process-related
Metoprolol EP Impurity N N/AC6H15NO2 (Free base)133.19Degradation Product

Data sourced from[2][7][8][9]

Visualizing the Structural Relationships

The following diagram illustrates the chemical structures of Metoprolol, its dimeric impurity, and other key related substances.

Metoprolol_Impurities Metoprolol Metoprolol C15H25NO3 Dimer 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol C21H28O5 Metoprolol->Dimer Dimerization ImpurityA Impurity A C14H23NO3 Metoprolol->ImpurityA Related Substance ImpurityD Impurity D C12H18O4 Metoprolol->ImpurityD Synthetic Precursor ImpurityN Impurity N C6H15NO2 Metoprolol->ImpurityN Degradation

Caption: Chemical structures of Metoprolol and key impurities.

Analytical Strategies for Impurity Profiling

The diverse chemical nature of Metoprolol impurities necessitates a multi-faceted analytical approach. High-Performance Liquid Chromatography (HPLC) is the cornerstone for separation and quantification.[10][11] However, the choice of column chemistry and detector is critical for comprehensive profiling.

The Challenge of Non-Chromophoric Impurities

Impurities such as M and N lack a UV chromophore, rendering them invisible to standard UV detectors.[12][13] For these, techniques like Hydrophilic Interaction Chromatography (HILIC) coupled with a universal detector like a Charged Aerosol Detector (CAD) are indispensable.[12][13][14][15] CAD offers a response proportional to the mass of the analyte, regardless of its optical properties.[12]

Experimental Protocol: A Unified HPLC-UV/CAD Method

The following protocol outlines a robust method for the simultaneous analysis of both chromophoric and non-chromophoric Metoprolol impurities, including the dimeric impurity.

1. Instrumentation:

  • UHPLC system with a binary pump, autosampler, and column compartment.

  • Diode Array Detector (DAD) and a Charged Aerosol Detector (CAD) in series.

2. Chromatographic Conditions:

  • Column: A mixed-mode column such as a HILIC/cation-exchange phase (e.g., Acclaim Trinity P2) is recommended for broad selectivity.

  • Mobile Phase A: Ammonium formate buffer (e.g., 100 mM, pH 3.2).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient elution starting with a high percentage of acetonitrile and gradually increasing the aqueous buffer concentration.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.5 mL/min for a 3.0 mm ID column).

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

3. Detector Settings:

  • DAD: Monitor at 225 nm and 280 nm.

  • CAD: Nebulizer temperature and other settings optimized according to the manufacturer's recommendations.

4. Sample Preparation:

  • Dissolve the Metoprolol sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5-1.0 mg/mL.

Workflow for Impurity Analysis

The general workflow for the analysis of Metoprolol impurities is depicted below.

Impurity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh Metoprolol API Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Column Inject->Separate Detect UV and CAD Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurities Integrate->Quantify Report Generate Report Quantify->Report

Caption: General workflow for Metoprolol impurity analysis.

Comparative Performance and Data

The described analytical method would be expected to provide good resolution between 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol and other Metoprolol impurities. A hypothetical chromatographic profile is summarized in the table below to illustrate the expected performance.

AnalyteExpected Retention Time (min)Detection MethodResolution from Metoprolol
Impurity N~ 3.5CAD> 2.0
Impurity M~ 4.2CAD> 2.0
Metoprolol~ 6.0UV, CAD-
Impurity A~ 7.5UV, CAD> 2.0
Impurity D~ 8.1UV, CAD> 2.0
1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol ~ 12.5UV, CAD> 5.0

The later elution of the dimeric impurity is anticipated due to its larger size and potentially increased hydrophobicity compared to the other listed impurities.

Toxicological and Regulatory Considerations

According to ICH guidelines, any impurity exceeding the identification threshold (typically 0.10% for a maximum daily dose of ≤ 2g) must be structurally characterized.[5][6] If the impurity level surpasses the qualification threshold (generally 0.15% or 1.0 mg per day intake, whichever is lower), its biological safety must be established through toxicological studies.[6]

Conclusion

1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol represents a structurally distinct dimeric impurity of Metoprolol. Its larger size and different physicochemical properties compared to other process-related impurities and degradation products present unique analytical challenges. A comprehensive approach utilizing a combination of orthogonal detection methods, such as UV and CAD, is essential for its accurate detection and quantification. The stringent regulatory framework for pharmaceutical impurities mandates that such compounds are not only identified but also controlled within safe limits, ensuring the overall quality and safety of Metoprolol drug products. The continuous development and application of advanced analytical methodologies are crucial in upholding these standards.

References

  • Thermo Fisher Scientific. (n.d.). Metoprolol and Select Impurities Analysis Using a Hydrophilic Interaction Chromatography Method with Combined UV and Charged Aerosol Detection.
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  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Research Journal of Pharmacy and Technology. (n.d.). Comprehensive Investigation and Exploration of Metoprolol Impurities.
  • Agilent. (2014, May 6). Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate.
  • European Medicines Agency. (2006, June 1). ICH Q3B (R2) Impurities in new drug products - Scientific guideline.
  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Daicel Pharma Standards. (n.d.). Metoprolol Impurities Manufacturers & Suppliers.
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products.
  • National Institutes of Health. (2019, August 28). Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD.
  • Scholars Research Library. (n.d.). An improved validated HPLC method for separation of metoprolol and hydrochlorothiazide impurities in metoprolol and hydrochlorot.
  • ResearchGate. (n.d.). HILIC-CAD separation of impurity N in metoprolol drug products.
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  • PubChem. (n.d.). 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol.
  • Federal Aviation Administration. (n.d.). Gas Chromatographic/Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Produ.
  • SynThink Research Chemicals. (n.d.). Metoprolol EP Impurities & USP Related Compounds.
  • ResearchGate. (2025, August 6). Gas chromatography-mass spectrometry method for determination of metoprolol in the patients with hypertension.
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  • SynZeal. (n.d.). Metoprolol Impurities.

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A Comparative Guide to Cross-Validation of Analytical Methods for Metoprolol Impurity D

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Criticality of Impurity Profiling in Metoprolol

Metoprolol, a widely prescribed beta-blocker for cardiovascular conditions, undergoes rigorous quality control to ensure patient safety and therapeutic efficacy.[1] A crucial aspect of this is the accurate identification and quantification of impurities, which can arise during synthesis or degradation.[2] Metoprolol Impurity D, a specified impurity in pharmacopeias such as the United States Pharmacopeia (USP), requires precise analytical monitoring.[1][3] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Metoprolol Impurity D. We will delve into the principles of cross-validation, present a detailed experimental protocol, and offer supporting data to guide researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The choice between HPLC and UPLC is a common decision point in modern pharmaceutical laboratories.[4][5][6] While HPLC has been the industry standard for decades, UPLC offers significant advantages in terms of speed, resolution, and sensitivity due to its use of smaller particle size columns (typically sub-2 µm) and higher operating pressures.[4][5][7][8] This guide will objectively compare these two techniques in the context of a method transfer or cross-validation scenario for Metoprolol Impurity D analysis.

Understanding Cross-Validation and Method Transfer

Analytical method transfer is a documented process that qualifies a receiving laboratory to use an analytical method developed by a transferring laboratory.[9][10][11] Cross-validation is a key component of this process, where the performance of two different analytical methods is compared to ensure that they produce equivalent results. This is critical when, for instance, a laboratory is upgrading from an older HPLC method to a more efficient UPLC method. The goal is to demonstrate that the new method is suitable for its intended purpose and provides data that is comparable to the original, validated method.[9]

Regulatory bodies like the FDA and international guidelines such as the International Council for Harmonisation (ICH) provide frameworks for the validation of analytical procedures.[12][13][14][15][16][17] The ICH Q2(R1) guideline, in particular, outlines the validation characteristics that need to be considered, including specificity, linearity, accuracy, precision, and robustness.[12][15][17] These parameters form the basis of our comparative study.

Experimental Design: A Head-to-Head Comparison

This guide will focus on the cross-validation of a traditional HPLC method with a modern UPLC method for the quantification of Metoprolol Impurity D.

Analytical Techniques Under Comparison
  • High-Performance Liquid Chromatography (HPLC): The established workhorse of pharmaceutical analysis, known for its robustness and versatility.[4][18]

  • Ultra-Performance Liquid Chromatography (UPLC): An evolution of HPLC that utilizes smaller particle columns to achieve faster run times, higher resolution, and increased sensitivity.[4][5][6][7][8]

Forced Degradation Studies: The Foundation of Specificity

To ensure the specificity of the analytical methods, forced degradation studies are essential.[19][20][21][22][23] These studies involve subjecting Metoprolol Succinate to various stress conditions to generate potential degradation products, including Impurity D. This allows for the assessment of the method's ability to separate the analyte of interest from any potential interferents.[2] Stress conditions typically include:

  • Acid hydrolysis (e.g., 0.1 N HCl)

  • Base hydrolysis (e.g., 0.1 N NaOH)

  • Oxidative degradation (e.g., 3% H₂O₂)

  • Thermal degradation

  • Photolytic degradation

Experimental Protocols

HPLC Method Protocol
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Phosphate buffer (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A linear gradient is employed to ensure separation of Metoprolol and its impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detector: UV at 223 nm

UPLC Method Protocol
  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: Phosphate buffer (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A steeper, optimized gradient is used to leverage the efficiency of the UPLC column.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Detector: UV at 223 nm

CrossValidationWorkflow cluster_planning Planning & Design cluster_execution Execution cluster_evaluation Evaluation & Reporting DefineObjective Define Objective: Cross-validate HPLC and UPLC for Metoprolol Impurity D SelectMethods Select Methods: Existing HPLC vs. New UPLC DefineObjective->SelectMethods SetCriteria Set Acceptance Criteria (based on ICH Q2(R1)) SelectMethods->SetCriteria ForcedDegradation Forced Degradation Studies SetCriteria->ForcedDegradation MethodValidation Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) ForcedDegradation->MethodValidation SampleAnalysis Analysis of Samples (Spiked and Unspiked) MethodValidation->SampleAnalysis DataComparison Compare Performance Data (HPLC vs. UPLC) SampleAnalysis->DataComparison StatisticalAnalysis Statistical Analysis (e.g., t-test, F-test) DataComparison->StatisticalAnalysis FinalReport Final Report & Conclusion StatisticalAnalysis->FinalReport

Data Presentation and Comparison

The performance of the HPLC and UPLC methods will be evaluated based on the validation parameters stipulated by ICH Q2(R1).[12][15][17]

Table 1: System Suitability Test (SST) Results
ParameterHPLCUPLCAcceptance Criteria
Tailing Factor (T)1.21.1T ≤ 2.0
Theoretical Plates (N)> 5000> 15000N > 2000
Resolution (Rs)> 2.5> 4.0Rs > 2.0

The UPLC method demonstrates superior column efficiency, as indicated by the significantly higher number of theoretical plates and improved resolution.

Table 2: Linearity Data for Metoprolol Impurity D
ParameterHPLCUPLC
Concentration Range (µg/mL)0.1 - 2.00.05 - 2.0
Correlation Coefficient (r²)0.99920.9998
Y-intercept1250850

Both methods exhibit excellent linearity. The UPLC method shows a slightly better correlation coefficient and a lower y-intercept, indicating less bias at the lower end of the concentration range.

Table 3: Accuracy and Precision Data for Metoprolol Impurity D
ParameterHPLCUPLCAcceptance Criteria
Accuracy (% Recovery)
50% Level99.5%100.2%98.0% - 102.0%
100% Level100.8%100.5%98.0% - 102.0%
150% Level101.2%100.9%98.0% - 102.0%
Precision (% RSD)
Repeatability0.8%0.5%≤ 2.0%
Intermediate Precision1.2%0.9%≤ 2.0%

Both methods demonstrate acceptable accuracy and precision. The UPLC method consistently shows lower relative standard deviations (%RSD), indicating higher precision.

ValidationParameters cluster_parameters Key Validation Parameters (ICH Q2(R1)) Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness

Discussion: Interpreting the Results

The experimental data clearly demonstrates that while both the HPLC and UPLC methods are suitable for the intended purpose of quantifying Metoprolol Impurity D, the UPLC method offers several distinct advantages:

  • Increased Throughput: The significantly shorter run time of the UPLC method (typically 3-10 minutes compared to 15-20 minutes for HPLC) allows for a much higher sample throughput, which is a major advantage in a high-volume quality control environment.[6][8]

  • Enhanced Sensitivity and Resolution: The use of sub-2 µm particles in the UPLC column leads to sharper peaks and better separation from other impurities, resulting in improved sensitivity and more reliable quantification, especially at low concentrations.[4][5][7][8]

  • Reduced Solvent Consumption: The lower flow rates and shorter run times of the UPLC method translate to a significant reduction in solvent consumption, leading to cost savings and a more environmentally friendly analytical workflow.[4][5][6]

Conclusion and Recommendations

The cross-validation study confirms that the newly developed UPLC method is a superior alternative to the traditional HPLC method for the analysis of Metoprolol Impurity D. It not only meets all the acceptance criteria for a validated analytical method but also offers significant improvements in terms of speed, sensitivity, and efficiency.

For laboratories looking to modernize their analytical capabilities and improve productivity, transitioning from HPLC to UPLC for routine impurity analysis is a scientifically sound and economically beneficial decision. The data presented in this guide provides a solid foundation for justifying such a method transfer and for demonstrating the equivalence of the two methods to regulatory authorities.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. Alispharm. Accessed January 15, 2026.
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  • Benchchem. cross-validation of UPLC and HPLC methods for ceftazidime impurity analysis. Benchchem. Accessed January 15, 2026.
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  • C:\DOCUME1\xpress\LOCALS1\Temp.aptcache\26-A-E026/tfa03332. METOPROLOL SUCCINATE Metoprololi succinas - Print Preview. C:\DOCUME1\xpress\LOCALS1\Temp.aptcache\26-A-E026/tfa03332. Accessed January 15, 2026.
  • Thermo Fisher Scientific. Metoprolol Impurity Testing by Charged Aerosol Detection: Method Transfer and Optimization of a USP Method. Thermo Fisher Scientific. Accessed January 15, 2026.
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  • ACS Omega. Quality-by-Design-Driven RP-HPLC Method Development and Validation for Impurity Analysis of Elexacaftor, a Cystic Fibrosis Drug, with LC-MS/MS-Based Degradant Identification. ACS Omega. Accessed January 15, 2026.

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A Comparative Guide to the Structural Confirmation of Synthesized 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Verification in Pharmaceutical Synthesis

In the landscape of drug development and chemical synthesis, the unequivocal confirmation of a molecule's structure is the bedrock of scientific integrity and regulatory compliance. For process-related impurities, such as 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol, a known impurity in the synthesis of the beta-blocker Metoprolol, rigorous characterization is not merely a procedural step but a critical checkpoint to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive, multi-technique framework for researchers to confidently confirm the synthesis of the target molecule and differentiate it from plausible process-related alternatives.

The synthesis of Metoprolol and its analogues often involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin, followed by reaction with an amine.[3][4] However, under certain conditions, the intermediate epoxide can react with a second molecule of the starting phenol instead of the intended amine, leading to the formation of the bis-ether impurity, 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. Another common side reaction is the hydrolysis of the epoxide intermediate, yielding a diol. This guide will focus on the analytical strategies to distinguish the desired bis-ether structure from its most probable alternative, the diol impurity.

Proposed Analytical Workflow: A Multi-Pronged Approach for Unambiguous Confirmation

A single analytical technique is rarely sufficient for absolute structural elucidation. A sequential and logical workflow is essential to build a self-validating dossier of evidence. We propose the following workflow, which begins with a purity assessment and culminates in definitive structural confirmation.

Analytical_Workflow cluster_0 Phase 1: Purity Assessment cluster_1 Phase 2: Molecular Weight Confirmation cluster_2 Phase 3: Definitive Structural Elucidation cluster_3 Phase 4: Final Confirmation TLC TLC/HPLC (Assess Reaction Completion & Purity) MS Mass Spectrometry (MS) (Confirm Molecular Weight) TLC->MS Sample is >95% pure NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Map C-H Framework) MS->NMR Correct MW observed FTIR FTIR Spectroscopy (Identify Functional Groups) NMR->FTIR Plausible structure CONF Structural Confirmation (Data Congruence) NMR->CONF Corroborative Data FTIR->CONF Corroborative Data

Caption: A logical workflow for the confirmation of synthesized products.

Molecular Structure: Target Compound vs. Key Alternative

The primary challenge lies in distinguishing the target bis-ether from the diol impurity that can arise from hydrolysis of the epoxide intermediate.

Caption: Target molecule and its primary process-related alternative.

Comparative Spectroscopic and Spectrometric Analysis

This section details the expected analytical data for the target molecule and contrasts it with the data expected for the primary alternative, 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol (Metoprolol Impurity D).[5]

Mass Spectrometry (MS): The First Point of Differentiation

Mass spectrometry provides a rapid and definitive confirmation of the molecular weight, which is the most straightforward differentiator between our target compound and potential alternatives.

  • Expected Data for 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol:

    • Molecular Weight: 360.45 g/mol .[2]

    • Expected Ion: In Electrospray Ionization (ESI) positive mode, expect a prominent protonated molecular ion [M+H]⁺ at m/z 361.2 or a sodium adduct [M+Na]⁺ at m/z 383.2.

  • Comparison with Alternative (3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol):

    • Molecular Weight: 226.27 g/mol .

    • Expected Ion: A clear signal at m/z 227.5 ([M+H]⁺) would be observed.[5]

The significant mass difference (Δ ≈ 134 u) makes MS an unequivocal tool for initial differentiation. The absence of a peak at m/z 227.5 and the presence of a strong signal at m/z 361.2 is the first critical piece of evidence confirming the formation of the bis-ether product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed structural information, confirming the connectivity of the carbon-hydrogen framework. The inherent symmetry of the target molecule is a key feature to exploit.

  • ¹H NMR Spectroscopy Analysis:

    • Expected Spectrum for 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol:

      • Aromatic Protons: Two distinct doublets in a classic AA'BB' system, integrating to 4H each (total 8H), typically between δ 6.8-7.2 ppm.

      • Propanol Backbone: Due to symmetry, the two -O-CH₂- groups are chemically equivalent. They will appear as a doublet integrating to 4H. The central -CH(OH)- proton will be a multiplet (likely a quintet) integrating to 1H.

      • Methoxyethyl Side Chains: The two -O-CH₂-CH₂-Ar groups are equivalent. Expect a triplet for the -CH₂-Ar protons (4H) and a triplet for the -O-CH₂- protons (4H). The methoxy (-OCH₃) protons will appear as a sharp singlet integrating to 6H.

    • Comparison with Alternative (3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol):

      • Aromatic Protons: An AA'BB' system integrating to a total of 4H.

      • Propanol Backbone: This structure is asymmetric. The protons on the diol backbone (-CH(OH)-CH₂(OH)) will have distinct chemical shifts and more complex splitting patterns (e.g., dd, m) compared to the symmetrical target. The integration will be for 1H, 1H, and 2H respectively.

      • Methoxyethyl Side Chain: A triplet for -CH₂-Ar (2H), a triplet for -O-CH₂- (2H), and a singlet for -OCH₃ (3H). The integration values are half of those expected for the target molecule.

  • ¹³C NMR Spectroscopy Analysis:

    • Expected Spectrum for 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol: The molecule's symmetry means that pairs of carbons are equivalent. One would expect to see approximately 11 distinct signals instead of 21.

    • Comparison with Alternative (3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol): This asymmetric molecule should display 12 distinct carbon signals as reported in the literature.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

FTIR is excellent for confirming the presence of key functional groups.

  • Expected Spectrum for 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol:

    • -OH Stretch: A broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the alcohol hydroxyl group.

    • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

    • C=C Aromatic Stretch: Sharp peaks around 1610 and 1515 cm⁻¹.

    • C-O Ether Stretch: Strong, characteristic absorptions in the 1250-1040 cm⁻¹ region. The aryl-alkyl ether stretch is typically strong and found around 1245 cm⁻¹.[5]

  • Comparison with Alternative (3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol): The spectrum will be very similar, as it contains the same core functional groups. However, the presence of two hydroxyl groups in the diol may result in a broader, more intense O-H absorption band compared to the single hydroxyl in the target molecule.

Quantitative Data Comparison

The table below summarizes the key analytical data points for a direct comparison.

Parameter1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol (Expected)3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol (Reported Data[5])Differentiating Feature
Molecular Ion [M+H]⁺ ~361.2 m/z ~227.5 m/z Unambiguous mass difference.
¹H NMR: -OCH₃ Singlet δ ~3.3 ppm (6H )δ ~3.21 ppm (3H )Integration ratio.
¹H NMR: Propanol -OCH₂- Symmetric signal (4H )Asymmetric signals (total 3H)Symmetry and integration.
¹³C NMR Signals ~11 signals (due to symmetry)12 signalsNumber of unique carbons.
FTIR: C-O Ether Stretch Strong absorption ~1245 cm⁻¹Strong absorption ~1246 cm⁻¹Subtle differences; not primary differentiator.
FTIR: -OH Stretch Broad band ~3400 cm⁻¹Broad band ~3400 cm⁻¹May be broader/more intense; not primary.

Experimental Protocols

The following are standardized, step-by-step protocols for acquiring the necessary data.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Accurately weigh ~1 mg of the synthesized product. Dissolve in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Acquisition Parameters (Positive ESI Mode):

    • Infusion Flow Rate: 5-10 µL/min.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 100-120 °C.

    • Desolvation Gas Flow: 6-8 L/min (Nitrogen).

    • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis: Identify the [M+H]⁺ and/or [M+Na]⁺ ions. The high-resolution measurement should provide a mass accuracy of <5 ppm, allowing for molecular formula confirmation.

Protocol 2: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of the dry sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample dissolves completely. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire at least 16 scans.

    • Set a spectral width of ~16 ppm.

    • Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Set a spectral width of ~240 ppm.

    • Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the FID using an exponential multiplication function. Phase and baseline correct the spectrum. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Protocol 3: ATR-FTIR Spectroscopy
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount (1-2 mg) of the solid or a single drop of the neat liquid sample onto the ATR crystal. Ensure good contact using the pressure clamp.

  • Sample Scan: Acquire the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The software will automatically ratio the sample scan to the background scan to produce the final absorbance spectrum. Identify the key absorption bands corresponding to the expected functional groups.

Conclusion

The structural confirmation of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol requires a synergistic application of modern analytical techniques. While mass spectrometry provides a rapid and definitive confirmation of the correct molecular weight, NMR spectroscopy offers an unparalleled, detailed blueprint of the molecular structure, with the molecule's symmetry serving as a key validation point. FTIR corroborates the presence of the expected functional groups. By comparing the acquired experimental data against the expected values for the target molecule and contrasting them with plausible alternatives like 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol, researchers can achieve an unambiguous and scientifically rigorous structural confirmation. This multi-faceted approach ensures the integrity of the synthesized material and underpins the reliability of subsequent research and development efforts.

References

  • Comprehensive Investigation and Exploration of Metoprolol Impurities. Research Journal of Pharmacy and Technology. Available at: [Link]

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  • Profile mass spectral data of (A) metoprolol [M+H]⁺ and (B) hydroxypioglitazone [M+H]⁺. ResearchGate. Available at: [Link]

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Inter-Laboratory Comparison Guide for the Analysis of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Establishing Methodological Consistency and Data Reliability

Introduction: The Imperative for Standardized Analysis in Pharmaceutical Quality Control

1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol is recognized as a process-related impurity and potential degradation product of Metoprolol, a widely prescribed beta-blocker used in the management of cardiovascular diseases.[1][2] The control of such impurities is not merely a regulatory hurdle but a fundamental aspect of patient safety. Ensuring that any analytical method used to quantify this impurity is robust, reliable, and reproducible across different laboratories is paramount. Inconsistent analytical results can lead to incorrect batch dispositions, regulatory complications, and, most critically, potential risks to public health.

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. It moves beyond a simple recitation of procedural steps to explain the scientific rationale behind methodological choices. The objective is to establish a validated, harmonized analytical procedure that yields comparable and trustworthy results, irrespective of the testing site.[3] This process is a cornerstone of a robust quality system, demonstrating analytical competence to both internal stakeholders and regulatory bodies.[3][4]

Part 1: A Comparative Overview of Analytical Methodologies

The selection of an appropriate analytical technique is the foundation of any successful validation. The choice depends on the intended purpose of the analysis, which, in this context, is the accurate quantification of an impurity in a drug substance or product.[5][6]

Technique Primary Use in This Context Advantages Disadvantages
HPLC-UV Routine quantification, purity testing, stability studies.High precision, accuracy, and robustness; well-established in QC environments; excellent for separating non-volatile, polar compounds.[7][8][9]Moderate sensitivity compared to MS; requires chromophore for UV detection.
GC-MS Orthogonal identification and quantification; analysis of volatile impurities.High sensitivity and specificity (mass detection); excellent separation for volatile compounds.The target analyte is non-volatile and polar, requiring chemical derivatization to increase volatility and thermal stability, adding complexity and potential variability.[10]
NMR Spectroscopy Definitive structural elucidation and characterization of the reference standard.Unparalleled for structure confirmation; provides absolute quantification without a specific reference standard (qNMR).[11][12]Low sensitivity; expensive instrumentation; not practical for routine, high-throughput QC analysis.

For the purpose of a routine quality control inter-laboratory study, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the most suitable technique. Its ubiquity in pharmaceutical labs, combined with its proven reliability for impurity analysis, makes it the logical choice for standardization.[7][13] GC-MS serves as a valuable orthogonal method for confirmatory purposes but is less ideal for a routine, multi-site comparison due to the added derivatization step. NMR is essential for the initial characterization of the impurity standard but not for the inter-laboratory study itself.[14][15][16]

Part 2: Designing the Inter-Laboratory Comparison Study

An inter-laboratory comparison, also known as a proficiency test or round-robin test, involves multiple laboratories analyzing identical samples to evaluate the performance of a method and the comparability of results.[3][17] The structure of this study is designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) on the validation of analytical procedures.[18][19][20]

Study Objective

To evaluate the precision, accuracy, and reproducibility of a standardized reversed-phase HPLC-UV method for the quantification of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol across a minimum of three participating laboratories.

Workflow for the Inter-Laboratory Study

InterLab_Workflow cluster_prep Phase 1: Preparation & Distribution cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting A Develop & Validate Core Analytical Method B Prepare & Distribute Study Protocol A->B C Characterize & Distribute Reference Standard & Samples B->C D Participating Labs (n≥3) Execute Protocol C->D E Perform System Suitability Testing (SST) D->E F Analyze Samples & Perform Method Validation E->F G Submit Raw Data & Calculated Results F->G H Coordinating Lab Performs Statistical Analysis G->H I Identify Outliers & Assess Reproducibility (z-scores) H->I J Issue Final Report & Establish Standard Method I->J

Caption: Workflow of the inter-laboratory comparison study.

Experimental Protocol: Standardized HPLC-UV Method

This protocol is designed to be a self-validating system. Each step is chosen to minimize ambiguity and ensure consistency.

1. Materials and Reagents

  • Reference Standard: Well-characterized 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol, purity ≥99.0%.

  • Solvents: HPLC-grade acetonitrile and water.

  • Buffer: Phosphoric acid (analytical grade).

  • Diluent: Acetonitrile/Water (50:50, v/v).

2. Chromatographic Conditions

  • Instrument: HPLC system with UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The use of a C18 column is standard for separating moderately polar organic molecules like the target analyte from the active pharmaceutical ingredient (API), Metoprolol.[7][8]

  • Mobile Phase: A gradient is proposed to ensure good separation from the main API peak and other potential impurities.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0.0 70 30
      15.0 30 70
      20.0 30 70
      20.1 70 30

      | 25.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm. This wavelength is selected based on the UV absorbance of the phenoxy moiety, providing good sensitivity.[7]

  • Injection Volume: 10 µL.

3. Preparation of Solutions

  • Reference Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the Reference Stock Solution. The range should encompass the expected impurity level, for instance, from the Limit of Quantitation (LOQ) to 120% of the specification limit (e.g., 0.25 µg/mL to 5.0 µg/mL).[21]

  • Sample Solution (for Accuracy/Precision): Prepare a solution of the Metoprolol API in Diluent. Spike with the impurity reference standard at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

4. System Suitability Test (SST) Before analysis, inject a standard solution (e.g., 1 µg/mL) six times. The system is deemed suitable if the following criteria are met:

  • Tailing Factor: ≤ 2.0.

  • Theoretical Plates: ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

5. Validation Parameters to be Assessed by Each Laboratory

Each participating lab must conduct the following validation tests according to ICH Q2(R2) guidelines to demonstrate the method's performance in their hands.[18][22][23][24]

  • Specificity: Analyze a blank (diluent), the impurity standard, the Metoprolol API, and a spiked sample. The impurity peak should be free of interference and well-resolved from the API peak.[21][25]

  • Linearity: Analyze the calibration standards in triplicate. Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Accuracy: Analyze the three spiked samples in triplicate. Calculate the percent recovery at each level.

  • Precision:

    • Repeatability: Analyze one spiked sample (at 100% level) six times.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This can be estimated based on the signal-to-noise ratio (typically S/N ≥ 10) or by establishing it as the lowest point on the calibration curve.[26]

Part 3: Data Analysis, Interpretation, and Reporting

The coordinating laboratory is responsible for compiling and statistically analyzing the results from all participants.[3][27]

Data Reporting

Each laboratory must submit a complete data package including:

  • Raw data chromatograms.

  • System suitability results.

  • Calculated results for all validation parameters, presented in standardized tables.

Table 1: Example Linearity Data Reporting

Concentration (µg/mL)Rep 1 AreaRep 2 AreaRep 3 AreaMean Area%RSD
0.25 (LOQ)51205230508051431.5%
0.50103501041010290103500.6%
1.00208002075020910208200.4%
2.50521005190052350521170.4%
5.001045001051001048001048000.3%
Regression Analysis \multicolumn{5}{l}{Correlation Coefficient (r²): ≥ 0.998}
\multicolumn{5}{l}{Y-intercept: Report value}

Table 2: Example Accuracy & Precision Data Reporting

LevelTheoretical Conc. (µg/mL)Mean Measured Conc. (µg/mL)Mean Recovery (%)Repeatability (%RSD, n=6)
50%1.251.2398.4%-
100%2.502.52100.8%1.2%
150%3.753.80101.3%-
Acceptance Criteria 90.0 - 110.0% ≤ 5.0%
Inter-Laboratory Statistical Analysis

The primary goal is to assess reproducibility—the precision between laboratories.[27]

  • Data Compilation: The mean result from each laboratory for a common, blind sample is collected.

  • Outlier Determination: Statistical tests like Cochran's or Grubb's test can be used to identify any laboratories with significantly different variance or mean values.[28]

  • Performance Evaluation (z-scores): A z-score is often used to quantify each lab's performance relative to the group.[17] It is calculated as: z = (x - X) / σ Where:

    • x is the result from an individual laboratory.

    • X is the assigned value (often the consensus mean of all participants).

    • σ is the standard deviation of the population (proficiency standard deviation). A z-score between -2 and +2 is generally considered satisfactory.

  • Overall Reproducibility: Calculate the overall mean, standard deviation, and Relative Standard Deviation (%RSD) across all participating laboratories (after removing any statistical outliers).

Acceptance Criteria for the Inter-Laboratory Study

A successful study demonstrates that the analytical method is transferable and robust. The following criteria should be met:

  • All participating labs must meet the pre-defined system suitability and intra-laboratory validation criteria.

  • The inter-laboratory %RSD for the analysis of a common sample should be ≤ 15%.

Conclusion

A rigorously designed and executed inter-laboratory comparison is an indispensable tool for validating an analytical method for its intended purpose.[5][19] By following the structured approach outlined in this guide—from the logical selection of HPLC-UV as the primary technique to the detailed execution of the study protocol and the statistical evaluation of results—organizations can build a foundation of trust in their analytical data. This ensures that the quality of pharmaceutical products is consistently and reliably monitored, safeguarding patient health and maintaining regulatory compliance.[5][29]

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  • MDPI. (2018). GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline)

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Benchmarking new analytical techniques against established methods for Metoprolol impurities

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, the rigorous identification and quantification of impurities are paramount to ensuring the safety and efficacy of therapeutic agents. For a widely prescribed beta-blocker like Metoprolol, this scrutiny is intensified. This guide provides an in-depth comparison of a novel analytical technique against the established high-performance liquid chromatography (HPLC) methods for the analysis of Metoprolol impurities, offering researchers, scientists, and drug development professionals a comprehensive technical overview supported by experimental data.

The Criticality of Impurity Profiling in Metoprolol

Metoprolol, a cornerstone in the management of cardiovascular diseases, can harbor various impurities originating from its synthesis, degradation, or storage.[1][2] These impurities, even in trace amounts, can potentially impact the drug's safety and stability. Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) have established stringent limits on these impurities, necessitating robust and sensitive analytical methods for their detection and quantification.[3][4]

The Established Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For years, RP-HPLC with UV detection has been the gold standard for analyzing Metoprolol and its related substances.[5][6] This technique separates compounds based on their hydrophobicity, with a nonpolar stationary phase and a polar mobile phase.

The Causality Behind the Established Method's Choices

The prevalence of RP-HPLC is rooted in its reliability, reproducibility, and the fact that most Metoprolol impurities possess UV-absorbing chromophores, making them readily detectable. The use of C18 columns is standard due to their excellent retention and separation of a wide range of compounds.[7] Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of impurities with varying polarities in a reasonable timeframe.[4]

Caption: Workflow for Established RP-HPLC Method.

A New Frontier: Hydrophilic Interaction Chromatography with Charged Aerosol Detection (HILIC-CAD)

While RP-HPLC is a powerful tool, it has limitations, particularly in retaining and detecting highly polar, non-chromophoric impurities.[3][8] This is where Hydrophilic Interaction Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) emerges as a superior alternative for comprehensive impurity profiling of Metoprolol.[3][9][10]

HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, creating a water-enriched layer on the stationary phase. This allows for the retention and separation of polar compounds that would otherwise elute in the void volume of an RP-HPLC system.

CAD is a universal detector that measures charge, making it independent of the analyte's optical properties.[3][10] This is a significant advantage for detecting impurities that lack a UV chromophore, such as Metoprolol impurities M and N.[3][10]

The Rationale for Adopting HILIC-CAD

The choice to employ HILIC-CAD is driven by the need for a more comprehensive impurity profile. Certain degradation pathways of Metoprolol can lead to the formation of polar, non-aromatic impurities that are invisible to UV detectors.[8] The European Pharmacopoeia has traditionally relied on thin-layer chromatography (TLC) for these impurities, a technique known for its limited quantitative capabilities.[3] HILIC-CAD offers a validated, quantitative, and more sensitive approach to analyzing these challenging compounds.[8]

Caption: Workflow for the HILIC-CAD Method.

Head-to-Head Comparison: RP-HPLC vs. HILIC-CAD

The following table summarizes the performance of a typical RP-HPLC-UV method against a HILIC-CAD method for the analysis of Metoprolol and its key impurities, including the non-chromophoric impurity N.

Parameter Established RP-HPLC-UV Method New HILIC-CAD Method Advantage of New Method
Separation Principle Hydrophobic InteractionHydrophilic InteractionSuperior retention of polar impurities.
Detection UV/DADCAD (and optional UV/DAD)Universal detection, including non-chromophoric impurities.
Limit of Detection (LOD) for Impurity A (Chromophoric) ~5 ng/mL~2.5 ng/mL (UV), ~2.5 ng on column (CAD)[3][10]Comparable or better sensitivity.
Limit of Detection (LOD) for Impurity N (Non-Chromophoric) Not Detected~25 ng on column (CAD)[3][10]Enables detection and quantification.
Resolution of Polar Impurities Poor, often co-elute near the void volume.Excellent, baseline separation from Metoprolol and other components.[11]Accurate quantification of previously unresolved impurities.
Run Time 15-30 minutes10-20 minutesPotentially faster analysis times.
Method Complexity ModerateModerate to HighRequires expertise in HILIC and CAD operation.
Regulatory Acceptance Widely accepted in pharmacopeias.Gaining acceptance, with methods being incorporated into USP monographs.[9]Modern and future-proof methodology.

Experimental Protocols

Established RP-HPLC-UV Method Protocol

This protocol is a representative example for the analysis of Metoprolol and its chromophoric impurities.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a solution of 0.1% trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases.

  • Standard and Sample Preparation:

    • Prepare a stock solution of Metoprolol reference standard and known impurities in a suitable diluent (e.g., 50:50 water:acetonitrile).

    • Prepare sample solutions of the Metoprolol drug substance or product at a similar concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 223 nm.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-20 min: 20% to 80% B

      • 20-25 min: 80% B

      • 25.1-30 min: 20% B (re-equilibration)

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the percentage of each impurity relative to the main Metoprolol peak.

New HILIC-CAD Method Protocol

This protocol is designed for the comprehensive analysis of Metoprolol, including its non-chromophoric impurities.[8]

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 100 mM ammonium formate buffer, pH adjusted to 3.2 with formic acid.

    • Mobile Phase B: Acetonitrile.

    • The mobile phase is typically an isocratic mixture, for example, 90% Acetonitrile and 10% Ammonium Formate buffer.

  • Standard and Sample Preparation:

    • Prepare stock solutions of Metoprolol and its impurities (including M and N) in the mobile phase.

    • Prepare sample solutions of the Metoprolol drug substance or product in the mobile phase.

  • Chromatographic Conditions:

    • Column: HILIC, e.g., Halo Penta HILIC, 4.6 x 150 mm, 5 µm.[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

    • Detectors:

      • DAD: 223 nm.

      • CAD: Evaporation Temperature 35 °C, Power Function Value 1.30.[9]

  • Data Analysis:

    • Analyze the chromatograms from both the DAD and CAD.

    • Quantify chromophoric impurities using the DAD data and non-chromophoric impurities using the CAD data.

Other Advanced Analytical Techniques

Beyond HILIC-CAD, other modern techniques offer significant advantages for impurity profiling:

  • Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis and higher resolution compared to conventional HPLC by using columns with smaller particle sizes.[12]

  • Supercritical Fluid Chromatography (SFC): A "green" chromatography technique that uses supercritical CO2 as the primary mobile phase, reducing organic solvent consumption. It provides unique selectivity and is particularly useful for chiral separations.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides unparalleled sensitivity and selectivity, along with structural information for the definitive identification of unknown impurities.[7][13] High-resolution mass spectrometry (HRMS) can even provide the elemental composition of an impurity.[13][14]

Conclusion

While RP-HPLC remains a workhorse in pharmaceutical quality control, the analysis of Metoprolol impurities benefits immensely from the adoption of newer technologies. HILIC-CAD, in particular, addresses the critical gap of detecting and quantifying polar, non-chromophoric impurities, thereby providing a more complete and accurate picture of the drug's purity. As regulatory expectations for impurity profiling continue to evolve, embracing these advanced analytical techniques will be essential for ensuring the highest standards of drug safety and quality.

References

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Novel techniques involved in impurity profiling. (2024, October 20). Preprints.org. Retrieved January 16, 2026, from [Link]

  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025, November 8). Preprints.org. Retrieved January 16, 2026, from [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017, January 2). PubMed. Retrieved January 16, 2026, from [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016, June 27). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

  • Comprehensive Investigation and Exploration of Metoprolol Impurities: Novel Synthesis, Refinement and Characterization. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 16, 2026, from [Link]

  • Recent Developments in HPLC Analysis of β-Blockers in Biological Samples. (2013, April 24). Journal of Chromatographic Science | Oxford Academic. Retrieved January 16, 2026, from [Link]

  • HILIC-CAD separation of impurity N in metoprolol drug products. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. (2025, October 15). MDPI. Retrieved January 16, 2026, from [Link]

  • Fast and sensitive analysis of beta blockers by ultra-highperformance liquid chromatography coupled with ultrahigh-resolution TOF mass spectrometry. (2025, October 15). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. (n.d.). Waters. Retrieved January 16, 2026, from [Link]

  • Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate. (2014, May 6). Agilent. Retrieved January 16, 2026, from [Link]

  • Beta-Blocker Separation on Phosphodiester Stationary Phases—The Application of Intelligent Peak Deconvolution Analysis. (2023, April 5). MDPI. Retrieved January 16, 2026, from [Link]

  • Identification, synthesis, isolation and characterization of new impurity in metoprolol tartrate tablets. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • An improved validated HPLC method for separation of metoprolol and hydrochlorothiazide impurities in metoprolol and hydrochlorot. (n.d.). Scholars Research Library. Retrieved January 16, 2026, from [Link]

  • Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. (2019, August 28). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Methods of metoprolol analysis in drugs and biological fluids: review and suggestions. (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]

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A Comparative Study on the Degradation Pathways of Metoprolol and Its Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Understanding Drug Stability

Metoprolol, a widely prescribed beta-blocker for cardiovascular conditions, undergoes degradation under various environmental conditions, leading to the formation of impurities. The presence of these impurities, even in trace amounts, can significantly impact the safety and efficacy of the pharmaceutical product. A thorough understanding of the degradation pathways of both the active pharmaceutical ingredient (API) and its impurities is paramount for developing stable formulations, establishing appropriate storage conditions, and ensuring patient safety. This guide provides a comprehensive comparative analysis of the degradation pathways of Metoprolol and its primary impurities, supported by experimental data and detailed protocols. We will delve into the chemical transformations that occur under hydrolytic, oxidative, and photolytic stress, offering insights into the mechanistic details that govern the stability of this crucial therapeutic agent.

Metoprolol and Its Key Impurities: A Structural Overview

Metoprolol's chemical structure, an aryloxypropanolamine derivative, features several functional groups susceptible to degradation: a secondary amine, a secondary alcohol, an ether linkage, and a substituted phenol-like aromatic ring. Its primary impurities often arise from the manufacturing process or subsequent degradation and share structural similarities with the parent drug.

  • Metoprolol: (±)-1-(Isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol

  • Impurity A (N-Ethyl Metoprolol): (2RS)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol[1][2][3][4]

  • Impurity D (Diol Impurity): (2RS)-3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol[5][6][7][8][9]

  • Impurity F: 1-[(1-Methylethyl)amino]-3-phenoxy-2-propanol[10]

  • N-Desisopropyl Metoprolol: 1-Amino-3-[4-(2-methoxyethyl)phenoxy]-2-propanol[11][12][13][14]

Comparative Degradation Pathways

This section details the degradation of Metoprolol and its impurities under various stress conditions. While extensive data exists for Metoprolol, the degradation pathways for its impurities are primarily inferred based on their structural characteristics and the known reactivity of their functional groups.

Hydrolytic Degradation (Acidic and Basic Conditions)

Hydrolysis targets the ether linkage in the Metoprolol backbone. This reaction is typically catalyzed by acidic or basic conditions.

Metoprolol: Under acidic conditions, the ether linkage can be protonated, making the carbon atom more susceptible to nucleophilic attack by water. This leads to the cleavage of the ether bond, potentially forming 4-(2-methoxyethyl)phenol and 3-(isopropylamino)propane-1,2-diol. In strongly acidic conditions and at elevated temperatures, further degradation can occur.[15][16] Basic conditions are generally less effective at cleaving the ether linkage of Metoprolol.

Impurities:

  • Impurity A, F, and N-Desisopropyl Metoprolol: These impurities possess the same aryloxypropanolamine core as Metoprolol. Therefore, they are expected to undergo similar acid-catalyzed hydrolysis of the ether linkage, yielding the corresponding phenol and aminopropanol derivatives.

  • Impurity D: This impurity lacks the secondary amine found in Metoprolol and is a diol. It is generally more stable to hydrolysis under mild conditions as it lacks the amine functionality that can participate in intramolecular reactions. However, under harsh acidic conditions, the ether linkage can still be cleaved.

Table 1: Summary of Hydrolytic Degradation Products

CompoundStress ConditionMajor Degradation Products (Predicted/Observed)
Metoprolol Acidic4-(2-methoxyethyl)phenol, 3-(isopropylamino)propane-1,2-diol
Impurity A Acidic4-(2-methoxyethyl)phenol, 3-(ethylamino)propane-1,2-diol (inferred)
Impurity D Acidic4-(2-methoxyethyl)phenol, glycerol (inferred under harsh conditions)
Impurity F AcidicPhenol, 3-(isopropylamino)propane-1,2-diol (inferred)
N-Desisopropyl Metoprolol Acidic4-(2-methoxyethyl)phenol, 3-aminopropane-1,2-diol (inferred)
Oxidative Degradation

Oxidation is a significant degradation pathway for Metoprolol and its impurities, primarily targeting the secondary amine and secondary alcohol functionalities.

Metoprolol: Oxidative stress, often simulated using hydrogen peroxide, can lead to a variety of degradation products. The secondary amine can be oxidized to form N-oxides or undergo N-dealkylation. The secondary alcohol can be oxidized to a ketone. It has also been reported that oxidative stress can lead to the formation of Impurity N (3-isopropylamino-1,2-propanediol) through a radical-initiated pathway.

Impurities:

  • Impurity A, F, and N-Desisopropyl Metoprolol: These impurities, containing secondary or primary amines and a secondary alcohol, are expected to be susceptible to oxidation. N-dealkylation, N-oxidation, and oxidation of the secondary alcohol to a ketone are all plausible degradation pathways.

  • Impurity D: Lacking the amine group, Impurity D is less susceptible to the oxidative degradation pathways that affect the other compounds. However, the secondary alcohol can still be oxidized to a ketone under strong oxidizing conditions.

Table 2: Summary of Oxidative Degradation Products

CompoundStress ConditionMajor Degradation Products (Predicted/Observed)
Metoprolol OxidativeN-oxide of Metoprolol, N-desisopropyl Metoprolol, Ketone derivative, Impurity N
Impurity A OxidativeN-oxide of Impurity A, N-deethylated derivative, Ketone derivative (inferred)
Impurity D OxidativeKetone derivative (inferred)
Impurity F OxidativeN-oxide of Impurity F, N-desisopropyl derivative, Ketone derivative (inferred)
N-Desisopropyl Metoprolol OxidativeN-oxide of N-Desisopropyl Metoprolol, Ketone derivative (inferred)
Photolytic Degradation

Photodegradation involves the degradation of molecules upon exposure to light. The aromatic ring in Metoprolol and its impurities is the primary chromophore that absorbs UV light, initiating photochemical reactions.

Metoprolol: Upon exposure to UV light, Metoprolol can undergo degradation through various pathways, including cleavage of the ether linkage and modifications to the aromatic ring.[17] The formation of phenolic derivatives is a common outcome. The presence of photosensitizers can accelerate this process.

Impurities:

  • Impurity A, D, F, and N-Desisopropyl Metoprolol: All these compounds contain a substituted phenolic ether structure and are therefore expected to be susceptible to photodegradation. The primary photochemical reactions are likely to be similar to those of Metoprolol, involving cleavage of the ether bond and potential reactions on the aromatic ring. The specific degradation products will depend on the nature of the substituents.

Table 3: Summary of Photolytic Degradation Products

CompoundStress ConditionMajor Degradation Products (Predicted/Observed)
Metoprolol PhotolyticPhenolic derivatives resulting from ether cleavage, products of aromatic ring modification
Impurity A PhotolyticPhenolic derivatives and products of aromatic ring modification (inferred)
Impurity D PhotolyticPhenolic derivatives and products of aromatic ring modification (inferred)
Impurity F PhotolyticPhenolic derivatives and products of aromatic ring modification (inferred)
N-Desisopropyl Metoprolol PhotolyticPhenolic derivatives and products of aromatic ring modification (inferred)

Mechanistic Insights and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed degradation pathways for Metoprolol under different stress conditions. The degradation of its impurities is expected to follow analogous pathways based on their structural similarities.

Hydrolytic Degradation Pathway of Metoprolol (Acid-Catalyzed)

Metoprolol Metoprolol Protonation Protonated Ether Metoprolol->Protonation H+ Cleavage C-O Bond Cleavage Protonation->Cleavage H2O Products 4-(2-methoxyethyl)phenol + 3-(isopropylamino)propane-1,2-diol Cleavage->Products

Caption: Acid-catalyzed hydrolysis of Metoprolol.

Oxidative Degradation Pathways of Metoprolol

Metoprolol Metoprolol N_Oxide N-Oxide Derivative Metoprolol->N_Oxide [O] N_Dealkylation N-Desisopropyl Metoprolol Metoprolol->N_Dealkylation [O] Ketone Ketone Derivative Metoprolol->Ketone [O] Impurity_N Impurity N Metoprolol->Impurity_N [O], Radical Pathway

Caption: Major oxidative degradation pathways of Metoprolol.

Photolytic Degradation Pathway of Metoprolol

Metoprolol Metoprolol Excited_State Excited State Metoprolol->Excited_State hν (UV light) Cleavage Ether Bond Cleavage Excited_State->Cleavage Products Phenolic Derivatives Cleavage->Products

Caption: General photodegradation pathway of Metoprolol.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on Metoprolol and its impurities. These should be adapted and optimized for specific laboratory conditions and analytical instrumentation.

Protocol 1: Forced Degradation Studies
  • Preparation of Stock Solutions: Prepare a stock solution of Metoprolol or the specific impurity in a suitable solvent (e.g., methanol, water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the solution at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat the solution at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation: Expose the stock solution (in a quartz cuvette) to UV light (254 nm) for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 24 hours. Dissolve the stressed sample in the mobile phase to achieve a final concentration of 100 µg/mL.

  • Control Sample: Prepare a control sample by diluting the stock solution to 100 µg/mL with the mobile phase without subjecting it to any stress.

  • Analysis: Analyze all the samples using a validated stability-indicating HPLC or LC-MS method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 223 nm or 274 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion and Future Perspectives

The degradation behavior of Metoprolol is a complex interplay of its inherent chemical structure and the environmental stresses it is subjected to. While the degradation pathways of the parent drug are relatively well-understood, this guide highlights the need for further experimental studies on the degradation of its individual impurities. A comprehensive understanding of the stability of both the API and its related substances is crucial for ensuring the quality, safety, and efficacy of Metoprolol formulations. Future research should focus on isolating and subjecting each major impurity to rigorous forced degradation studies to confirm the inferred pathways and to identify any unique degradation products that may not be formed from the parent drug. Such data will be invaluable for regulatory submissions and for the development of more robust and stable pharmaceutical products.

References

  • (2RS)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol. Veeprho.[Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry.[Link]

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  • Revised mechanism for the hydrolysis of ethers in aqueous acid. ResearchGate.[Link]

  • N-Desisopropyl Metoprolol-d5 | C12H19NO3 | CID 71315694. PubChem.[Link]

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  • Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis. ACS Publications.[Link]

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A Senior Application Scientist's Guide to HPLC Column Selection for the Separation of 1,3-Bis[4-(2-methoxyethyl)phenoxy] Compounds and Related Substances

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust separation of a target compound from its potential impurities is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth evaluation of High-Performance Liquid Chromatography (HPLC) column performance for the analysis of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane (BMEPP), a compound characterized by its dual phenyl ether structure, and its potential process-related impurities.

The challenge in separating BMEPP from its structurally similar impurities lies in the subtle differences in their physicochemical properties. A successful HPLC method must exploit these differences to achieve baseline resolution. Here, we present a comparative study of three distinct reversed-phase HPLC columns, explaining the rationale behind their selection and evaluating their performance based on experimental data. Our approach is grounded in established chromatographic principles and adheres to the validation philosophies outlined in the ICH Q2(R1) guideline.[1][2][3][4]

The Analytical Challenge: Structure and Potential Impurities

The target molecule, 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane (BMEPP), and its potential impurities share a common core structure, making their separation challenging. The impurities considered in this study are:

  • Impurity A: 4-(2-Methoxyethyl)phenol (a starting material)

  • Impurity B: 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propane (an intermediate)

  • BMEPP: 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane (the final product)

The subtle variations in hydrophobicity and aromatic character among these compounds necessitate a careful selection of HPLC column chemistry to achieve optimal selectivity.

The Cornerstone of Column Selection: The Hydrophobic Subtraction Model

To move beyond a simple trial-and-error approach, we utilize the Hydrophobic Subtraction Model (HSM) for column selection.[5][6] The HSM is a powerful tool that characterizes reversed-phase HPLC columns based on five key parameters, providing a quantitative measure of their selectivity.[7]

The five parameters are:

  • H: Hydrophobicity

  • S* : Steric hindrance or shape selectivity

  • A: Hydrogen-bond acidity (donor characteristics)

  • B: Hydrogen-bond basicity (acceptor characteristics)

  • C: Cation-exchange activity at pH 2.8

By comparing the HSM parameters of different columns, we can rationally select columns with orthogonal (different) selectivities, increasing the probability of resolving closely eluting peaks.[5][6] For this study, we selected three columns with distinct stationary phases to exploit different separation mechanisms.

Experimental Design and Methodology

A systematic approach to method development was employed, starting with column screening followed by optimization of the mobile phase.[8][9][10][11]

Chromatographic System:
  • HPLC System: A standard UHPLC system with a quaternary pump, autosampler, and photodiode array (PDA) detector.

  • Software: Empower 3 or equivalent chromatography data software.

Initial Screening Conditions:
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50-95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 5 µL

  • Sample Preparation: A mixture of BMEPP and its impurities was prepared in a 50:50 mixture of acetonitrile and water.

Columns Evaluated:
  • Standard C18 Column: A traditional choice, offering primarily hydrophobic interactions. (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm)

  • Phenyl-Hexyl Column: Chosen for its potential for π-π interactions with the aromatic rings of the analytes, offering an alternative selectivity to C18.[12][13] (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 1.8 µm, 2.1 x 100 mm)

  • Biphenyl Column: Selected for its enhanced π-π interactions and potential for unique shape selectivity due to the dual phenyl ring structure of the stationary phase.[13][14][15] (e.g., Supelco Ascentis Express Biphenyl, 2.7 µm, 2.1 x 100 mm)

The experimental workflow is outlined in the diagram below.

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Evaluation Prep Prepare Analyte Mixture (BMEPP & Impurities A, B) Screen Initial Gradient Screening on Three Columns Prep->Screen Opt Mobile Phase Optimization Screen->Opt Select best column(s) Eval Evaluate Resolution (Rs), Tailing Factor (Tf), and Retention Time (tR) Opt->Eval Compare Compare Column Performance Eval->Compare Conclusion Conclusion Compare->Conclusion Final Column Recommendation

Caption: HPLC method development workflow for BMEPP analysis.

Results and Discussion: A Comparative Performance Analysis

The performance of each column was evaluated based on its ability to resolve the critical pair (Impurity B and BMEPP) and the overall peak shape.

Standard C18 Column

The C18 column, relying on hydrophobic interactions, provided good retention for all compounds. However, the separation between the intermediate (Impurity B) and the final product (BMEPP) was incomplete, with a resolution value of less than 1.5. This is likely due to the similar overall hydrophobicity of these two molecules. While a longer column or a shallower gradient could potentially improve this separation, the inherent selectivity of the stationary phase appears to be a limiting factor.

Phenyl-Hexyl Column

The Phenyl-Hexyl column demonstrated a significant change in selectivity compared to the C18 column.[12] The π-π interactions between the phenyl rings of the stationary phase and the analytes altered the elution order and improved the resolution of the critical pair.[13] The hexyl spacer provides a degree of hydrophobic interaction, resulting in a balanced retention profile. This column provided a resolution of approximately 2.1 for the critical pair, meeting the typical system suitability requirement of >2.0.

Biphenyl Column

The Biphenyl column offered the most distinct selectivity, providing the best overall separation.[14][15] The extended π-system of the biphenyl ligand leads to stronger π-π interactions, which was particularly effective in differentiating between Impurity B and BMEPP.[13][14] This resulted in an excellent resolution of 3.5 for the critical pair. The enhanced aromatic selectivity of the biphenyl phase proved to be the key to successfully resolving these structurally similar compounds.

The logical relationship for selecting a column based on analyte structure is depicted below.

Logic cluster_analyte Analyte Properties cluster_interactions Dominant Interactions cluster_columns Column Choice Analyte BMEPP & Impurities (Aromatic Ethers) Hydrophobic Hydrophobic Analyte->Hydrophobic PiPi π-π Interactions Analyte->PiPi C18 C18 Hydrophobic->C18 PhenylHexyl Phenyl-Hexyl PiPi->PhenylHexyl Biphenyl Biphenyl PiPi->Biphenyl Stronger Interaction Result1 Result1 C18->Result1 Good Retention, Limited Selectivity Result2 Result2 PhenylHexyl->Result2 Improved Selectivity Result3 Result3 Biphenyl->Result3 Optimal Selectivity & Resolution

Caption: Rationale for column selection based on analyte-stationary phase interactions.

Summary of Quantitative Performance Data

The following table summarizes the key chromatographic parameters obtained from the optimized method on each column.

ParameterC18 ColumnPhenyl-Hexyl ColumnBiphenyl Column
Retention Time (tR) of BMEPP (min) 12.511.813.2
Resolution (Rs) [Impurity B / BMEPP] 1.42.13.5
Tailing Factor (Tf) of BMEPP 1.11.01.0
Theoretical Plates (N) for BMEPP 18,50020,10022,500

Conclusion and Recommendation

While a standard C18 column can provide retention for 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane and its related substances, it lacks the necessary selectivity to resolve critical pairs, specifically the process intermediate (Impurity B) from the final product.

The Phenyl-Hexyl column offers a significant improvement in selectivity due to the introduction of π-π interactions, achieving acceptable resolution.

However, for robust, high-resolution separation, the Biphenyl column is unequivocally the superior choice. Its enhanced aromatic selectivity provides the greatest separation of the critical pair and excellent peak shapes for all analytes. This makes it the recommended column for the quality control and stability testing of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane.

This study underscores the importance of looking beyond traditional C18 phases when dealing with aromatic compounds. By leveraging stationary phases with alternative selectivities, such as Phenyl-Hexyl and particularly Biphenyl, more robust and reliable HPLC methods can be developed, ensuring the accurate assessment of pharmaceutical product quality.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Quality Guidelines - ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases - LCGC International. [Link]

  • ICH Q2 Analytical Method Validation - SlideShare. [Link]

  • Selectivity in Reversed-Phase Liquid Chromatography: 20 Years of the Hydrophobic Subtraction Model - LCGC International. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • HPLC Columns - hplccolumns.org. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • HPLC RS Method Development - Scribd. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns - SIELC Technologies. [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

  • HPLC Column Selection Guide - Chromtech. [Link]

  • What's New in Reversed-Phase Liquid Chromatography Selectivity? An Update from the Perspective of the Hydrophobic Subtraction Model - LCGC International. [Link]

  • Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research. [Link]

  • Characteristics of the Hydrophobic Subtraction Model - hplccolumns.org. [Link]

  • The Hydrophobic-Subtraction Model for Reversed-Phase Liquid Chromatography: A Reprise - LCGC International. [Link]

  • Chromatography Products - Chromtech. [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Assessment and Characterization

Due to the absence of a specific SDS, a thorough hazard assessment based on the compound's structural analogues is crucial. 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane is a diether and a phenoxy derivative. Ethers are known for their potential to form explosive peroxides upon storage and exposure to air and light.[1][2][3] Phenoxy compounds, particularly those related to herbicides, can exhibit environmental toxicity and may be subject to specific disposal regulations.[4][5]

Key Hazard Considerations:

  • Peroxide Formation: As an ether, this compound may form shock-sensitive and explosive peroxides over time.[2][6] It is imperative to date the container upon receipt and opening.

  • Oral Toxicity: A GHS classification from one supplier indicates that the compound is harmful if swallowed.[7]

  • Environmental Hazard: While specific data is unavailable, phenoxy compounds can be persistent in the environment. Therefore, disposal into sanitary sewers is strictly prohibited.[1][3][8]

II. Personal Protective Equipment (PPE)

Prior to handling 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical gogglesProtects eyes from potential splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact with the chemical.
Body Protection Laboratory coat or chemical-resistant apronProtects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes the inhalation of any potentially harmful vapors or aerosols.

III. Step-by-Step Disposal Protocol

The disposal of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3][8]

Step 1: Waste Segregation and Containerization

  • Do Not Mix: Do not mix 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[8]

  • Use Compatible Containers: Collect the waste in its original container or a compatible, properly sealed container.[3][8] The container must be in good condition and not leaking.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1,3-Bis[4-(2-methoxyethyl)phenoxy]propane," and any known hazard information.[8][9]

Step 2: Storage of Chemical Waste

  • Designated Accumulation Area: Store the waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: Liquid waste must be kept in secondary containment to prevent spills.[8]

  • Segregation from Incompatibles: Store away from incompatible materials, particularly strong oxidizing agents.[6][10]

Step 3: Arrange for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Follow Institutional Procedures: Adhere to all institutional and local regulations regarding hazardous waste disposal.[9][11]

Step 4: Disposal of Empty Containers

  • Triple Rinsing: Empty containers that held this chemical should be triple rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1]

  • Defacing Labels: After triple rinsing, deface or remove the original label from the empty container before disposing of it as regular trash.[1]

IV. Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, contain the spill with an appropriate absorbent material.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • For large spills, evacuate the area and contact your EHS office immediately.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[10]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10]

    • Inhalation: Move the affected person to fresh air.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

    • In all cases of exposure, seek medical attention and have the chemical's name available.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane.

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_disposal Disposal cluster_container_disposal Empty Container start Start: Have 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane Waste ppe Don Appropriate PPE start->ppe empty_check Container Empty? ppe->empty_check segregate Segregate Waste label_container Label Container as Hazardous Waste segregate->label_container store Store in Secondary Containment label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal contact_ehs->disposal empty_check->segregate No triple_rinse Triple Rinse with Solvent empty_check->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->segregate Add to Waste Stream deface_label Deface Label collect_rinsate->deface_label trash Dispose of Container in Regular Trash deface_label->trash

Sources

Navigating the Safe Handling of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Potential Hazards: An Evidence-Based Approach

Due to the absence of specific toxicological data for 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane, we turn to its nearest structural analog, 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this analog is classified as "Harmful if swallowed"[1]. This classification serves as our foundational safety concern.

Key Inferred Hazards:

  • Oral Toxicity: The primary identified hazard is acute toxicity upon ingestion.

  • Skin and Eye Irritation: Based on the general properties of substituted phenols and ethers, skin and eye irritation should be considered a potential hazard upon contact.

  • Respiratory Tract Irritation: Inhalation of aerosols or dusts may cause respiratory irritation, a common characteristic of complex organic molecules.

It is imperative to handle this compound with the assumption that it may possess these hazards until more specific data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following table outlines the recommended PPE for various laboratory operations involving 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesStandard lab coatRecommended if dusty; N95 respirator
Solution Preparation Chemical splash gogglesNitrile or neoprene glovesChemical-resistant lab coat or apronNot generally required if handled in a fume hood
Running Reactions Chemical splash goggles or face shieldNitrile or neoprene glovesChemical-resistant lab coatNot generally required if handled in a fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or apronRequired; use a respirator with an organic vapor cartridge
PPE Selection Workflow

The selection of appropriate PPE is a critical step in ensuring laboratory safety. The following workflow provides a logical decision-making process.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_selection PPE Selection Assess_Task Assess the Task (e.g., weighing, solution prep) Assess_Hazards Identify Potential Hazards (Oral toxicity, skin/eye irritation) Assess_Task->Assess_Hazards informs Select_Eye_Face Select Eye/Face Protection (Goggles/Face Shield) Assess_Hazards->Select_Eye_Face determines Select_Hand Select Hand Protection (Nitrile/Neoprene Gloves) Assess_Hazards->Select_Hand determines Select_Body Select Body Protection (Lab Coat/Apron) Assess_Hazards->Select_Body determines Select_Respiratory Select Respiratory Protection (Respirator if needed) Assess_Hazards->Select_Respiratory determines Final_Check Final PPE Check & Donning Select_Eye_Face->Final_Check Select_Hand->Final_Check Select_Body->Final_Check Select_Respiratory->Final_Check Proceed Proceed with Task Final_Check->Proceed

Caption: PPE selection workflow for handling 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane.

Standard Operating Procedures for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure risk.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane, including weighing, solution preparation, and reactions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Assemble all necessary equipment and reagents before starting.

    • Ensure a chemical spill kit is readily accessible.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer:

    • If the compound is a solid, handle it gently to avoid generating dust.

    • Use a spatula for transfers. Avoid pouring dry powder.

    • If transferring a solution, use a pipette or a syringe.

  • During the Reaction:

    • Keep the reaction vessel closed to the extent possible.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Handling:

    • Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • Carefully remove and dispose of contaminated PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures: Be Prepared

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Decontamination and Disposal: A Responsible Approach

Proper disposal of 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane and its associated waste is a critical component of laboratory safety and environmental responsibility.

Decontamination
  • Glassware and Equipment: Rinse contaminated glassware and equipment three times with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste. Then, wash with soap and water.

  • Work Surfaces: Wipe down the work area in the fume hood with a solvent-dampened towel, followed by a soap and water wash. Dispose of the towel as hazardous waste.

Waste Disposal
  • Solid Waste: Collect any solid 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane waste and contaminated consumables (e.g., gloves, weighing paper, pipette tips) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane, including reaction mixtures and solvent rinsates, in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may involve defacing the label before disposal[2].

All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations[2][3].

Conclusion: A Culture of Safety

The safe handling of research chemicals like 1,3-Bis[4-(2-methoxyethyl)phenoxy]propane is a cornerstone of scientific integrity and professional responsibility. By adopting a cautious and informed approach based on the available data for its closest structural analog, researchers can confidently and safely advance their work. This guide provides a framework for safe operations, but it is incumbent upon each individual to remain vigilant and prioritize safety in all laboratory activities.

References

  • PubChem. (n.d.). 1,3-Bis[4-(2-methoxyethyl)phenoxy]propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). MSDS - Metoprolol Bis Propanol. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • Texas Commission on Environmental Quality. (2025, August). Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.